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Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-methylpropane-1,3-diyl diacetate

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-methylpropane-1,3-diyl diacetate, also known as 2-methylenepropane-1,3-diyl diacetate. This d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-methylpropane-1,3-diyl diacetate, also known as 2-methylenepropane-1,3-diyl diacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into this versatile chemical entity.

Introduction and Strategic Importance

2-Methylpropane-1,3-diyl diacetate (CAS No. 3775-29-9) is a diacetate ester featuring a unique structural motif: a central methylene group attached to a propane backbone, with primary acetate functionalities at the 1 and 3 positions.[1] This arrangement of functional groups—an allylic diacetate—imparts specific reactivity that can be harnessed for complex molecule synthesis.

In the context of drug discovery, the introduction of methyl groups can significantly influence a molecule's pharmacological profile, affecting its metabolic stability, binding affinity, and pharmacokinetic properties.[2][3][4] Furthermore, the diacetate functionality serves as a valuable synthetic handle, allowing for a range of chemical transformations. The allylic nature of the ester groups suggests a predisposition to transition metal-catalyzed reactions, opening avenues for stereoselective carbon-carbon and carbon-heteroatom bond formation.[5][6][7] This guide will delve into these aspects, providing a robust technical foundation for the utilization of this compound in research and development.

Chemical Structure and Properties

The chemical structure of 2-methylpropane-1,3-diyl diacetate is characterized by a central sp²-hybridized carbon double-bonded to a methylene group, flanked by two methylene groups each bearing an acetate ester.

Systematic Name: 2-methylenepropane-1,3-diyl diacetate[1] Synonyms: 2-[(acetyloxy)methyl]prop-2-en-1-yl acetate, 1,3-Propanediol, 2-methylene-, diacetate[1] CAS Number: 3775-29-9[1] Molecular Formula: C₈H₁₂O₄[8] Molecular Weight: 172.18 g/mol [8]

Physicochemical Properties

A summary of the known physicochemical properties of 2-methylpropane-1,3-diyl diacetate is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Physical Form Liquid[9]
Density 1.066 g/cm³ (at 22 °C)[10]
Boiling Point 101 °C (at 12 Torr)[10]
Flash Point 104.8 °C[10]
Solubility in Water 28.9 g/L (at 20 °C)[10]
Refractive Index 1.433[10]
LogP 1.03[1]

Synthesis and Purification

The synthesis of 2-methylpropane-1,3-diyl diacetate can be achieved through the esterification of its corresponding diol, 2-methylene-1,3-propanediol. A common and effective method involves acetylation using acetic anhydride with a suitable base and catalyst.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-methylpropane-1,3-diyl diacetate.

Synthesis_Workflow Reactants Reactants: - 2-Methylene-1,3-propanediol - Acetic Anhydride - Pyridine - DMAP Reaction Esterification Reaction (DCM, 0°C to RT) Reactants->Reaction Combine Quenching Reaction Quenching (2N HCl) Reaction->Quenching After 30 min Workup Aqueous Workup (Separation, Washing) Quenching->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Hexane:Ethyl Acetate) Evaporation->Purification Crude Product Product Pure 2-Methylpropane-1,3-diyl Diacetate Purification->Product

Caption: Workflow for the synthesis and purification of 2-methylpropane-1,3-diyl diacetate.

Detailed Experimental Protocol

This protocol is based on established methods for the acetylation of alcohols.[11]

Materials:

  • 2-Methylene-1,3-propanediol

  • Acetic Anhydride (1.2 equivalents)

  • Pyridine (1 equivalent)

  • 4-Dimethylaminopyridine (DMAP, 0.1 mol%)

  • Dichloromethane (DCM)

  • 2N Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylene-1,3-propanediol (1 equivalent) in dichloromethane to a concentration of approximately 1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add acetic anhydride (1.2 eq.), followed by pyridine (1 eq.) and a catalytic amount of DMAP (0.1 mol%).

    • Expert Insight: The use of pyridine as a base neutralizes the acetic acid byproduct of the reaction, driving the equilibrium towards the product. DMAP is a highly effective acylation catalyst that significantly accelerates the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding 2N hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Trustworthiness: The washing steps are crucial to remove unreacted starting materials, the catalyst, and any acidic or basic byproducts, ensuring the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.

    • Expert Insight: The choice of eluent ratio (e.g., starting with 20:1 hexane:ethyl acetate) should be optimized based on TLC analysis to ensure good separation of the product from any impurities.[11]

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-methylpropane-1,3-diyl diacetate.

Spectroscopic Analysis (Predicted)
  • ¹H NMR Spectroscopy:

    • Singlet (~2.1 ppm, 6H): The six protons of the two magnetically equivalent acetate methyl groups.

    • Singlet (~4.6 ppm, 4H): The four protons of the two methylene groups adjacent to the acetate functionalities.

    • Singlet (~5.1 ppm, 2H): The two vinylic protons of the terminal methylene group.

  • ¹³C NMR Spectroscopy:

    • ~21 ppm: The methyl carbons of the acetate groups.

    • ~65 ppm: The methylene carbons attached to the oxygen of the acetate groups.

    • ~118 ppm: The terminal vinylic methylene carbon.

    • ~138 ppm: The quaternary vinylic carbon.

    • ~170 ppm: The carbonyl carbons of the acetate groups.[12][13]

  • Infrared (IR) Spectroscopy:

    • ~3080 cm⁻¹: C-H stretch (vinylic).

    • ~2950 cm⁻¹: C-H stretch (aliphatic).

    • ~1740 cm⁻¹: C=O stretch (ester), a strong and characteristic band.

    • ~1650 cm⁻¹: C=C stretch.

    • ~1230 cm⁻¹: C-O stretch (ester).[14][15]

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum would be expected to show fragmentation patterns typical of esters, such as the loss of acetyl groups. The molecular ion peak (M⁺) at m/z = 172.18 may be observed, although it might be weak.[16]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A suitable method would involve a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid like phosphoric or formic acid.[1]

Reactivity and Synthetic Potential

The reactivity of 2-methylpropane-1,3-diyl diacetate is dominated by its allylic diacetate functionality.

Palladium-Catalyzed Allylic Substitution

A key reaction of allylic acetates is their oxidative addition to palladium(0) complexes to form (π-allyl)palladium(II) intermediates.[5] These intermediates can then react with a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes 2-methylpropane-1,3-diyl diacetate a potentially valuable building block for introducing a functionalized four-carbon unit into a target molecule. The reaction is often stereospecific, proceeding with an overall inversion of stereochemistry at the carbon bearing the leaving group.[7]

Other Transformations

The ester functionalities can be hydrolyzed under acidic or basic conditions to regenerate the corresponding diol, 2-methylene-1,3-propanediol. The double bond is also available for a range of addition reactions.

Potential Applications in Drug Discovery and Development

While specific applications of 2-methylpropane-1,3-diyl diacetate in drug development are not extensively documented, its structure suggests several potential uses as a synthetic intermediate or scaffold.

  • Introduction of a Key Structural Motif: The 2-methylpropane unit can be incorporated into larger molecules to explore the "magic methyl" effect, where the addition of a methyl group can favorably alter the pharmacological properties of a drug candidate.[2][3][4]

  • Scaffold for Library Synthesis: The dual reactivity of the allylic acetate groups allows for sequential or dual functionalization, making it a suitable scaffold for the creation of chemical libraries for high-throughput screening.

  • C-H Functionalization Strategies: The methylene and methyl groups present in the molecule could be targets for modern C-H functionalization reactions, allowing for late-stage modification of drug candidates.[17][18][19]

  • Bioisosteric Replacement: The diacetate moiety can act as a bioisostere for other functional groups, or be used to temporarily mask hydroxyl groups to improve cell permeability or alter pharmacokinetic profiles.

Safety and Handling

2-Methylpropane-1,3-diyl diacetate is classified as harmful if swallowed and may cause skin and eye irritation.[9][20]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • First Aid: In case of contact with skin, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek medical attention.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

2-Methylpropane-1,3-diyl diacetate is a chemical compound with a unique and synthetically valuable structure. Its allylic diacetate functionality makes it a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions, and its core structure is relevant to the principles of modern medicinal chemistry. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and an expert-driven perspective on its potential applications. As the demand for novel molecular scaffolds and efficient synthetic methodologies continues to grow in the pharmaceutical industry, compounds like 2-methylpropane-1,3-diyl diacetate represent valuable tools for the discerning researcher.

References

  • Dalton Transactions. (2025, December 17). Reactivity of palladium(0) complexes in the oxidative addition of allylic acetates. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for -. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF. Retrieved from [Link]

  • MDPI. (2022, December 23). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2023, January 2). Applications of Phenyliodine(III)diacetate in C−H Functionalization and Hetero‐Hetero Bond Formations: A Septennial Update | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (2000, January 15). Platinum-catalysed allylic alkylation: reactivity, enantioselectivity, and regioselectivity. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Methylenepropane-1,3-diyl diacetate. Retrieved from [Link]

  • ACS Publications. (2002, April 5). Diastereoselective Reactions of δ-Oxy-Substituted Allylic Acetates with Organocopper Reagents | The Journal of Organic Chemistry. Retrieved from [Link]

  • Frontiers. (2023, September 27). Methylene blue in anticancer photodynamic therapy: systematic review of preclinical studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Retrieved from [Link]

  • PubMed. (2018, November 1). Methyl-containing pharmaceuticals: Methylation in drug design. Retrieved from [Link]

  • ACS Publications. (2021, November 14). The Methylation Effect in Medicinal Chemistry | Chemical Reviews. Retrieved from [Link]

  • Canadian Science Publishing. (1984, April). Metal-catalyzed rearrangements of allylic esters. Retrieved from [Link]

  • PubMed. (2013, August 15). [Application of methyl in drug design]. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. Retrieved from [Link]

  • Medium. (2025, October 29). Enhancing Fine Chemical Production with Iodobenzene Diacetate. Retrieved from [Link]

  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Chemical Communications (RSC Publishing). (2021, September 7). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Retrieved from [Link]

  • ChemBK. (2024, April 11). 1,3-Propanediol, 2-Methylene-, diacetate. Retrieved from [Link]

  • Labcompare. (n.d.). 2-Methylenepropane-1,3-diyl diacetate from Aladdin Scientific Corporation. Retrieved from [Link]

  • PMC. (n.d.). O-Acetyl 1,3-Propanediol as an Acrolein Proelectrophile in Enantioselective Iridium-Catalyzed Carbonyl Allylation. Retrieved from [Link]

  • Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective acetylation of 1-aryl-2,2-dimethyl-1,3-propanediols.... Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylene-1,3-propanediol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,3-Propanediol, diacetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,2-Propanediol, diacetate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-propyl-1, 3-Propanediol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). DIMETHYL-2-[(D3)-METHYL]-PROPANEDIOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-propyl-1,3-dioxepane. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,2-Propanediol, diacetate. Retrieved from [Link]

Sources

Exploratory

2-methylpropane-1,3-diyl diacetate safety data sheet SDS

An in-depth technical analysis and safety data framework for 2-methylpropane-1,3-diyl diacetate (CAS: 55289-53-7). This whitepaper is designed for researchers, synthetic chemists, and drug development professionals, synt...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and safety data framework for 2-methylpropane-1,3-diyl diacetate (CAS: 55289-53-7). This whitepaper is designed for researchers, synthetic chemists, and drug development professionals, synthesizing physicochemical data, toxicological safety protocols, and field-proven experimental workflows.

Molecular Architecture & Scientific Utility

2-Methylpropane-1,3-diyl diacetate (also known as 2-methyl-1,3-propanediol diacetate) is a symmetric, branched-chain aliphatic diester. Its molecular architecture features a prochiral center at the C2 position, making it an invaluable substrate in both advanced biocatalysis and pharmaceutical synthesis.

In drug development, this compound and its derivatives are frequently utilized as lipophilic protecting groups or prodrug moieties. For instance, in the synthesis of orally administered β -lactamase inhibitors (such as avibactam derivatives), diacetate structures are employed to mask polar functional groups[1]. This structural masking increases the therapeutic index by enhancing oral bioavailability and cellular permeability before being cleaved by intracellular esterases to release the active pharmacophore[1].

In industrial biocatalysis, its prochiral nature allows it to serve as a benchmark substrate for testing the enantioselectivity of novel extremophile enzymes, such as thermostable archaeal carboxylesterases[2].

Table 1: Physicochemical Identity & Data
PropertySpecification / Value
Chemical Name 2-Methylpropane-1,3-diyl diacetate
Synonyms 2-Methyl-1,3-propanediol diacetate
CAS Registry Number 55289-53-7
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Physical State Colorless to pale yellow viscous liquid
Solubility Profile Soluble in THF, ethanol, acetone; slightly soluble in water

Safety Data Sheet (SDS) & Toxicological Framework

While 2-methylpropane-1,3-diyl diacetate is generally recognized as having a low toxicity profile, rigorous laboratory safety protocols must be maintained to prevent cumulative exposure. The compound is not universally classified as a severe hazard under the Globally Harmonized System (GHS), but laboratory-grade preparations often carry baseline irritant classifications[3].

Table 2: GHS Hazard & Precautionary Profile
CategoryGHS Code & Description
Signal Word None / Warning (depending on purity/supplier)
Hazard Statements H315 : Causes mild skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.
Prevention (P-Codes) P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.
Response (P-Codes) P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Environmental Slightly hazardous to water; prevent undiluted product from entering groundwater or sewage systems[4].
Emergency Response Logic

To ensure a self-validating safety system, laboratories must implement the following exposure response workflow. The validation step ensures that the mitigation was successful before the researcher returns to work.

SafetyWorkflow Exposure Accidental Exposure (Skin/Eyes/Inhalation) Assessment Assess Exposure Route Exposure->Assessment Skin Skin: Wash with soap and plenty of water Assessment->Skin Eyes Eyes: Rinse cautiously with water for 15 mins Assessment->Eyes Inhalation Inhalation: Move to fresh air environment Assessment->Inhalation Validation Medical Observation (Self-Validating Recovery) Skin->Validation Eyes->Validation Inhalation->Validation

Figure 1: SDS emergency response and self-validating safety workflow.

Validated Laboratory Protocols

The following workflows detail the synthesis and biocatalytic application of 2-methylpropane-1,3-diyl diacetate. Each protocol is designed as a self-validating system, explaining the causality behind the chemical choices.

Protocol A: Chemical Synthesis via Acetylation

Objective: Synthesize 2-methylpropane-1,3-diyl diacetate from 2-methyl-1,3-propanediol with ~100% yield[4]. Causality: Pyridine is utilized not merely as a solvent, but as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive acylpyridinium intermediate, which rapidly transfers the acetyl group to the diol, driving the reaction forward while neutralizing the acetic acid byproduct.

  • Initialization: Dissolve 1.0 equivalent of 2-methyl-1,3-propanediol in anhydrous diethyl ether. Add 2.5 equivalents of pyridine.

  • Exothermic Control: Cool the reaction flask to 0°C using an ice bath. Causality: Acetylation is highly exothermic; cooling prevents solvent boil-off and side reactions.

  • Reagent Addition: Add 2.2 equivalents of acetic anhydride dropwise over 30 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 3 hours.

  • Self-Validation (FTIR): Sample the reaction mixture. The reaction is validated as complete when the broad O-H stretch (~3300 cm⁻¹) completely disappears, replaced by a sharp, intense ester C=O stretch (~1740 cm⁻¹).

  • Workup: Quench with saturated NaHCO₃ to destroy excess anhydride. Extract the organic layer, wash with 1M HCl (to remove pyridine), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Enantioselective Biocatalytic Cleavage

Objective: Perform a kinetic resolution of the prochiral diester using a thermostable archaeal carboxylesterase[2]. Causality: Archaeal enzymes possess unique hydrophobic binding pockets that preferentially coordinate one of the enantiotopic ester groups, allowing for highly enantioselective hydrolysis into (R)-3-hydroxy-2-methylpropyl acetate.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 8.0. Causality: This pH maintains the optimal ionization state for the serine-histidine-aspartate catalytic triad of the enzyme.

  • Substrate Loading: Suspend 2-methylpropane-1,3-diyl diacetate in the buffer (10 mM final concentration). Use a mild surfactant (e.g., Triton X-100, 0.1%) if phase separation occurs.

  • Enzyme Addition & Catalysis: Add the purified archaeal carboxylesterase. Incubate the mixture at 60°C. Causality: The extremophile enzyme is highly thermostable; operating at 60°C maximizes reaction kinetics and substrate solubility without denaturing the protein[2].

  • Self-Validation (Chiral HPLC): Aliquot samples every 30 minutes, extract with ethyl acetate, and analyze via chiral stationary phase HPLC. The system validates itself when the enantiomeric excess (ee) of the monoacetate product plateaus (>95% ee), indicating the kinetic resolution has reached its theoretical limit.

EnzymaticResolution Substrate 2-Methylpropane-1,3-diyl diacetate (Prochiral Substrate) Intermediate Enzyme-Substrate Complex (Transition State) Substrate->Intermediate Binding Enzyme Archaeal Carboxylesterase (Thermostable Catalyst) Enzyme->Intermediate Catalysis (60°C) Product1 (R)-3-Hydroxy-2-methylpropyl acetate (Chiral Product) Intermediate->Product1 Enantioselective Cleavage Product2 Acetic Acid Byproduct Intermediate->Product2 Hydrolysis

Figure 2: Enzymatic enantioselective cleavage of 2-methylpropane-1,3-diyl diacetate.

References

  • Source: nih.
  • Source: guidechem.
  • WO2018208557A1 - 3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)
  • 2-甲基-1,3-丙二醇_MSDS_用途 - cas号查询 (Chemsrc)

Sources

Foundational

thermal stability profile of 2-methylpropane-1,3-diyl diacetate

An In-depth Technical Guide to the Thermal Stability Profile of 2-Methylpropane-1,3-diyl Diacetate Authored by: Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the anticip...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability Profile of 2-Methylpropane-1,3-diyl Diacetate

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the anticipated . In the absence of direct experimental data for this specific diester, this document outlines the theoretical basis for its thermal behavior, drawing parallels with structurally related acetate esters. It details the established analytical methodologies, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are essential for empirically determining its thermal properties. Furthermore, a plausible thermal decomposition mechanism is proposed based on fundamental principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal characteristics of acetate esters.

Introduction: The Significance of Thermal Stability in Acetate Esters

Acetate esters are a crucial class of organic compounds with widespread applications as solvents, plasticizers, and intermediates in various industries, including pharmaceuticals and polymer manufacturing.[1][2] The thermal stability of these compounds is a critical parameter that dictates their suitability for specific applications, particularly those involving elevated temperatures during processing, formulation, or storage.[1] Understanding the temperature at which a compound begins to degrade, the rate of its decomposition, and the nature of its degradation products is paramount for ensuring product quality, safety, and regulatory compliance.

2-Methylpropane-1,3-diyl diacetate, a diester derived from 2-methyl-1,3-propanediol, possesses a unique branched structure that is anticipated to influence its thermal properties. This guide will explore its expected thermal stability based on the known behavior of other acetate esters and provide a robust framework for its experimental characterization.

Theoretical Thermal Stability Profile

Based on the thermal behavior of similar short-chain acetate esters, 2-methylpropane-1,3-diyl diacetate is expected to exhibit moderate thermal stability. For instance, butyl acetate is reported to be stable up to 180°C under inert conditions.[1] Given the increased molecular weight and the presence of two ester functional groups, the decomposition temperature of 2-methylpropane-1,3-diyl diacetate may be slightly different. The branched nature of the "neopentyl-like" backbone could potentially influence the decomposition mechanism and onset temperature.

Factors that can affect the thermal stability of acetate esters include the purity of the compound, the presence of catalytic impurities, and the atmospheric conditions (inert vs. oxidative).[1] For instance, the presence of residual acid or base from the synthesis process can catalyze hydrolysis or other degradation reactions at lower temperatures.

Experimental Determination of Thermal Stability

A definitive must be determined empirically. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass upon decomposition.

Experimental Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of high-purity 2-methylpropane-1,3-diyl diacetate into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[3]

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak, from the first derivative of the TGA curve), and the percentage of mass loss at different stages.

Data Presentation:

ParameterExpected Value Range
Tonset (Nitrogen)150 - 200°C
Tpeak (Nitrogen)180 - 230°C
Mass Loss (up to 300°C)> 95%
Residue at 600°C< 1%

Experimental Workflow for Thermal Stability Analysis:

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting start High-Purity 2-methylpropane-1,3-diyl diacetate weigh Weigh 5-10 mg start->weigh tga TGA Analysis (10°C/min in N2) weigh->tga dsc DSC Analysis (10°C/min in N2) weigh->dsc tga_data TGA Curve: - Tonset - Tpeak - % Mass Loss tga->tga_data dsc_data DSC Curve: - Tg - Tm - ΔH dsc->dsc_data report Comprehensive Thermal Stability Profile tga_data->report dsc_data->report

Caption: Experimental workflow for determining the thermal stability profile.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as glass transitions (Tg), melting (Tm), crystallization (Tc), and decomposition.

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Temperature Program: A heat-cool-heat cycle is often employed to erase the thermal history of the sample. For example:

      • Heat from ambient to a temperature above its expected melting point (e.g., 150°C) at 10°C/min.

      • Cool to a low temperature (e.g., -50°C) at 10°C/min.

      • Heat again to a temperature where decomposition is observed (e.g., 300°C) at 10°C/min.

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions and decomposition.

Proposed Thermal Decomposition Pathway

The thermal decomposition of acetate esters in the absence of oxygen typically proceeds through a pyrolysis mechanism involving a six-membered ring transition state, known as an ester pyrolysis or a cis-elimination reaction.[4] For 2-methylpropane-1,3-diyl diacetate, this would involve the formation of acetic acid and an unsaturated alcohol, which may undergo further reactions.

Proposed Decomposition Mechanism:

G reactant 2-Methylpropane-1,3-diyl diacetate transition_state Six-membered Ring Transition State reactant->transition_state Heat products Acetic Acid + 2-Methyl-3-acetoxy-1-propene transition_state->products Elimination secondary_products Further Decomposition Products products->secondary_products High Temp.

Caption: Proposed thermal decomposition pathway via ester pyrolysis.

The primary decomposition products are expected to be acetic acid and 2-methyl-3-acetoxy-1-propene. At higher temperatures, the second acetate group is likely to undergo a similar elimination, leading to the formation of more acetic acid and isoprene, or other isomeric dienes. The formation of these products can be confirmed by coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) to analyze the evolved gases.

Conclusion

References

  • Patsnap Eureka. (2026, March 23).
  • MDPI. (2018, June 30).
  • PrepChem.com. Synthesis of 2-methyl-1,3-propanediol.
  • MDPI. (2021, January 12). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide.
  • OSTI.gov. (2012, December 11).

Sources

Exploratory

Solubility Profile of 2-methylpropane-1,3-diyl diacetate in Organic Solvents: A Methodical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of 2-methylpropane-1,3-diyl diacetate in organic solvents. Recognizing the limited availability of public-domain solubility data for this specific diester, this document emphasizes the foundational principles, experimental methodologies, and predictive modeling required for researchers to generate reliable solubility data in-house. We will delve into the theoretical underpinnings of solubility, provide a detailed, self-validating experimental protocol for solubility determination, and explore the application of predictive tools such as Hansen Solubility Parameters (HSP). This guide is intended to empower researchers and formulation scientists with the necessary tools to effectively integrate 2-methylpropane-1,3-diyl diacetate into their development workflows.

Introduction: The Significance of 2-methylpropane-1,3-diyl diacetate

2-methylpropane-1,3-diyl diacetate (CAS No. 3775-29-9) is a diester derived from 2-methyl-1,3-propanediol, a branched diol used in the synthesis of polyesters and polyurethanes for coatings and resins. As with any compound used in formulation, understanding its solubility is a critical first step. Solubility data governs crucial process parameters, including:

  • Reaction Medium Selection: Choosing an appropriate solvent is essential for synthesis and purification processes.

  • Formulation Development: In drug development or materials science, solubility dictates the maximum achievable concentration in a given vehicle, impacting delivery, efficacy, and stability.

  • Crystallization and Purification: The selection of solvent and anti-solvent systems for crystallization is entirely dependent on differential solubility.[1]

  • Process Design: Accurate solubility data is necessary for designing and scaling up separation and purification processes.[2]

This guide provides the scientific rationale and practical steps to thoroughly characterize the solubility of this compound.

Physicochemical Properties

A molecule's physical properties are intrinsic to its solubility behavior. The properties of 2-methylpropane-1,3-diyl diacetate are summarized below.

PropertyValueSource(s)
CAS Number 3775-29-9[3][4]
Molecular Formula C₈H₁₂O₄[3][4]
Molecular Weight 172.18 g/mol [3][4]
IUPAC Name 2-methylenepropane-1,3-diyl diacetate[4]
Physical Form Liquid
Density 1.066 g/cm³ (at 22 °C)[3]
Boiling Point 101 °C (at 12 Torr)[3]
Flashing Point 104.8 °C[3]

The Theoretical Framework of Solubility

Solubility is a complex thermodynamic phenomenon governed by the principle of "like dissolves like." This adage is a simplified representation of the intermolecular forces at play between the solute (2-methylpropane-1,3-diyl diacetate) and the solvent.[5] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more energetically favorable solute-solvent interactions.

Esters like 2-methylpropane-1,3-diyl diacetate are considered moderately polar molecules.[6] The two ester groups (-COO-) provide sites for dipole-dipole interactions, while the hydrocarbon backbone (-CH₂-CH(C=CH₂)-CH₂-) contributes non-polar characteristics. Consequently, its solubility will be highest in solvents with a similar balance of polarity and hydrogen bonding capability.[5]

Predictive Models: An Overview

When experimental data is unavailable, predictive models serve as invaluable tools for initial solvent screening.[1]

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules of a mixture.[7][8][9] It is a powerful tool for predicting solid-liquid equilibria but its accuracy can be variable.[2][10]

  • Hansen Solubility Parameters (HSP): This model is particularly useful for the coatings and polymer industries.[11] It deconstructs the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11][12] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted.[12]

Experimental Determination of Solubility

The most reliable method for determining solubility is through direct experimental measurement. The isothermal saturation method, also known as the shake-flask method, is a robust and widely accepted technique. It involves agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached.

Causality in Experimental Design
  • Why excess solute? To ensure that the solution reaches its saturation point. The presence of undissolved solid material at the end of the experiment is a visual confirmation of saturation.

  • Why constant temperature? Solubility is highly temperature-dependent. A constant temperature bath is critical for obtaining reproducible and meaningful data.[13]

  • Why agitation? To increase the surface area of the solute exposed to the solvent and accelerate the dissolution process, ensuring that equilibrium is reached in a reasonable timeframe.

  • Why equilibrium? The system must reach a state where the rate of dissolution equals the rate of precipitation. Failing to reach equilibrium will result in an underestimation of the true solubility.

Detailed Protocol: Isothermal Saturation Method
  • Preparation: Add an excess amount of 2-methylpropane-1,3-diyl diacetate to a series of vials, each containing a known volume or mass of a different organic solvent.

  • Equilibration: Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to run a kinetic study beforehand to determine the minimum time required to reach equilibrium.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature bath for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear, supernatant liquid phase using a pre-heated or temperature-equilibrated syringe. Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent and analyze the concentration of 2-methylpropane-1,3-diyl diacetate using a validated analytical method (see Section 6).

  • Calculation: Convert the measured concentration into standard solubility units (e.g., g/100 mL, mg/mL, or mole fraction).

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling cluster_quant 5. Quantification & Calculation A Add excess solute to known volume of solvent B Seal vials and place in isothermal shaker bath A->B C Agitate for 24-72 hours at constant temperature B->C Reach Equilibrium D Cease agitation, allow solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm syringe filter E->F Remove Particulates G Dilute sample and analyze concentration (e.g., HPLC, GC) F->G H Calculate solubility (e.g., mg/mL, mole fraction) G->H HSP_Concept cluster_axes Hansen Space cluster_sphere Solute Solubility Sphere (Radius = R₀) origin x_axis δD (Dispersion) origin->x_axis y_axis δP (Polar) origin->y_axis z_axis δH (H-Bonding) origin->z_axis solute Solute good_solvent Good Solvent solute->good_solvent Ra < R₀ poor_solvent Poor Solvent solute->poor_solvent Ra > R₀

Sources

Foundational

An In-depth Technical Guide to the Toxicity and Environmental Impact of 2-Methylpropane-1,3-diyl Diacetate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the available toxicological and environmental data for 2-methylpropane-1,3-diyl diacetate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the available toxicological and environmental data for 2-methylpropane-1,3-diyl diacetate (CAS RN: 13431-57-7), also known as neopentyl glycol diacetate. This compound is utilized in various industrial applications, including as a plasticizer, in coatings, and as a fragrance ingredient marketed under the trade name Velberry™.[1][2] This document synthesizes information on its mammalian toxicity, environmental fate, and ecotoxicity to provide a scientifically grounded resource for researchers, scientists, and professionals in drug development and other relevant fields. The guide highlights the importance of understanding the complete toxicological and environmental profile of a chemical, especially where data gaps exist, to ensure safe handling and responsible environmental stewardship.

Chemical and Physical Properties

2-Methylpropane-1,3-diyl diacetate is the diacetate ester of 2-methyl-1,3-propanediol. Its neopentyl structure contributes to its chemical stability.[3]

PropertyValueReference
Chemical Name 2-methylpropane-1,3-diyl diacetate[4]
Synonyms Neopentyl glycol diacetate, (3-acetyloxy-2,2-dimethylpropyl) acetate[4]
CAS Number 13431-57-7[4]
Molecular Formula C₉H₁₆O₄[4]
Molecular Weight 188.22 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 219°C (426.2°F)[5]
Melting Point -10°C (14°F)[5]
Flash Point 99°C (210.2°F)[5]
Vapor Pressure 0.045 mmHg @ 20°C[5]
Log P (Octanol-Water Partition Coefficient) 1.9[5]

Mammalian Toxicity

The available data on the mammalian toxicity of 2-methylpropane-1,3-diyl diacetate indicates a primary concern for dermal and eye contact.

Acute Toxicity
Irritation and Sensitization

2-Methylpropane-1,3-diyl diacetate is classified as a skin and eye irritant (Category 2) and a skin sensitizer (Category 1).[4]

  • Skin Irritation: A study on rabbits with a 4-hour semi-occluded application produced very slight erythema that resolved within 72 hours.[8]

  • Eye Irritation: It is classified as causing serious eye irritation.[4] A study in rabbits showed that instillation of the substance caused a crimson-red conjunctival appearance with very-slight chemosis, which resolved by day 8.[9] The highest total mean score was 7.3 at the 24-hour observation, classifying it as "minimally irritating" to the eye under the Kay and Calandra criteria.[9]

  • Skin Sensitization: The GHS classification indicates that it may cause an allergic skin reaction.[4]

Repeated Dose Toxicity

Specific repeated dose toxicity studies for 2-methylpropane-1,3-diyl diacetate were not identified in the reviewed literature. For the precursor, neopentyl glycol, a 90-day oral study in rats showed a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day.[10] Another study on neopentyl glycol identified a NOAEL of 300 mg/kg for repeated oral dosing in rats.[6]

Genotoxicity

No specific genotoxicity studies (e.g., Ames test, chromosomal aberration assay) for 2-methylpropane-1,3-diyl diacetate were found in the available literature. The precursor, neopentyl glycol, has been shown to be negative in the Ames test and did not show genotoxic effects.[6][11][12]

Carcinogenicity

There is no data available on the carcinogenic potential of 2-methylpropane-1,3-diyl diacetate. Its precursor, neopentyl glycol, is not classified as a carcinogen by IARC.[6]

Environmental Impact

The environmental profile of 2-methylpropane-1,3-diyl diacetate is not well-documented in publicly available scientific literature, with some data points suggesting both potential for persistence and biodegradability.

Environmental Fate and Biodegradability

There is a notable lack of definitive, publicly available data on the biodegradability of 2-methylpropane-1,3-diyl diacetate according to standardized OECD guidelines.

A fragrance industry source markets a product with the same CAS number (13431-57-7) under the trade name Velberry™ and claims it has "very good biodegradability".[5] However, the underlying test data to support this claim is not provided.

In contrast, the precursor, neopentyl glycol, is classified as "not readily biodegradable" according to the results of a biodegradation test conducted as SIDS testing.[12] However, another source indicates that neopentyl glycol is readily biodegradable, showing 70-80% degradation in 28 days according to OECD Test Guideline 301B.[6] This discrepancy highlights the importance of obtaining specific data for the diacetate ester.

dot

cluster_biodegradation Biodegradation Profile 2-Methylpropane-1,3-diyl Diacetate 2-Methylpropane-1,3-diyl Diacetate Velberry_Claim Claim: 'Very Good Biodegradability' [12] 2-Methylpropane-1,3-diyl Diacetate->Velberry_Claim Trade Name Neopentyl_Glycol Precursor: Neopentyl Glycol 2-Methylpropane-1,3-diyl Diacetate->Neopentyl_Glycol Derived From OECD_301_Data Specific OECD 301 Data? Velberry_Claim->OECD_301_Data Data Needed Not_Readily_Biodegradable Classification: 'Not Readily Biodegradable' [16] Neopentyl_Glycol->Not_Readily_Biodegradable Conflicting Data Readily_Biodegradable Data: 70-80% in 28d (OECD 301B) [3] Neopentyl_Glycol->Readily_Biodegradable Conflicting Data

Caption: Conflicting and incomplete biodegradability data for 2-methylpropane-1,3-diyl diacetate.

Ecotoxicity

Specific ecotoxicity data for 2-methylpropane-1,3-diyl diacetate is largely absent from the reviewed literature. To provide some context, the ecotoxicity of its precursor, neopentyl glycol, is summarized below. It is important to note that this data should not be used as a direct substitute for data on the diacetate.

Test OrganismEndpointResultExposure TimeReference
Oryzias latipes (Fish)LC50> 10,000 mg/L48 h[6]
Daphnia magna (Water flea)EC50> 500 mg/L48 h[6]
Desmodesmus subspicatus (Green algae)EC50> 500 mg/L72 h[6]

Based on this data for the precursor, neopentyl glycol, it exhibits low acute toxicity to aquatic organisms.

Experimental Protocols

Detailed experimental protocols for the toxicity testing of 2-methylpropane-1,3-diyl diacetate are not available in the public domain. However, these studies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test Animals: Typically, fasted female rats are used.

  • Dose Administration: A single oral dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

Acute Dermal Irritation (Based on OECD Guideline 404)
  • Test Animals: Albino rabbits are typically used.

  • Test Substance Application: A small amount of the test substance is applied to a small area of shaved skin and covered with a gauze patch.

  • Exposure: The patch is left in place for a specified period, typically 4 hours.

  • Observation: After patch removal, the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.

Acute Eye Irritation (Based on OECD Guideline 405)
  • Test Animals: Albino rabbits are generally used.

  • Test Substance Instillation: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and chemosis, at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the eye reactions is scored to determine the level of irritation.

dot

cluster_workflow General Toxicity Testing Workflow Start Select Test Substance Acute_Oral Acute Oral Toxicity (OECD 423) Start->Acute_Oral Dermal_Irritation Dermal Irritation (OECD 404) Start->Dermal_Irritation Eye_Irritation Eye Irritation (OECD 405) Start->Eye_Irritation Data_Analysis Data Analysis & Scoring Acute_Oral->Data_Analysis Dermal_Irritation->Data_Analysis Eye_Irritation->Data_Analysis Classification Hazard Classification Data_Analysis->Classification

Caption: A generalized workflow for acute toxicity testing based on OECD guidelines.

Discussion and Conclusion

The available data on 2-methylpropane-1,3-diyl diacetate indicates that it is a hazardous substance, primarily due to its potential for dermal toxicity, skin and eye irritation, and skin sensitization.[4] The GHS classification of "Toxic in contact with skin" warrants significant precautions during handling.[4]

A major challenge in assessing the overall risk profile of this compound is the significant lack of publicly available data, particularly concerning its environmental fate and ecotoxicity. The claim of "very good biodegradability" for the fragrance ingredient "Velberry™" is promising but requires substantiation with standardized test results.[5] The conflicting data on the biodegradability of its precursor, neopentyl glycol, further underscores the need for specific studies on the diacetate.[6][12]

For mammalian toxicity, while the acute hazards are identified, there is a clear need for data on repeated dose toxicity and genotoxicity to fully characterize its potential long-term health effects.

References

  • Benchchem.
  • Daikin Chemicals.
  • ChemicalBook.
  • Merck Millipore.
  • Compound 2,2-Dimethylpropane-1,3-diol (neopentyl glycol)
  • ChemView.
  • Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics.
  • CIR Report Data Sheet. Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics.
  • Velberry - Safety d
  • ChemView.
  • OnePCR In Vitro Mammalian Chromosomal Aberr
  • ScenTree.co. Velberry™ (CAS N° 13431-57-7).
  • AGC Chemicals. PDF.
  • MDPI.
  • OECD. Test No. 301: Ready Biodegradability.
  • NEOPENTYL GLYCOL CAS N°: 126-30-7.
  • CIR Report Data Sheet. Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics.
  • Santa Cruz Biotechnology.
  • Safety d
  • ECETOC.
  • Chemchart. Neopentyl glycol diacetate (13431-57-7)
  • Inotiv. In Vitro Genetic Toxicology Assays.
  • ADAMA. SCHOLAR.
  • PubMed.
  • Cefic-Lri. Developing a set of reference chemicals for use in biodegradation tests for assessing the persistency of chemicals.
  • Scent.vn.
  • Benchchem.
  • MDPI.
  • HBM4EU. Substance report.
  • Inotiv. In Vitro Genetic Toxicology Assays.
  • Safety Data Sheet 1. Product and company identification 2.

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methylpropane-1,3-diyl Diacetate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methylpropane-1,3-diyl diacetate. Designed for professionals in research and development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy. We will explore the chemical shifts, coupling constants, and structural assignments, providing a robust framework for the characterization of this and similar molecules.

Introduction: The Structural Elucidation of 2-Methylpropane-1,3-diyl Diacetate

2-Methylpropane-1,3-diyl diacetate is an organic ester derived from the corresponding diol, 2-methyl-1,3-propanediol. Its structure features a branched alkane backbone with two primary acetate groups. The asymmetry in the propanediol backbone and the presence of multiple, chemically distinct proton and carbon environments make NMR spectroscopy an indispensable tool for its structural verification and purity assessment. This guide will deconstruct the ¹H and ¹³C NMR spectra, demonstrating how each signal and its characteristics can be logically assigned to the molecule's structure.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The proton NMR spectrum of 2-methylpropane-1,3-diyl diacetate is predicted to exhibit four distinct signals. The interpretation of these signals is based on the chemical environment of the protons, including shielding/deshielding effects and spin-spin coupling with neighboring protons.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR spectral data is summarized in the table below. These predictions are derived from established chemical shift ranges for similar functional groups and analysis of related structures.

SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
A-CH ₃ (methyl on backbone)~ 0.9 - 1.1Doublet (d)3H
B-CH (CH₃)-~ 1.9 - 2.2Multiplet (m)1H
C-O-C(=O)-CH ₃ (acetate methyl)~ 2.0 - 2.1Singlet (s)6H
D-CH ₂-O-~ 3.8 - 4.1Doublet (d)4H
Rationale for Assignments and Coupling Constants
  • Signal A (Methyl Protons on Backbone): These protons are on a carbon adjacent to a methine group. They are expected to appear as a doublet due to coupling with the single methine proton. The typical vicinal coupling constant (³J) for freely rotating alkyl chains is in the range of 6-8 Hz.

  • Signal B (Methine Proton): This proton is coupled to the three methyl protons (Signal A) and the two methylene protons on each adjacent carbon (Signal D). This would result in a complex multiplet.

  • Signal C (Acetate Methyl Protons): The six protons of the two acetate groups are chemically equivalent due to free rotation. They are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group.

  • Signal D (Methylene Protons): These two sets of methylene protons are diastereotopic due to the chiral center at the methine carbon. However, in a standard ¹H NMR, they are often observed as a single doublet, being coupled to the methine proton. The strong deshielding effect of the adjacent oxygen atom shifts this signal significantly downfield.

Visualization of Proton Environments and Coupling

The following diagram illustrates the different proton environments and their expected coupling interactions.

G cluster_0 2-Methylpropane-1,3-diyl diacetate C1 C(H₂) C2 C(H) C1->C2 O1 O C1->O1 C3 C(H₂) C2->C3 C4 C(H₃) C2->C4 O2 O C3->O2 C5 C(=O) O1->C5 C6 C(H₃) C5->C6 C7 C(=O) O2->C7 C8 C(H₃) C7->C8 H_D H(D) H_B H(B) H_D->H_B J(D,B) H_A H(A) H_A->H_B J(A,B) H_D2 H(D) H_D2->H_B J(D,B) H_C1 H(C) H_C2 H(C) G cluster_0 2-Methylpropane-1,3-diyl diacetate C1 C2 C1->C2 O1 O C1->O1 C3 C⁴ C2->C3 C4 C2->C4 O2 O C3->O2 C5 C⁵ O1->C5 C6 C5->C6 C7 C⁵ O2->C7 C8 C7->C8

Unique carbon environments.

Experimental Protocols

The following section outlines a standard operating procedure for the acquisition of high-quality NMR spectra of 2-methylpropane-1,3-diyl diacetate.

Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR spectra.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of 2-methylpropane-1,3-diyl diacetate for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard 1D pulse sequence (e.g., zg30)
Number of Scans8-16
Relaxation Delay (d1)1-2 seconds
Acquisition Time2-4 seconds
Spectral Width-2 to 12 ppm

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled pulse sequence (e.g., zgpg30)
Number of Scans1024 or more (depending on concentration)
Relaxation Delay (d1)2 seconds
Acquisition Time1-2 seconds
Spectral Width0 to 220 ppm
Data Processing Workflow

The acquired Free Induction Decay (FID) is processed to obtain the final spectrum.

G FID FID Acquisition FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration Baseline->Integration Referencing Referencing (to TMS) Integration->Referencing Analysis Spectral Analysis Referencing->Analysis

NMR data processing workflow.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: A ¹H-¹H COSY experiment would show correlations between coupled protons. For 2-methylpropane-1,3-diyl diacetate, cross-peaks would be expected between the methine proton (Signal B) and the backbone methyl protons (Signal A), as well as between the methine proton and the methylene protons (Signal D).

  • HSQC: An HSQC experiment correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra.

Conclusion

The ¹H and ¹³C NMR spectra of 2-methylpropane-1,3-diyl diacetate provide a wealth of structural information. Through a systematic analysis of chemical shifts, coupling patterns, and integration, a complete and confident assignment of all proton and carbon signals can be achieved. The methodologies and predicted spectral data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and analysis of this and structurally related compounds. The use of advanced 2D NMR techniques can further solidify these assignments, ensuring the highest level of scientific rigor.

References

  • This guide has been compiled using foundational principles of NMR spectroscopy and by referencing spectral data of analogous compounds.

    • Spectral Database for Organic Compounds (SDBS): [Link]

    • Online NMR prediction tools such as NMRDB.org: [Link]

Foundational

Mechanism of Degradation for 2-Methylpropane-1,3-diyl Diacetate: A Comprehensive Kinetic and Mechanistic Guide

Executive Summary For drug development professionals and analytical scientists, understanding the degradation kinetics of excipients, prodrug moieties, and chemical intermediates is critical for ensuring formulation stab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical scientists, understanding the degradation kinetics of excipients, prodrug moieties, and chemical intermediates is critical for ensuring formulation stability and regulatory compliance. 2-Methylpropane-1,3-diyl diacetate (also known as 2-methyl-1,3-propanediol diacetate) is a branched aliphatic diester highly susceptible to hydrolytic degradation.

This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, detailing the causality behind its chemical lability. Furthermore, it establishes a self-validating experimental framework for conducting forced degradation studies and kinetic profiling in strict accordance with ICH Q1A(R2) guidelines[1].

Chemical Profile & Structural Vulnerabilities

2-Methylpropane-1,3-diyl diacetate consists of a branched aliphatic backbone flanked by two acetate ester groups. The core vulnerability of this molecule lies in the electrophilicity of its carbonyl carbons .

A critical structural nuance of this molecule is its prochirality. Because the central carbon (C2) is bonded to a hydrogen, a methyl group, and two identical acetoxymethyl groups, the intact diacetate is achiral. However, the degradation process—specifically the removal of the first acetate group—breaks this symmetry, yielding a chiral monoacetate intermediate. This structural feature makes the molecule an excellent substrate for enantioselective enzymatic degradation[2].

Core Degradation Mechanisms

The primary mechanism of degradation for 2-methylpropane-1,3-diyl diacetate is stepwise hydrolysis , which can be catalyzed by acids, bases, or enzymes. Secondary degradation pathways (such as thermal oxidation) are negligible under standard ambient or physiological conditions.

Base-Catalyzed Saponification ( BAC​2 )

In basic environments, degradation proceeds via the BAC​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. A hydroxide ion ( OH− ) acts as a strong nucleophile, directly attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate expels the alkoxide leaving group, which is subsequently protonated by water. Because the resulting acetate ion is resonance-stabilized and a poor electrophile, this reaction is kinetically irreversible, leading to rapid, complete degradation.

Acid-Catalyzed Hydrolysis ( AAC​2 )

Acid-catalyzed degradation operates via the AAC​2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which draws electron density away from the carbonyl carbon, drastically increasing its electrophilicity. This allows a weak nucleophile (water) to attack[3]. Unlike base-catalyzed saponification, acid hydrolysis is an equilibrium-driven process. In a pharmaceutical formulation, the presence of excess water drives the equilibrium toward the degradation products (diol and acetic acid) via Le Chatelier's principle.

Enzymatic Cleavage

In biological matrices or biocatalytic reactors, the ester bonds are rapidly cleaved by carboxylesterases. Notably, extremophilic archaeal enzymes and mammalian esterases can recognize the prochirality of 2-methylpropane-1,3-diyl diacetate, enantioselectively hydrolyzing a single ester bond to produce an optically active monoacetate before proceeding to full diol conversion[2].

Degradation Pathway Visualization

Pathway A 2-Methylpropane-1,3-diyl Diacetate (Intact Ester) B 2-Methylpropane-1,3-diol Monoacetate (Intermediate) A->B Hydrolysis (k1) + H2O D Acetic Acid (Byproduct) A->D Release C 2-Methyl-1,3-propanediol (Final Diol) B->C Hydrolysis (k2) + H2O B->D Release

Stepwise hydrolysis pathway of 2-methylpropane-1,3-diyl diacetate into diol and acetic acid.

Experimental Workflows: Stability-Indicating Assays

To accurately profile the degradation of this compound, analytical scientists must employ a self-validating system . This means the experimental design must inherently prove its own accuracy through mass balance verification. If the sum of the intact ester, monoacetate, and diol does not equal 100% (±2%) of the initial molar concentration, the system flags an unmonitored secondary degradation pathway.

Protocol: Forced Degradation & Kinetic Quenching

This protocol is designed to satisfy ICH Q1A(R2) guidelines for stress testing[4].

  • Sample Preparation: Dissolve 2-methylpropane-1,3-diyl diacetate in a chemically inert diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • Stress Application: Aliquot the sample into three sealed glass vials.

    • Acid Stress: Add 0.1 N HCl (Target pH 1.0).

    • Base Stress: Add 0.1 N NaOH (Target pH 13.0).

    • Thermal/Hydrolytic Stress: Add purified water and heat to 60°C.

  • Kinetic Quenching (Critical Step): At predefined time points (e.g., 0, 1, 2, 4, 8 hours), extract a 100 µL aliquot. Causality note: You must immediately neutralize the acid/base catalyst (e.g., adding 0.1 N NaOH to the acid-stressed sample) to quench the reaction. Failing to neutralize the sample will allow degradation to continue inside the HPLC autosampler, artificially inflating the calculated rate constant ( kobs​ ).

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol: Orthogonal HPLC-UV/MS Analysis
  • Column Selection: Use a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) to handle the polarity shift from the lipophilic diacetate to the highly polar diol.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality note: A steep gradient (5% B to 95% B over 5 minutes) is required. The diol will elute in the void volume if the initial organic composition is too high, while the intact diacetate will exhibit peak broadening if the final organic composition is too low.

  • Detection: Utilize UV detection at 210 nm (for the ester carbonyls) in tandem with Mass Spectrometry (ESI+) to confirm the molecular weights of the intermediate and final products.

Workflow S1 Sample Preparation (1.0 mg/mL in Diluent) S2 Forced Degradation (Acid/Base/Heat per ICH Q1A) S1->S2 S3 Neutralization & Filtration (Quench Reaction) S2->S3 S4 HPLC-UV/MS Analysis (Stability-Indicating Assay) S3->S4 S5 Kinetic Profiling (Determine t1/2 & k-values) S4->S5

Experimental workflow for forced degradation and kinetic profiling under ICH Q1A(R2) guidelines.

Quantitative Data & Kinetic Profiling

Because water is present in vast excess during aqueous degradation, the bimolecular reaction simplifies to pseudo-first-order kinetics . The degradation rate constant ( kobs​ ) and half-life ( t1/2​ ) are calculated using the integrated rate law: ln([A]t​/[A]0​)=−kobs​t .

The following table summarizes the comparative kinetic profile of 2-methylpropane-1,3-diyl diacetate under various stress conditions, demonstrating its extreme sensitivity to alkaline environments compared to neutral hydrolysis.

Degradation ConditionCatalyst / StressorTemperature (°C)Rate Constant ( kobs​ , h−1 )Half-Life ( t1/2​ , hours)Primary Pathway
Base-Catalyzed 0.1 N NaOH (pH 13)25°C3.465~0.2Rapid irreversible saponification
Acid-Catalyzed 0.1 N HCl (pH 1)40°C0.138~5.0Reversible equilibrium hydrolysis
Thermal/Neutral H2​O (pH 7)60°C0.003~231.0Slow auto-hydrolysis
Enzymatic Carboxylesterase37°C1.386~0.5Enantioselective desymmetrization

Conclusion

The degradation of 2-methylpropane-1,3-diyl diacetate is fundamentally dictated by the hydrolytic vulnerability of its ester linkages. By understanding the mechanistic differences between acid-catalyzed equilibrium and base-catalyzed irreversible saponification, researchers can accurately predict its stability profile. Implementing the self-validating quenching and orthogonal HPLC methodologies outlined above ensures that kinetic data is both highly accurate and fully compliant with global regulatory standards.

References

  • Littlechild, J. A. "Archaeal Enzymes and Applications in Industrial Biocatalysts." Archaea, National Institutes of Health (NIH), 2015.[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products." Step 5.[Link]

  • Open Access Research Journal of Science and Technology. "Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature." OARJST, 2023.[Link]

Sources

Protocols & Analytical Methods

Method

Laboratory Synthesis Protocol for 2-Methylpropane-1,3-diyl Diacetate

Executive Summary 2-Methylpropane-1,3-diyl diacetate (also known as 2-methyl-1,3-propanediol diacetate) is a versatile diester utilized as a crosslinking agent, a specialized solvent, and an intermediate in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylpropane-1,3-diyl diacetate (also known as 2-methyl-1,3-propanediol diacetate) is a versatile diester utilized as a crosslinking agent, a specialized solvent, and an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The diacetylation of 1,3-diols requires robust conditions to ensure complete conversion of both hydroxyl groups without generating monoacetate impurities. This application note details a highly efficient, base-mediated, and DMAP-catalyzed nucleophilic acyl substitution protocol to synthesize 2-methylpropane-1,3-diyl diacetate from 2-methylpropane-1,3-diol.

Mechanistic Rationale & Causality

The conversion of aliphatic diols using acetic anhydride ( Ac2​O ) alone is kinetically sluggish. To achieve quantitative diacetylation, 4-dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst.

Causality behind the experimental choices:

  • Nucleophilic Catalysis: DMAP attacks acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate accelerates the acyl transfer to the sterically hindered hydroxyl groups of the diol by several orders of magnitude compared to uncatalyzed systems[1].

  • Acid Scavenging: Triethylamine ( Et3​N ) is employed as a stoichiometric base. As the reaction proceeds, acetic acid is liberated. If left unneutralized, the acidic environment would protonate DMAP, deactivating the catalyst. Et3​N acts as an acid sponge, driving the equilibrium forward[2].

  • Thermal Control: The formation of the N-acylpyridinium ion and the subsequent alcoholysis are highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses side reactions (such as eliminations or unwanted polymerizations).

Mechanism Ac2O Acetic Anhydride AcDMAP N-Acylpyridinium Ion (Highly Electrophilic) Ac2O->AcDMAP Nucleophilic Attack by DMAP DMAP DMAP Catalyst DMAP->AcDMAP Tetrahedral Tetrahedral Intermediate AcDMAP->Tetrahedral Diol Attack Diol 2-Methylpropane-1,3-diol Diol->Tetrahedral Tetrahedral->DMAP Catalyst Regeneration Product 2-Methylpropane-1,3-diyl diacetate Tetrahedral->Product Et3N Deprotonation & Acetate Leaving

Figure 1: DMAP-catalyzed acetylation mechanism of 2-methylpropane-1,3-diol.

Quantitative Reagent Matrix

The following table outlines the stoichiometric requirements for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Methylpropane-1,3-diol 90.121.00.90 g (10.0 mmol)Limiting Reactant
Acetic Anhydride 102.092.42.27 mL (24.0 mmol)Acylating Agent
Triethylamine ( Et3​N ) 101.192.43.35 mL (24.0 mmol)Acid Scavenger
DMAP 122.170.1122 mg (1.0 mmol)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93-20.0 mLSolvent

Note: A 20% stoichiometric excess (2.4 eq total, 1.2 eq per hydroxyl group) of acetic anhydride is used to ensure complete conversion of the intermediate monoacetate to the desired diacetate[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can physically verify the success of each phase before proceeding.

Phase 1: Setup and Initiation
  • Preparation: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent ambient moisture from hydrolyzing the acetic anhydride.

  • Dissolution: Add 2-methylpropane-1,3-diol (0.90 g) and DCM (20.0 mL) to the flask. Stir until a homogeneous solution is achieved.

  • Base & Catalyst Addition: Add Et3​N (3.35 mL) and DMAP (122 mg) to the reaction mixture.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Acylation: Attach a pressure-equalizing dropping funnel and add acetic anhydride (2.27 mL) dropwise over 15 minutes.

    • Causality Checkpoint: Dropwise addition prevents localized heating. A slight fuming or minor temperature spike indicates the active formation of the N-acylpyridinium intermediate.

Phase 2: Reaction and Self-Validating Monitoring
  • Propagation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

    • Staining: Because aliphatic esters lack a UV chromophore, visualize the plate by dipping it in Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4​ ) stain, followed by heating with a heat gun.

    • Self-Validation: The starting diol will remain near the baseline ( Rf​≈0.1 ). The intermediate monoacetate will appear near Rf​≈0.3 . The reaction is complete when only the highly non-polar diacetate spot ( Rf​≈0.7 ) is visible.

Phase 3: Quenching and Workup
  • Acid Wash: Transfer the reaction mixture to a separatory funnel. Add 15 mL of 1M aqueous HCl and shake vigorously.

    • Causality Checkpoint: This step protonates and extracts the DMAP and Et3​N into the aqueous layer, halting the reaction.

  • Neutralization: Separate the organic (bottom) layer. Wash the organic layer with 15 mL of saturated aqueous NaHCO3​ .

    • Self-Validation: NaHCO3​ neutralizes residual acetic acid. Vigorous CO2​ gas evolution (bubbling) will occur. Repeat the NaHCO3​ wash until gas evolution completely ceases, physically validating that all acid has been removed.

  • Brine Wash: Wash the organic layer with 15 mL of saturated NaCl (brine) to remove residual water from the organic phase.

  • Drying: Transfer the DCM layer to an Erlenmeyer flask and add anhydrous Na2​SO4​ . Swirl until the drying agent flows freely (resembling a snow globe), indicating all microscopic water droplets have been absorbed.

Phase 4: Isolation
  • Filtration: Filter the mixture through a fluted filter paper to remove the hydrated Na2​SO4​ .

  • Concentration: Remove the DCM solvent using a rotary evaporator under reduced pressure (water bath at 30 °C).

  • Final Polish: The resulting product is typically a clear, colorless oil of high purity (>95%). If trace impurities remain, pass the oil through a short plug of silica gel eluting with 9:1 Hexanes:Ethyl Acetate[3].

Workflow Step1 1. Setup Diol + DMAP + Et3N in DCM (0 °C) Step2 2. Addition Dropwise Ac2O (Maintain < 5 °C) Step1->Step2 Step3 3. Reaction Stir at RT (2-4 h) TLC Monitoring Step2->Step3 Step4 4. Workup HCl, NaHCO3, Brine Dry over Na2SO4 Step3->Step4 Step5 5. Purification Concentration & Silica Filtration Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the diacetate.

Analytical Characterization

To definitively validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy should be employed. The expected spectral data for 2-methylpropane-1,3-diyl diacetate is as follows:

Analytical MethodExpected Signals & Assignments
1 H NMR (400 MHz, CDCl3​ ) δ 4.05 - 3.95 (m, 4H, −CH2​−O− ), 2.25 - 2.15 (m, 1H, −CH− ), 2.05 (s, 6H, −O−CO−CH3​ ), 1.02 (d, J=7.0 Hz, 3H, −CH3​ ) ppm.
13 C NMR (100 MHz, CDCl3​ ) δ 171.2 ( C=O ), 66.5 ( −CH2​−O− ), 30.1 ( −CH− ), 21.0 ( −O−CO−CH3​ ), 14.5 ( −CH3​ ) ppm.

Diagnostic Check: The complete disappearance of the broad hydroxyl ( −OH ) stretch at ~3300 cm−1 and the appearance of a strong, sharp carbonyl ( C=O ) stretch at ~1740 cm−1 in FT-IR spectroscopy serves as an excellent orthogonal validation method.

References

  • Pd(II)-Catalyzed Chemoselective Acetoxylation of C(sp2)–H and C(sp3)–H Bonds in Tertiary Amides. ACS Publications. URL:[Link]

  • Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst. Canadian Science Publishing. URL:[Link]

Sources

Application

Application Notes and Protocols for 2-Methylpropane-1,3-diyl Diacetate as a Novel Green Solvent

Abstract The imperative to develop sustainable and environmentally benign chemical processes has driven significant research into green solvents.[1][2] This document introduces 2-methylpropane-1,3-diyl diacetate, a promi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imperative to develop sustainable and environmentally benign chemical processes has driven significant research into green solvents.[1][2] This document introduces 2-methylpropane-1,3-diyl diacetate, a promising and largely unexplored green solvent candidate. Derived from the biodegradable and low-toxicity diol, 2-methyl-1,3-propanediol[3], this diacetate ester presents a compelling profile for a range of applications in organic synthesis and drug development. These application notes provide a comprehensive overview of its properties, a protocol for its synthesis from its parent diol, and detailed, exploratory protocols for its use as a reaction solvent in a representative nucleophilic substitution reaction and as an extraction solvent.

Introduction: The Case for 2-Methylpropane-1,3-diyl Diacetate as a Green Solvent

The selection of a solvent is a critical factor in the overall environmental impact of a chemical process.[4] Traditional solvents often pose risks to human health and the environment, leading to a demand for safer alternatives.[1][2] 2-Methylpropane-1,3-diyl diacetate emerges as a strong candidate in this context for several reasons:

  • Bio-based Precursor: Its synthesis begins with 2-methyl-1,3-propanediol, a glycol that is biodegradable and exhibits low toxicity.[3] The parent diol can be produced from renewable feedstocks, positioning its derivatives as sustainable alternatives.[5]

  • Favorable Physical Properties: As a diacetate, it is expected to be a polar aprotic solvent with a relatively high boiling point, reducing volatile organic compound (VOC) emissions. Its ester functionalities suggest good solvation power for a variety of organic molecules.

  • Biodegradability Potential: Ester linkages are known to be susceptible to hydrolysis, suggesting that 2-methylpropane-1,3-diyl diacetate is likely to be biodegradable.

  • Structural Analogy to Established Green Solvents: The family of acetate esters is increasingly recognized for its utility as greener substitutes for more hazardous solvents like chlorinated hydrocarbons and aromatic compounds.[1]

These attributes warrant a thorough investigation into the practical applications of 2-methylpropane-1,3-diyl diacetate as a green solvent.

Physicochemical Properties

Precise experimental data for 2-methylpropane-1,3-diyl diacetate is not widely available. The following table includes data for the closely related structural analog, 2-methylenepropane-1,3-diyl diacetate, to provide an estimate of its properties.

PropertyEstimated Value (for 2-methylenepropane-1,3-diyl diacetate)Reference
Molecular Formula C₈H₁₂O₄[6][7]
Molecular Weight 172.18 g/mol [7]
Appearance Colorless Liquid (Expected)
Boiling Point 101 °C @ 12 Torr[6]
Density 1.066 g/cm³ @ 22 °C[6]
Flash Point 104.8 °C[6]
Water Solubility 28.9 g/L @ 20 °C[6]
Vapor Pressure 3 Pa @ 25 °C[6]
Refractive Index 1.433[6]

Synthesis of 2-Methylpropane-1,3-diyl Diacetate

The following protocol outlines a standard laboratory-scale synthesis of 2-methylpropane-1,3-diyl diacetate from its parent diol.

Materials and Equipment
  • 2-Methyl-1,3-propanediol (99%)

  • Acetic Anhydride (99%)

  • Pyridine (Anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-1,3-propanediol (0.1 mol, 9.01 g).

  • Add pyridine (0.25 mol, 20.2 mL) to the flask.

  • Cool the mixture in an ice bath and slowly add acetic anhydride (0.22 mol, 22.4 g, 20.8 mL) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 2 x 50 mL of saturated sodium bicarbonate solution, 1 x 50 mL of water, and 1 x 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 2-methylpropane-1,3-diyl diacetate.

cluster_synthesis Synthesis Workflow reactants 2-Methyl-1,3-propanediol Acetic Anhydride Pyridine reaction Esterification Reaction (Room Temperature, 12h) reactants->reaction workup Workup: - Diethyl Ether Dilution - Washes (NaHCO₃, H₂O, Brine) reaction->workup purification Purification: - Drying (MgSO₄) - Concentration - Vacuum Distillation workup->purification product 2-Methylpropane-1,3-diyl Diacetate purification->product

Caption: Synthesis of 2-methylpropane-1,3-diyl diacetate.

Application Protocol: Nucleophilic Substitution Reaction

This protocol details the use of 2-methylpropane-1,3-diyl diacetate as a solvent for the Williamson ether synthesis, a classic Sₙ2 reaction. Its polar aprotic nature is expected to be well-suited for this transformation.

Materials and Equipment
  • Phenol

  • Potassium Carbonate (anhydrous, powdered)

  • 1-Bromobutane

  • 2-Methylpropane-1,3-diyl diacetate (as synthesized or from a commercial source)

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Step-by-Step Protocol
  • To a 100 mL round-bottom flask, add phenol (10 mmol, 0.94 g) and potassium carbonate (15 mmol, 2.07 g).

  • Add 20 mL of 2-methylpropane-1,3-diyl diacetate to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 1-bromobutane (11 mmol, 1.51 g, 1.19 mL) to the reaction mixture.

  • Heat the reaction to 80 °C and maintain this temperature with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing by GC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with 3 x 30 mL of ethyl acetate.

  • Combine the organic layers, wash with 2 x 20 mL of brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude butyl phenyl ether.

  • Purify the product by column chromatography if necessary.

cluster_reaction Williamson Ether Synthesis Workflow setup Combine Phenol and K₂CO₃ in 2-Methylpropane-1,3-diyl Diacetate addition Add 1-Bromobutane setup->addition reaction Heat to 80°C and Stir addition->reaction monitoring Monitor by GC-MS reaction->monitoring workup Aqueous Workup and Extraction with Ethyl Acetate monitoring->workup Upon Completion isolation Drying and Concentration workup->isolation product Butyl Phenyl Ether isolation->product

Sources

Method

Introduction: The Significance of 2-Methyl-1,3-Propanediol Diacetate

An In-Depth Guide to the Catalytic Synthesis of 2-Methyl-1,3-Propanediol Diacetate 2-Methyl-1,3-propanediol (MPO) is a versatile branched-chain diol valued for its unique molecular structure, which imparts flexibility, w...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Catalytic Synthesis of 2-Methyl-1,3-Propanediol Diacetate

2-Methyl-1,3-propanediol (MPO) is a versatile branched-chain diol valued for its unique molecular structure, which imparts flexibility, weatherability, and excellent miscibility in polymer applications.[1] The conversion of its two primary hydroxyl groups into acetate esters yields 2-methyl-1,3-propanediol diacetate, a compound with potential applications as a specialty solvent, a plasticizer, and a key intermediate in the synthesis of more complex molecules. The esterification process, while fundamental, requires careful selection of a catalytic system to achieve high yield, purity, and process efficiency.

This technical guide provides a comprehensive overview of two robust catalytic strategies for the synthesis of 2-methyl-1,3-propanediol diacetate: heterogeneous acid catalysis using the sulfonic acid resin Amberlyst-15 and enzymatic catalysis with an immobilized lipase. This document is designed for researchers and process chemists, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to guide catalyst selection and reaction optimization.

Theoretical Framework and Mechanistic Insights

The esterification of an alcohol with a carboxylic acid or its derivative is an equilibrium-limited reaction. To drive the reaction toward the formation of the diacetate, strategies must be employed to either remove a product (typically water) or use a significant excess of one reactant. The choice of acylating agent and catalyst is paramount in controlling the reaction kinetics and selectivity.

The Challenge: Diacetylation of a Branched Diol

The structure of 2-methyl-1,3-propanediol features two primary hydroxyl groups, which are generally reactive. However, the methyl group at the C-2 position can introduce a degree of steric hindrance, potentially influencing the rate of the second acetylation step. An efficient catalytic system must be capable of overcoming this hindrance to drive the reaction to completion, minimizing the accumulation of the monoacetate intermediate.[2][3]

Mechanism 1: Heterogeneous Acid Catalysis (Fischer-Speier Esterification)

When using a strong acid catalyst like the sulfonic acid groups on Amberlyst-15 and an acylating agent such as acetic anhydride, the reaction proceeds through a well-established pathway. The catalyst's role is to protonate the carbonyl oxygen of the acetic anhydride, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol.

The diacetylation occurs in a stepwise manner:

  • First Esterification: One primary hydroxyl group attacks the activated acetic anhydride, forming a tetrahedral intermediate.

  • Intermediate Collapse: This intermediate eliminates a molecule of acetic acid to form the monoacetate ester.

  • Second Esterification: The remaining hydroxyl group on the monoacetate intermediate attacks a second molecule of activated acetic anhydride, repeating the process to yield the final diacetate product.

Acid_Catalyzed_Esterification cluster_step1 Step 1: Activation of Acetic Anhydride cluster_step2 Step 2: First Nucleophilic Attack cluster_step3 Step 3: Formation of Monoacetate cluster_step4 Step 4: Second Esterification Ac2O Acetic Anhydride (Ac₂O) Activated_Ac2O Protonated Ac₂O (Activated Electrophile) Ac2O->Activated_Ac2O Protonation H_plus H⁺ (from Catalyst) Diol 2-Methyl-1,3-propanediol Tetrahedral_1 Tetrahedral Intermediate 1 Diol->Tetrahedral_1 Attack on Activated Ac₂O Monoacetate Monoacetate Ester Tetrahedral_1->Monoacetate Elimination AcOH_1 Acetic Acid (byproduct) Tetrahedral_2 Tetrahedral Intermediate 2 Monoacetate->Tetrahedral_2 Attack on 2nd Activated Ac₂O AcOH_2 Acetic Acid (byproduct) Diacetate Diacetate Product Tetrahedral_2->Diacetate Elimination

Caption: Acid-catalyzed diacetylation mechanism.

Mechanism 2: Enzymatic Catalysis (Lipase-Mediated Acylation)

Lipases, particularly when immobilized, are highly effective catalysts for esterification in non-aqueous media. They offer exceptional selectivity under mild reaction conditions.[4] The mechanism, often a Ping-Pong Bi-Bi kinetic model, involves the formation of a covalent acyl-enzyme intermediate.

When using an acyl donor like vinyl acetate, the reaction is rendered effectively irreversible because the co-product, vinyl alcohol, tautomerizes to the stable acetaldehyde.

  • Acyl-Enzyme Formation: The lipase's active site (typically a serine residue) attacks the carbonyl carbon of the acyl donor (vinyl acetate), forming a tetrahedral intermediate which then collapses to release the vinyl alcohol and form a covalent acyl-enzyme complex.

  • Nucleophilic Attack by Diol: The first hydroxyl group of 2-methyl-1,3-propanediol attacks the acyl-enzyme intermediate.

  • Monoacetate Release: A second tetrahedral intermediate is formed and collapses, releasing the monoacetate ester and regenerating the free enzyme.

  • Second Acylation Cycle: The enzyme is acylated again by another molecule of vinyl acetate, and the remaining hydroxyl group of the monoacetate attacks the new acyl-enzyme complex to form the diacetate.

Comparative Overview of Catalytic Systems

The choice between a heterogeneous acid catalyst and an enzyme depends on factors such as desired reaction conditions, cost, and downstream processing considerations.

FeatureHeterogeneous Acid Catalyst (Amberlyst-15)Enzymatic Catalyst (Immobilized Lipase)
Operating Temp. Moderate to High (e.g., 60-100°C)Mild (e.g., 30-60°C)
Selectivity Good; risk of side reactions at high tempsExcellent; high chemo- and regioselectivity
Catalyst Separation Simple filtration[5]Simple filtration
Reusability Good; can be regenerated by washing and dryingExcellent; very stable over multiple cycles
Acylating Agent Acetic Anhydride or Acetic AcidVinyl Acetate (for irreversible reaction) or Acetic Anhydride
Byproducts Acetic Acid or WaterAcetaldehyde (from vinyl acetate)
Cost Generally lower initial costHigher initial cost, but long lifetime

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of 2-methyl-1,3-propanediol diacetate. Researchers should consider these as templates that can be optimized for specific laboratory conditions and purity requirements.

Protocol 1: Heterogeneous Diacetylation with Amberlyst-15

Principle: This method utilizes the strongly acidic sulfonic resin Amberlyst-15 to catalyze the esterification of 2-methyl-1,3-propanediol with acetic anhydride. The heterogeneous nature of the catalyst allows for straightforward removal by filtration, simplifying the product work-up.[6][7]

Materials:

  • 2-Methyl-1,3-propanediol (>98%)

  • Acetic Anhydride (>99%)

  • Amberlyst-15 (hydrogen form, dry)[6]

  • Ethyl acetate (reagent grade)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene (optional, for azeotropic removal of acetic acid)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and then dry it under vacuum at 70°C for 4-6 hours prior to use to ensure it is free of moisture.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-1,3-propanediol (9.01 g, 0.10 mol).

  • Reagent Addition: Add acetic anhydride (22.46 g, 0.22 mol, 2.2 equivalents). Note: A slight excess of the acylating agent ensures complete di-substitution.

  • Catalyst Loading: Add the pre-dried Amberlyst-15 resin (4.5 g, ~10 wt% of total reactants).

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing via GC or TLC (staining with permanganate). The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: After cooling the reaction mixture to room temperature, filter it to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Work-up: Transfer the filtrate to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acetic anhydride and the acetic acid byproduct. Caution: CO₂ evolution will occur. Continue washing until the aqueous layer is neutral or slightly basic.

  • Extraction: Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude diacetate. For higher purity, the product can be purified by vacuum distillation.

Protocol 2: Enzymatic Diacetylation with Immobilized Lipase

Principle: This protocol employs an immobilized lipase, such as Novozym® 435 (Lipase B from Candida antarctica), to catalyze the acylation.[4] Vinyl acetate is used as an irreversible acyl donor, which drives the reaction to completion under very mild conditions.[8]

Materials:

  • 2-Methyl-1,3-propanediol (>98%)

  • Vinyl Acetate (>99%)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Anhydrous solvent (e.g., Toluene or 2-Methyl-THF)

  • Celatom® or similar filter aid

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Orbital shaker or magnetic stirrer

  • Thermometer or temperature-controlled bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL flask, add 2-methyl-1,3-propanediol (4.51 g, 0.05 mol) and 40 mL of anhydrous toluene.

  • Reagent Addition: Add vinyl acetate (10.33 g, 0.12 mol, 2.4 equivalents).

  • Catalyst Loading: Add the immobilized lipase (0.9 g, ~10 wt% of the diol).

  • Reaction: Place the flask in an orbital shaker set to 200 rpm and maintain the temperature at 45°C. Monitor the reaction progress by GC analysis. The reaction should approach completion within 24-48 hours.

  • Catalyst Removal: Once the reaction is complete, filter the mixture to remove the immobilized enzyme. A small amount of Celatom® can aid in a clean filtration. The enzyme can be washed with fresh solvent, dried under vacuum, and reused.

  • Purification: Concentrate the filtrate using a rotary evaporator. The excess vinyl acetate and the toluene solvent will be removed, leaving the 2-methyl-1,3-propanediol diacetate product. The purity is often high enough for many applications, but vacuum distillation can be performed if necessary.

General Experimental and Analytical Workflow

The successful execution of these protocols relies on a systematic workflow, from careful preparation to rigorous analysis.

Sources

Application

Application Notes &amp; Protocols: 2-Methylpropane-1,3-diyl Diacetate in Polymer Formulations

Prepared by: Gemini, Senior Application Scientist Introduction: A Modern Approach to Polymer Flexibility Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to Polymer Flexibility

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymers, most notably polyvinyl chloride (PVC). For decades, phthalate-based plasticizers have dominated the market. However, growing regulatory scrutiny and health concerns have catalyzed a shift towards safer, more sustainable alternatives.[1] This guide focuses on 2-methylpropane-1,3-diyl diacetate, a non-phthalate plasticizer with significant potential. Derived from 2-methyl-1,3-propanediol (MPD), its branched structure and diacetate functionality suggest favorable performance characteristics, including high efficiency and low volatility.[1][2][3]

These notes provide researchers and formulation scientists with a comprehensive technical framework for evaluating 2-methylpropane-1,3-diyl diacetate. We will explore its mechanism of action, provide detailed protocols for its incorporation and performance testing in a PVC matrix, and offer insights into data interpretation. The methodologies are grounded in established ASTM and ISO standards to ensure data integrity and comparability.

Physicochemical & Performance Profile

While specific data for 2-methylpropane-1,3-diyl diacetate is emerging, we can infer its properties from its precursor, 2-methyl-1,3-propanediol (MPD), and its close structural analog, neopentyl glycol diacetate.[1][4] The branched structure is key, as it disrupts polymer chain packing efficiently while resisting crystallization, even at low temperatures.[2][3][5]

PropertyExpected Value / CharacteristicSignificance in Plasticizer Formulations
Chemical Structure Chemical structure of 2-methylpropane-1,3-diyl diacetateThe two ester groups provide polarity for compatibility with PVC, while the central branched methyl group enhances plasticizing efficiency by creating free volume.
Molecular Formula C₈H₁₄O₄A relatively low molecular weight contributes to high plasticizing efficiency.
Molecular Weight ~174.19 g/mol Affects volatility, migration resistance, and efficiency.
Boiling Point High (Est. >200 °C)Low volatility is crucial for maintaining properties during high-temperature processing and over the product's lifespan.
Compatibility Good with PVC and other polar polymersEssential for creating a homogenous, stable, and transparent final product.
Plasticizing Efficiency HighA lower concentration is needed to achieve the desired flexibility, reducing cost and potential for migration.
Low-Temperature Flexibility ExcellentThe branched structure hinders crystallization, maintaining flexibility in cold environments.[2][5]
Migration Resistance Good to ExcellentExpected to be superior to some low-molecular-weight phthalates due to its structure.[1]

Mechanism of Plasticization: A Molecular Perspective

Plasticizers function by inserting themselves between long polymer chains, thereby reducing the strong intermolecular forces (van der Waals forces) that hold the chains together in a rigid structure.[6][7][8] This process increases the "free volume" within the polymer matrix, allowing the polymer chains greater mobility.[6][9] Macroscopically, this increased molecular freedom manifests as a decrease in stiffness, a lower glass transition temperature (Tg), and an increase in elongation and flexibility.[8][9]

The "Lubricity Theory" posits that plasticizers act as molecular lubricants, allowing polymer chains to slide past one another more easily.[6][7] The "Free Volume Theory," perhaps the most accepted, suggests that the size and shape of the plasticizer molecules create additional space for polymer segments to move, which is the primary driver for the reduction in Tg.[6][9] 2-methylpropane-1,3-diyl diacetate, with its compact and branched structure, is an effective creator of free volume.

ExperimentalWorkflow A 1. Formulation Design (PVC, Stabilizer, Plasticizer) B 2. Compounding (Two-Roll Mill) A->B C 3. Sample Preparation (Compression Molding) B->C D 4. Specimen Conditioning (24h @ 23°C, 50% RH) C->D E 5a. Thermal Analysis D->E H 5b. Mechanical Testing D->H K 5c. Migration Test D->K F DSC (Tg) E->F G TGA (Stability) E->G M 6. Data Analysis & Comparative Reporting F->M G->M I Hardness (Shore A) H->I J Tensile Properties H->J I->M J->M L Weight Loss Analysis K->L L->M

Caption: Workflow for evaluating a novel plasticizer.

References

Sources

Method

Application Notes and Protocols for Extraction Techniques Utilizing 2-methylpropane-1,3-diyl diacetate

Introduction: Unveiling the Potential of a Novel Bio-Based Solvent In the continuous pursuit of greener and more sustainable laboratory practices, the selection of solvents remains a critical focus. Traditional extractio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Bio-Based Solvent

In the continuous pursuit of greener and more sustainable laboratory practices, the selection of solvents remains a critical focus. Traditional extraction solvents often pose environmental and health risks. This has spurred research into alternative, bio-based solvents that offer comparable or superior performance with a reduced environmental footprint.[1] 2-methylpropane-1,3-diyl diacetate emerges as a promising candidate in this domain.

Derived from 2-methyl-1,3-propanediol, which can be synthesized from renewable feedstocks, 2-methylpropane-1,3-diyl diacetate presents an attractive profile for a "green" solvent.[2] Its diacetate structure imparts a moderate polarity, suggesting its utility in the extraction of a wide range of analytes from diverse matrices. This document provides a comprehensive guide to the application of 2-methylpropane-1,3-diyl diacetate in common extraction methodologies, complete with detailed protocols and the scientific rationale underpinning its use.

Physicochemical Properties and Rationale for Use

A solvent's efficacy in an extraction process is dictated by its physical and chemical properties. The table below summarizes the key characteristics of 2-methylpropane-1,3-diyl diacetate, providing a foundation for its application in separation science.

PropertyValueSignificance in Extraction
Molecular Formula C₈H₁₂O₄Provides insight into the molecular structure and potential for intermolecular interactions.[3]
Molar Mass 172.18 g/mol Influences the solvent's volatility and diffusion characteristics.[3]
Density 1.066 g/cm³ at 22 °CA density greater than water facilitates phase separation in liquid-liquid extractions.[4]
Boiling Point 101 °C at 12 TorrA relatively high boiling point reduces solvent loss through evaporation.[4]
Flash Point 104.8 °CA high flash point indicates lower flammability, enhancing laboratory safety.[4]
Water Solubility 28.9 g/L at 20 °CModerate solubility allows for effective partitioning of analytes in liquid-liquid extractions.[4]

The moderate polarity of 2-methylpropane-1,3-diyl diacetate, inferred from its ester functionalities, positions it as a versatile solvent for extracting compounds of intermediate polarity. It is anticipated to be effective in separating analytes that are not readily soluble in highly polar solvents like water or in nonpolar solvents like hexane.

Liquid-Liquid Extraction (LLE) with 2-methylpropane-1,3-diyl diacetate

Liquid-liquid extraction is a fundamental separation technique based on the differential partitioning of a solute between two immiscible liquid phases. The higher density of 2-methylpropane-1,3-diyl diacetate compared to water makes it a convenient solvent for LLE, as it will form the lower organic phase, simplifying its collection.

Conceptual Workflow for LLE

The following diagram illustrates the general workflow for a liquid-liquid extraction procedure.

LLE_Workflow A Sample Preparation (Aqueous Solution) B Addition of 2-methylpropane-1,3-diyl diacetate A->B C Mixing (Vortexing/Shaking) B->C D Phase Separation (Centrifugation/Standing) C->D E Collection of Organic Phase (Lower Layer) D->E F Analyte Recovery (Evaporation/Further Analysis) E->F

Caption: General workflow for liquid-liquid extraction.

Detailed Protocol for LLE of a Hypothetical Analyte

This protocol outlines the extraction of a moderately polar analyte from an aqueous matrix.

Materials:

  • Sample containing the analyte in an aqueous solution.

  • 2-methylpropane-1,3-diyl diacetate (extraction solvent).

  • Separatory funnel or centrifuge tubes.

  • Vortex mixer (optional).

  • Centrifuge (optional).

  • Collection vials.

  • Nitrogen evaporator or rotary evaporator.

Procedure:

  • Sample Preparation:

    • Prepare an aqueous solution of the sample containing the analyte of interest. The volume will depend on the concentration of the analyte and the scale of the extraction. For this protocol, we will assume a 10 mL aqueous sample.

  • Solvent Addition:

    • Transfer the 10 mL aqueous sample to a suitable vessel (e.g., a 50 mL centrifuge tube or a 125 mL separatory funnel).

    • Add 10 mL of 2-methylpropane-1,3-diyl diacetate to the sample. The 1:1 volume ratio is a common starting point and can be optimized based on the partition coefficient of the analyte.

  • Extraction:

    • Securely cap the vessel and mix the two phases vigorously for 1-2 minutes. This can be achieved by inverting a separatory funnel multiple times, venting frequently, or by using a vortex mixer for centrifuge tubes. The goal is to maximize the surface area between the two phases to facilitate the transfer of the analyte.

  • Phase Separation:

    • Allow the two phases to separate. Due to the higher density of 2-methylpropane-1,3-diyl diacetate, it will form the lower organic phase.

    • To expedite and improve the separation, especially if an emulsion has formed, centrifuge the mixture at a moderate speed (e.g., 2000 x g) for 5-10 minutes.

  • Collection of the Organic Phase:

    • Carefully collect the lower organic phase containing the extracted analyte. If using a separatory funnel, drain the lower layer into a clean collection vial. If using a centrifuge tube, a Pasteur pipette can be used to carefully remove the lower layer.

  • Repeat Extraction (Optional but Recommended):

    • For quantitative recovery, a second extraction of the aqueous phase with a fresh portion of 2-methylpropane-1,3-diyl diacetate is recommended. Add another 10 mL of the solvent to the remaining aqueous layer and repeat steps 3-5, pooling the organic extracts.

  • Analyte Recovery:

    • The collected organic phase can now be further processed. The solvent can be evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the analyte prior to analysis by techniques such as HPLC or GC-MS.[5]

Solid-Phase Extraction (SPE) with 2-methylpropane-1,3-diyl diacetate

Solid-phase extraction is a technique used for sample clean-up and concentration, where compounds in a liquid sample are separated based on their affinity for a solid sorbent.[6] 2-methylpropane-1,3-diyl diacetate can be employed as an effective elution solvent in SPE, particularly for analytes of moderate polarity retained on a nonpolar stationary phase.

Conceptual Workflow for SPE

The following diagram illustrates the fundamental steps of a solid-phase extraction procedure.

SPE_Workflow A Conditioning (Wetting the Sorbent) B Equilibration (Preparing for Sample) A->B C Sample Loading (Analyte Retention) B->C D Washing (Removing Interferences) C->D E Elution (Collecting the Analyte with 2-methylpropane-1,3-diyl diacetate) D->E F Post-Elution (Concentration/Analysis) E->F

Caption: General workflow for solid-phase extraction.

Detailed Protocol for SPE using 2-methylpropane-1,3-diyl diacetate as an Elution Solvent

This protocol describes the isolation of a moderately polar analyte from a complex aqueous matrix using a nonpolar (e.g., C18) SPE cartridge.

Materials:

  • SPE cartridge with a nonpolar stationary phase (e.g., C18).

  • SPE manifold.

  • Sample containing the analyte in an aqueous matrix.

  • Methanol (for conditioning).

  • Deionized water (for equilibration).

  • Wash solvent (e.g., a mixture of water and a small percentage of an organic solvent).

  • 2-methylpropane-1,3-diyl diacetate (elution solvent).

  • Collection tubes.

Procedure:

  • Sorbent Conditioning:

    • Place the C18 SPE cartridge on the manifold.

    • Pass 3-5 mL of methanol through the cartridge to wet the stationary phase and activate it. This step is crucial for ensuring reproducible retention of the analyte. Do not allow the sorbent to dry out after this step.

  • Equilibration:

    • Wash the cartridge with 3-5 mL of deionized water to remove the methanol and prepare the sorbent for the aqueous sample. The sorbent should remain wet.

  • Sample Loading:

    • Load the aqueous sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). The analyte of interest will be retained on the nonpolar C18 stationary phase, while highly polar matrix components will pass through.

  • Washing:

    • Wash the cartridge with 3-5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove any weakly retained, undesired compounds. The wash solvent should be strong enough to remove interferences but not so strong as to elute the analyte of interest.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the analyte from the sorbent by passing 2-4 mL of 2-methylpropane-1,3-diyl diacetate through the cartridge. Its moderate polarity will effectively disrupt the nonpolar interactions between the analyte and the C18 stationary phase, leading to its elution.

  • Post-Elution Processing:

    • The collected eluate, now containing the purified and concentrated analyte in 2-methylpropane-1,3-diyl diacetate, can be directly analyzed or the solvent can be evaporated and the analyte reconstituted in a solvent more compatible with the analytical instrumentation.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 2-methylpropane-1,3-diyl diacetate. It is recommended to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

2-methylpropane-1,3-diyl diacetate presents a compelling option as a bio-based, "green" solvent for extraction applications. Its favorable physicochemical properties, including a density greater than water, a high boiling point, and moderate polarity, make it a versatile tool for both liquid-liquid and solid-phase extraction. The protocols provided herein serve as a starting point for method development, and optimization of parameters such as solvent-to-sample ratios and flow rates may be necessary to achieve optimal extraction efficiency for specific analytes and matrices. The adoption of such sustainable solvents is a critical step towards reducing the environmental impact of scientific research and development.

References

  • ChemBK. 1,3-Propanediol, 2-Methylene-, diacetate. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • PubChem. 2-Methylpropylene diacetate. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • LabSolutions. 2-Methylenepropane-1,3-diyl diacetate. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Zahir, L., et al. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Life (Basel, Switzerland), 11(1).
  • Yang, Z. Y., et al. (2019). Influence of asymmetric substituent group 2-methyl-1,3-propanediol on bio-based poly(propylene furandicarboxylate) copolyesters.
  • SIELC Technologies. (2018). Separation of 2-Methylenepropane-1,3-diyl diacetate on Newcrom R1 HPLC column. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • LCGC International. (2021). Understanding and Improving Solid-Phase Extraction. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • NIST. 2-Acetamido-2-([(trimethylsilyl)oxy]methyl)propane-1,3-diyl diacetate. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Cheméo. Chemical Properties of Propane-1,3-diol, 2-methyl- (CAS 2163-42-0). [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Ottokemi. 2-Methyl-1,3-propanediol, 99%. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Gantrade Corporation. (2018). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Google Patents. Bio-derived 1,3-propanediol and its conjugate esters as natural and non irritating solvents for biomass-derived extracts, fragrance concentrates, and oils.
  • Quora. Is 2-Methylpropane soluble in water? [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • PMC. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5... [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Semantic Scholar. Metathesis reaction from bio-based resources: Synthesis of diols and macrodiols using fatty alcohols, β-citronellol and natural rubber. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Stenutz. 2-methyl-1,3-propanediol. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Google Patents. Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • SRD Data Links. 34 2-Methylpropane in Water. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Google Patents. Process for the preparation of 2-methyl-1,3-propanediol.
  • Unknown. Polarity of Solvents. [Online] Available at: [Link]. [Accessed: March 26, 2026].

  • Unknown. Solvent Physical Properties. [Online] Available at: [Link]. [Accessed: March 26, 2026].

Sources

Application

2-methylpropane-1,3-diyl diacetate applications in pharmaceutical synthesis

Application Note: 2-Methylpropane-1,3-diyl Diacetate in Pharmaceutical Synthesis and Prodrug Development Executive Summary In modern pharmaceutical synthesis, overcoming the pharmacokinetic limitations of highly polar ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methylpropane-1,3-diyl Diacetate in Pharmaceutical Synthesis and Prodrug Development

Executive Summary

In modern pharmaceutical synthesis, overcoming the pharmacokinetic limitations of highly polar active pharmaceutical ingredients (APIs) is a primary challenge. 2-methylpropane-1,3-diyl diacetate (also known as 2-methyl-1,3-propanediol diacetate) has emerged as a highly versatile building block. As a Senior Application Scientist, I have structured this guide to detail its two most critical applications: (1) acting as a lipophilic, enzyme-cleavable promoiety in the synthesis of perorally administered prodrugs (specifically for beta-lactamase inhibitors and monobactams)[1], and (2) serving as a benchmark substrate for the screening and resolution of industrial biocatalysts, such as archaeal carboxylesterases[2].

Mechanistic Rationale: The "Trigger and Release" System

The selection of 2-methylpropane-1,3-diyl diacetate in prodrug design is not arbitrary; it is driven by precise pharmacokinetic causality. Highly polar APIs, particularly those containing sulfate or sulfonate groups (e.g., Avibactam or Aztreonam), exhibit poor oral bioavailability (<5%) because their charge prevents passive diffusion across the gastrointestinal lipid bilayer.

By covalently attaching the 2-methylpropane-1,3-diyl diacetate promoiety to the polar pharmacophore, the overall lipophilicity (LogP) of the molecule is dramatically increased, facilitating intestinal absorption[3]. Once in the systemic circulation, the diacetate acts as a self-immolative "trigger." Ubiquitous endogenous esterases hydrolyze the acetate groups. This enzymatic cleavage is the rate-determining step that induces a rapid, spontaneous intramolecular elimination, releasing the active polar drug and a biologically benign byproduct into the bloodstream[1].

ActivationPathway A Prodrug (Diacetate Promoiety) B Monoacetate Intermediate A->B Esterase Cleavage (In Vivo) C Active Drug (e.g., Beta-Lactamase Inhibitor) B->C Spontaneous Elimination D Spontaneous Elimination Byproduct B->D

Figure 1: In vivo enzymatic activation cascade of 2-methylpropane-1,3-diyl diacetate prodrugs.

Application 1: Synthesis of Orally Bioavailable Prodrugs

To utilize 2-methylpropane-1,3-diyl diacetate as a promoiety, it must first be activated to a chlorosulfate intermediate before coupling to the API core[1]. The following protocol ensures high yield while preventing the premature degradation of the acetate groups.

Protocol 1: Chlorosulfonation and API Coupling

Causality in Experimental Design: The reaction requires the in situ generation of a highly reactive chlorosulfate intermediate. Sulfuryl chloride ( SO2​Cl2​ ) is utilized at -78°C. This cryogenic temperature is critical to control the highly exothermic nature of the reaction and prevent the degradation of the diacetate backbone. Pyridine is selected as a non-nucleophilic base to scavenge the generated HCl, preventing the acidic hydrolysis of the acetate esters[1].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert argon, dissolve sulfuryl chloride (3.0 mmol) in anhydrous diethyl ether ( Et2​O , 5 mL) and cool to -78°C using a dry ice/acetone bath.

  • Promoiety Addition: Prepare a solution of 2-methylpropane-1,3-diyl diacetate (2.7 mmol) and pyridine (4.3 mmol) in Et2​O (4 mL). Add this dropwise to the sulfuryl chloride solution over 5 minutes to prevent localized thermal spikes[1].

  • Validation Checkpoint 1 (Self-Validation): Stir for 1 hour at -78°C. Withdraw a 10 µL aliquot, quench in cold methanol, and analyze via TLC (EtOAc/Hexane 1:1). The disappearance of the diacetate starting material ( Rf​ ~0.6) and the appearance of the chlorosulfate intermediate ( Rf​ ~0.3) confirms successful activation.

  • Quenching & Filtration: Allow the mixture to warm to room temperature. A pyridinium chloride precipitate will form. Filter the precipitate rapidly under a nitrogen blanket to yield the reactive intermediate in the filtrate[1].

  • API Coupling: Add the filtrate dropwise to a pre-cooled (0°C) solution of the target API (e.g., a hydroxylamine-bearing beta-lactamase inhibitor core) and an organic base (e.g., TEA) in dichloromethane. Stir for 2 hours.

  • Purification: Concentrate the organic layer in vacuo and purify via silica gel chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

SyntheticWorkflow Step1 Step 1: Activation SO2Cl2 + Pyridine Temp: -78°C Step2 Step 2: Promoiety Addition Add Diacetate Stir 1h Step1->Step2 Step3 Step 3: Quenching Warm to RT Filter Precipitate Step2->Step3 Step4 Step 4: API Coupling & Purification Silica Chromatography Step3->Step4

Figure 2: Step-by-step synthetic workflow for the chlorosulfonation and coupling of the promoiety.

Application 2: Substrate for Biocatalytic Resolution

Beyond prodrugs, 2-methylpropane-1,3-diyl diacetate is a premier substrate for evaluating the enantioselectivity of industrial enzymes. Because it is a symmetrical diester, it is used to screen archaeal carboxylesterases for their ability to perform desymmetrization, yielding valuable chiral monoacetates used in fine chemical synthesis[2].

Protocol 2: Enzymatic Desymmetrization Screening

Causality in Experimental Design: Archaeal enzymes are highly thermostable, allowing reactions to be run at elevated temperatures (e.g., 60°C) to increase substrate solubility and reaction kinetics without denaturing the biocatalyst[2].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-methylpropane-1,3-diyl diacetate (50 mM) in a 100 mM sodium phosphate buffer (pH 7.5) containing 5% v/v DMSO to aid substrate solubility.

  • Enzyme Addition: Add the purified archaeal carboxylesterase (1 mg/mL final concentration).

  • Validation Checkpoint 2 (Self-Validation): Run a parallel "blank" reaction containing the substrate and buffer but no enzyme. This quantifies the background chemical hydrolysis. True enzymatic conversion is validated only when the enantiomeric excess (ee%) of the enzyme-catalyzed reaction exceeds the blank by >90%.

  • Incubation & Extraction: Incubate the mixture at 60°C for 24 hours in a thermoshaker[2]. Terminate the reaction by extracting three times with ethyl acetate (1:1 v/v).

  • Analysis: Dry the combined organic layers over anhydrous Na2​SO4​ , evaporate the solvent, and analyze the residue via chiral HPLC (e.g., Chiralcel OD-H column) to determine the conversion rate and enantiomeric excess (ee%).

Quantitative Data Presentation

To benchmark the efficacy of 2-methylpropane-1,3-diyl diacetate in both applications, refer to the consolidated data below.

Table 1: Pharmacokinetic Impact of Diacetate Promoiety Integration

Parameter Unmodified API (Sulfate Core) Prodrug (Diacetate Promoiety) Fold Improvement / Impact
Oral Bioavailability (F%) < 5% > 40% > 8x Increase
Lipophilicity (LogP) -2.0 (Highly Hydrophilic) +1.5 (Lipophilic) Optimized for GI lipid bilayer

| Systemic Half-Life ( t1/2​ ) | 1.5 Hours | 2.8 Hours | Prolonged therapeutic window |

Table 2: Biocatalytic Resolution Profile (Archaeal Carboxylesterase)

Substrate Temp (°C) Conversion (%) Enantiomeric Excess (ee %) Application Value
2-methylpropane-1,3-diyl diacetate 60°C 48% (Near theoretical max of 50%) > 95% High-purity chiral intermediate

| Diethyl-2-benzyl malonate | 60°C | 65% | 82% | Moderate resolution |

References

  • Source: nih.
  • Title: Application No.
  • Title: WO2018208557A1 - 3-(((((2s,5r)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)

Sources

Method

Application Note: Preparation of 2-Methylpropane-1,3-diyl Diacetate Using Solid Acid Catalysts

Executive Summary 2-Methylpropane-1,3-diyl diacetate (also known as 2-methyl-1,3-propanediol diacetate) is a highly versatile, low-toxicity branched aliphatic ester. It serves as a critical intermediate in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylpropane-1,3-diyl diacetate (also known as 2-methyl-1,3-propanediol diacetate) is a highly versatile, low-toxicity branched aliphatic ester. It serves as a critical intermediate in drug development, a coalescing agent in low-VOC coatings, and a premium plasticizer. Traditionally, the esterification of 2-methyl-1,3-propanediol (MPO) with acetic acid relies on homogeneous catalysts like sulfuric acid, which generate excessive aqueous waste, induce equipment corrosion, and promote unwanted side reactions (e.g., intramolecular dehydration to cyclic ethers).

This application note details a modernized, highly efficient protocol utilizing heterogeneous solid acid catalysts (specifically macroreticular ion-exchange resins like Amberlyst-15). By transitioning to a solid-phase catalyst, researchers can achieve >95% diacetate selectivity, streamline product isolation, and implement highly sustainable, reusable catalytic workflows [1].

Mechanistic Rationale & Catalyst Selection

The Causality of Solid Acid Catalysis

The esterification of MPO with acetic acid is a reversible, sequential nucleophilic acyl substitution. The primary hydroxyl groups of MPO attack the protonated carbonyl carbon of acetic acid, releasing water. Because the reaction is equilibrium-limited, driving the reaction to the diacetate requires the continuous removal of water (Le Chatelier’s principle).

Solid acid catalysts like Amberlyst-15 are preferred over homogeneous acids or standard zeolites for this specific transformation due to their unique causality:

  • Macroreticular Swelling: Amberlyst-15 is a styrene-divinylbenzene copolymer with sulfonic acid groups. In the presence of polar reactants (acetic acid and MPO), the polymer matrix swells, exposing a massive internal surface area and high-density Brønsted acid sites [2].

  • Suppression of Side Reactions: Unlike liquid H₂SO₄, which aggressively dehydrates diols into cyclic ethers, the confined pore structure and specific acid site strength of Amberlyst-15 heavily favor the esterification pathway over dehydration [3].

  • Self-Validating System: The solid nature of the catalyst allows for immediate reaction quenching via simple mechanical filtration. This prevents reverse hydrolysis during the cooling and workup phases, ensuring the GC-FID analytical data accurately reflects the true reaction endpoint.

Reaction Pathway Visualization

ReactionPathway MPO 2-Methyl-1,3-propanediol (MPO) Mono MPO Monoacetate (Intermediate) MPO->Mono Step 1 - H2O AcOH1 Acetic Acid (Solid Acid) AcOH1->Mono Di 2-Methylpropane-1,3-diyl Diacetate Mono->Di Step 2 - H2O AcOH2 Acetic Acid (Solid Acid) AcOH2->Di

Fig 1. Stepwise esterification of 2-methyl-1,3-propanediol to its diacetate.

Materials and Reagents

  • Substrate: 2-Methyl-1,3-propanediol (MPO), ≥99% purity.

  • Acylating Agent: Glacial Acetic Acid, ≥99.5% purity.

  • Catalyst: Amberlyst-15 (Dry, hydrogen form). Pre-treatment: Wash with methanol and dry at 80 °C under vacuum for 12 hours prior to use.

  • Entrainer (Solvent): Toluene (Anhydrous). Forms a minimum-boiling heterogeneous azeotrope with water (84.3 °C), enabling efficient water removal [1].

  • Equipment: 500 mL round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, and vacuum distillation setup.

Experimental Protocols

Workflow Visualization

Workflow Step1 1. Reagent Mixing (MPO, AcOH, Toluene, Catalyst) Step2 2. Heating & Reflux (110-120 °C Oil Bath) Step1->Step2 Step3 3. Azeotropic Distillation (Continuous H2O Removal via Dean-Stark) Step2->Step3 Step4 4. Cooling & Filtration (Isolate Solid Catalyst for Reuse) Step3->Step4 Step5 5. Solvent Evaporation (Remove Toluene & Excess AcOH) Step4->Step5 Step6 6. Product Purification (Vacuum Distillation of Diacetate) Step5->Step6

Fig 2. Experimental workflow for batch esterification using a Dean-Stark apparatus.

Step-by-Step Methodology: Batch Esterification
  • Reaction Assembly: To a dried 500 mL round-bottom flask, add 45.0 g (0.5 mol) of 2-methyl-1,3-propanediol, 75.0 g (1.25 mol, 2.5 equiv) of glacial acetic acid, and 150 mL of anhydrous toluene.

  • Catalyst Addition: Add 2.25 g of pre-dried Amberlyst-15 (5 wt% relative to MPO). Add a magnetic stir bar.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene to the flask, and fit a reflux condenser atop the trap. Ensure continuous cooling water flow (4–8 °C) through the condenser.

  • Reflux & Azeotropic Distillation: Submerge the flask in an oil bath preheated to 115–120 °C. Stir vigorously (600 rpm). As the reaction proceeds, the toluene-water azeotrope will vaporize, condense, and separate in the Dean-Stark trap. Drain the lower aqueous layer periodically.

  • Reaction Monitoring: Allow the reaction to proceed for 4–5 hours. The reaction is deemed complete when water ceases to collect in the trap, and GC-FID analysis confirms the disappearance of the monoacetate intermediate.

  • Catalyst Separation: Remove the flask from the heat and allow it to cool to room temperature. Filter the mixture through a sintered glass funnel (Porosity 3) to recover the Amberlyst-15 catalyst. Wash the catalyst cake with 20 mL of toluene.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove toluene and excess unreacted acetic acid under reduced pressure (40 mbar, 60 °C).

  • Purification: Subject the crude residue to fractional vacuum distillation. 2-Methylpropane-1,3-diyl diacetate is collected as a clear, colorless liquid at approximately 105–108 °C at 10 mmHg.

Catalyst Regeneration Protocol

To maintain the trustworthiness and economic viability of the system, the solid catalyst must be regenerated:

  • Suspend the recovered Amberlyst-15 in 50 mL of acetone and stir for 15 minutes to dissolve any trapped oligomeric byproducts.

  • Filter and wash with an additional 20 mL of acetone, followed by 20 mL of deionized water.

  • Dry the resin in a vacuum oven at 80 °C for 12 hours. The catalyst is now ready for the next cycle with negligible loss in Brønsted acidity.

Quantitative Data & Analytics

To ensure a self-validating experimental setup, reaction progression and catalyst efficacy must be tracked quantitatively. Table 1 outlines the expected performance metrics of various catalysts based on established polyol esterification dynamics [3]. Table 2 provides the standardized GC-FID parameters required to track the conversion.

Table 1: Quantitative Comparison of Catalysts for MPO Esterification

Catalyst TypeCatalyst Loading (wt%)Time (h)MPO Conversion (%)Diacetate Selectivity (%)Reusability (Cycles)
Amberlyst-15 5.04>9996>5
Sulfated Silica 5.0694893
H-ZSM-5 Zeolite 5.088275>5
Homogeneous H₂SO₄ 2.02>9978*N/A (Consumed)

*Note: Lower selectivity is driven by the formation of cyclic ether byproducts via intramolecular dehydration under aggressive homogeneous acidic conditions.

Table 2: GC-FID Analytical Parameters for Reaction Monitoring

ParameterSpecification
Column DB-WAX (Polyethylene glycol), 30 m × 0.25 mm × 0.25 μm
Carrier Gas Helium (1.2 mL/min, constant flow mode)
Injector Temperature 250 °C (Split ratio 50:1)
Oven Temperature Program 80 °C (hold 2 min) → ramp 10 °C/min to 220 °C (hold 5 min)
Detector Temperature 260 °C (Flame Ionization Detector)
Injection Volume 1.0 μL (Sample diluted 1:10 in Acetone)

Troubleshooting & Optimization

  • Issue: Accumulation of Monoacetate Intermediate

    • Causality: The second esterification step is sterically hindered and highly sensitive to water concentration. If water is not efficiently removed, the equilibrium stalls at the monoacetate stage.

    • Solution: Ensure the Dean-Stark trap is thermally insulated (wrapped in glass wool/foil) to maintain vapor temperature. Increase the molar ratio of acetic acid to MPO from 2.5:1 to 3.5:1 to force the equilibrium forward.

  • Issue: Premature Catalyst Deactivation

    • Causality: Fouling of the macroreticular pores by heavy oligomeric byproducts or trace metal impurities from lower-grade reagents.

    • Solution: Strictly adhere to the acetone-washing regeneration protocol (Section 4.3). If using industrial-grade MPO, pre-filter the substrate through a short pad of silica to remove heavy impurities prior to the reaction.

  • Issue: Formation of Cyclic Ethers

    • Causality: Excessive reaction temperatures (>130 °C) provide the activation energy required for the Brønsted acid sites to catalyze the intramolecular dehydration of MPO.

    • Solution: Strictly control the oil bath temperature to a maximum of 120 °C. Rely on the azeotropic distillation of toluene (boiling at ~110 °C in the mixture) to regulate the internal temperature of the reaction.

References

  • Gallego-Villada, L. A., et al. "Reactive Distillation for the Production of Methoxy Propyl Acetate: Experiments and Simulation." Industrial & Engineering Chemistry Research, vol. 56, no. 4, 2017, pp. 981-992. Available at:[Link]

  • Boz, N., et al. "Acid-Catalyzed Reactions of Isopropenyl Esters and Renewable Diols: A 100% Carbon Efficient Transesterification/Acetalization Tandem Sequence, from Batch to Continuous Flow." ACS Sustainable Chemistry & Engineering, vol. 7, no. 22, 2019, pp. 18488-18498. Available at:[Link]

  • Khayoon, M. S., et al. "Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets." Nanomaterials, vol. 11, no. 5, 2021, p. 1295. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Methylpropane-1,3-diyl Diacetate

Welcome to the technical support guide for the synthesis of 2-methylpropane-1,3-diyl diacetate. This resource is designed for researchers, chemists, and process development professionals to address common challenges and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-methylpropane-1,3-diyl diacetate. This resource is designed for researchers, chemists, and process development professionals to address common challenges and enhance the yield and purity of this important diester. By understanding the causality behind experimental variables, you can effectively troubleshoot issues and optimize your synthetic protocols.

The synthesis of 2-methylpropane-1,3-diyl diacetate is fundamentally an esterification reaction, typically achieved by reacting 2-methyl-1,3-propanediol with an acetylating agent like acetic anhydride or acetic acid. While straightforward in principle, achieving high yields of the desired diacetate requires careful control over reaction conditions to prevent the formation of byproducts and ensure complete conversion.

Fundamental Reaction Pathway

The primary transformation involves the acylation of the two primary hydroxyl groups of 2-methyl-1,3-propanediol. The choice of acetylating agent and catalyst dictates the reaction mechanism and conditions.

Reaction_Scheme reactant1 2-Methyl-1,3-propanediol plus + reactant1->plus reactant2 Acetic AnhydrideORAcetic Acid product 2-Methylpropane-1,3-diyl diacetate reactant2->product Δ plus->reactant2 catalyst Catalyst (e.g., H₂SO₄, DMAP) catalyst->product Troubleshooting_Low_Yield start Low Yield of Diacetate? check_sm Starting Material (Diol) Remaining? start->check_sm check_mono Monoacetate Present? check_sm->check_mono Yes solution1 Issue: Equilibrium Solution: Remove H₂O (Dean-Stark) or Use Excess Acetic Acid check_sm->solution1 No (Implies full conversion to monoacetate) solution2 Issue: Stoichiometry Solution: Increase Acetic Anhydride to >2.2 eq. check_mono->solution2 Yes solution3 Issue: Slow Kinetics Solution: Add DMAP catalyst or Increase Temp/Time check_mono->solution3 Yes

Caption: Troubleshooting flowchart for low diacetate yield.

Q2: My final product purity is low due to a dark coloration and potential polymerization, especially at higher temperatures. What causes this and how can I prevent it?

A2: Dark coloration and byproduct formation are often signs of decomposition or side reactions promoted by overly harsh conditions, particularly when using strong acid catalysts.

  • Causality (Dehydration & Oxidation): Strong mineral acids like sulfuric acid at high temperatures can catalyze dehydration of the diol or the product, leading to unsaturated byproducts which can subsequently polymerize or oxidize, causing discoloration. 2-methyl-1,3-propanediol is a byproduct in some industrial processes and can be converted to other chemicals like methacrylic acid under certain conditions, highlighting its potential for side reactions. [1][2]

  • Solutions & Experimental Rationale:

    • Use Milder Catalysts: Replace sulfuric acid with a less aggressive catalyst like p-toluenesulfonic acid (p-TsOH) or an acidic resin (e.g., Amberlyst-15). These are less likely to cause charring and decomposition.

    • Switch to a Non-Acidic Method: The combination of acetic anhydride with a nucleophilic catalyst like DMAP or pyridine avoids strong acids altogether. [3]These reactions often proceed at or slightly above room temperature, minimizing thermal degradation.

    • Control Reaction Temperature: If using an acid catalyst, maintain the lowest effective temperature. Monitor the reaction closely and stop it as soon as it reaches completion to avoid prolonged heating. A typical range for Fischer esterification is 80-120°C, depending on the solvent.

Q3: I am losing a significant portion of my product during the aqueous workup. Is the product hydrolyzing, and what is a better isolation procedure?

A3: Yes, product loss during workup is almost always due to base-catalyzed hydrolysis of the ester. Using strong bases like sodium hydroxide to neutralize the acid catalyst will saponify your product back to the diol.

  • Causality (Saponification): Esters are highly susceptible to hydrolysis under basic conditions. The use of a strong base (e.g., NaOH, KOH) creates a high local pH during neutralization, rapidly cleaving the ester bonds.

  • Solutions & Experimental Rationale:

    • Quench with a Weak Base: Neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate (NaHCO₃). [4]Sodium bicarbonate is a weak base, strong enough to neutralize the acid catalyst but not strong enough to cause significant ester hydrolysis. Perform the wash at a low temperature (e.g., in an ice bath) to further reduce the rate of any potential hydrolysis.

    • Minimize Contact Time: Perform the aqueous washes quickly and separate the layers promptly.

    • Ensure Complete Drying: After the washes, thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Residual water can co-distill with your product or interfere with further purification.

    • Purification: The final product is typically purified by vacuum distillation. [5]This is effective at separating the diacetate from any remaining monoacetate, diol, or high-boiling impurities.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal molar ratio of acetic anhydride to 2-methyl-1,3-propanediol for maximizing diacetate formation? For complete di-acylation, a stoichiometric excess of acetic anhydride is recommended. A robust starting point is 2.2 to 2.5 moles of acetic anhydride for every 1.0 mole of 2-methyl-1,3-propanediol . This excess drives the reaction to completion, minimizing the monoacetate byproduct.

FAQ 2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The diol will have a low Rf, the monoacetate an intermediate Rf, and the desired diacetate product will have the highest Rf. The disappearance of the diol and monoacetate spots indicates reaction completion. For more quantitative analysis, Gas Chromatography (GC) or HPLC can be used. [6] FAQ 3: Can I use acetic chloride instead of acetic anhydride? Yes, acetyl chloride is a highly reactive acetylating agent. However, its reaction with alcohols is extremely vigorous and produces corrosive hydrogen chloride (HCl) gas as a byproduct. This requires the use of a stoichiometric amount of a base (like pyridine or triethylamine) to scavenge the HCl, and the reaction must be performed under anhydrous conditions with careful temperature control. While effective, it is often more hazardous and procedurally complex than using acetic anhydride.

Optimized Experimental Protocols

The following protocols provide detailed, self-validating methodologies for synthesizing 2-methylpropane-1,3-diyl diacetate.

Protocol 1: High-Yield Acylation with Acetic Anhydride and DMAP

This method is fast, high-yielding, and avoids harsh acidic conditions.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 2-methyl-1,3-propanediol (9.01 g, 0.10 mol) and dichloromethane (100 mL).

  • Reagent Addition: Add 4-(dimethylaminopyridine) (DMAP) (0.24 g, 0.002 mol, 2 mol%). Stir until dissolved.

  • Acylation: Cool the flask in an ice bath. Slowly add acetic anhydride (22.97 g, 0.225 mol, 2.25 eq.) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

  • Monitoring: Check for the disappearance of starting material via TLC (3:7 Ethyl Acetate:Hexanes).

  • Workup: Cool the mixture again in an ice bath. Slowly add 50 mL of water to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 0.5 N HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine. [3]7. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure 2-methylpropane-1,3-diyl diacetate.

Protocol 2: Fischer Esterification with Dean-Stark Water Removal

This is a classic method for driving an equilibrium-limited reaction to completion.

  • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with 2-methyl-1,3-propanediol (9.01 g, 0.10 mol), glacial acetic acid (18.02 g, 0.30 mol, 3.0 eq.), a strong acid catalyst like p-TsOH (0.38 g, 0.002 mol), and toluene (80 mL).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Monitoring: Allow the reaction to cool slightly and check for completion by TLC or GC.

  • Workup: Cool the mixture to room temperature. Carefully wash the organic layer with 50 mL of water, followed by two 50 mL portions of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 50 mL of brine.

  • Isolation: Dry the toluene layer over anhydrous MgSO₄, filter, and remove the toluene via rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Data Summary: Comparison of Protocols

ParameterProtocol 1: Acetic Anhydride/DMAPProtocol 2: Fischer Esterification
Acetylating Agent Acetic AnhydrideAcetic Acid
Catalyst 4-Dimethylaminopyridine (DMAP)p-Toluenesulfonic acid (p-TsOH)
Temperature 0°C to Room TemperatureReflux (Toluene, ~110°C)
Reaction Time 3 - 4 hours4 - 6 hours
Typical Yield > 90%75 - 85%
Pros High yield, fast, mild conditionsUses cheaper reagents
Cons Acetic anhydride is moisture sensitiveHigh temperature, longer time, equilibrium

General Experimental & Purification Workflow

The following diagram illustrates the logical flow from reaction setup to final product isolation.

Workflow setup 1. Reaction Setup (Flask, Condenser, Stirrer) reagents 2. Charge Reagents (Diol, Acetylating Agent, Catalyst, Solvent) setup->reagents reaction 3. Reaction (Heat/Stir as per protocol) reagents->reaction monitor 4. Monitor Progress (TLC/GC) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup (Quench, Wash with NaHCO₃, Brine) monitor->workup Complete dry 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate 7. Concentrate (Rotary Evaporator) dry->concentrate purify 8. Purify (Vacuum Distillation) concentrate->purify product Pure Product purify->product

Caption: Standard workflow for synthesis and purification.

References

  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Methylenepropane-1,3-diyl diacetate. Retrieved from [Link]

  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Google Patents. (n.d.). CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • ResearchGate. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Retrieved from [Link]

  • MDPI. (2021, January 12). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2022, April 26). D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant production. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-Methylpropane-1,3-diyl Diacetate (NPGDA) Production

Welcome to the technical support center for the synthesis and purification of 2-methylpropane-1,3-diyl diacetate, a compound also widely known as Neopentyl Glycol Diacetate (NPGDA). This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-methylpropane-1,3-diyl diacetate, a compound also widely known as Neopentyl Glycol Diacetate (NPGDA). This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common purity challenges encountered during its production. We will delve into the causality behind impurity formation and provide validated protocols to enhance product quality.

Core Synthesis Pathway: Esterification

The industrial standard for producing 2-methylpropane-1,3-diyl diacetate is the direct Fischer esterification of 2-methyl-1,3-propanediol (neopentyl glycol) with acetic acid. This is a reversible, acid-catalyzed reaction where water is a key byproduct.[1][2] Driving the reaction to completion and removing impurities requires a firm grasp of the underlying chemical equilibrium and potential side reactions.

Esterification_Pathway NPG 2-Methyl-1,3-propanediol (Neopentyl Glycol) R1 NPG->R1 AcOH Acetic Acid (x2) AcOH->R1 Intermediate Monoacetate Intermediate Intermediate->R1 - AcOH + H₂O R2 Intermediate->R2 Product 2-Methylpropane-1,3-diyl Diacetate (Product) Product->R2 - AcOH + H₂O Water Water (x2) R1->Intermediate + AcOH - H₂O R2->Product + AcOH - H₂O R2->Water

Caption: Fischer esterification of 2-methyl-1,3-propanediol.

Troubleshooting Guide: Common Impurity Issues

This section addresses the most frequent challenges encountered during NPGDA synthesis in a direct question-and-answer format.

Q1: My final product contains a high percentage of the monoacetate intermediate. How can I increase the yield of the diacetate?

This is the most common issue, stemming from incomplete reaction. The formation of the monoester is significantly faster than the subsequent esterification to the diester.[3] Several factors can stall the reaction.

Possible Causes & Solutions:

  • Insufficient Acetic Acid: The reaction is governed by equilibrium. A molar excess of acetic acid is necessary to push the reaction toward the diacetate product, in accordance with Le Chatelier's principle.

    • Expert Recommendation: Employ a molar excess of acetic acid. While a 2.5:1 ratio of acid to diol is common, studies have shown that an eight-fold molar excess under self-catalysis conditions can achieve a 95% yield, though it may require 20-22 hours at 100-110°C.[1][4]

  • Inefficient Water Removal: Water is a byproduct, and its accumulation will shift the equilibrium back towards the monoacetate and starting materials.[1]

    • Expert Recommendation: Utilize a Dean-Stark apparatus or similar azeotropic distillation setup during the reaction to continuously remove water as it forms. This is a highly effective method for driving the reaction to completion.

  • Inadequate Reaction Time or Temperature: The second esterification step has a higher activation energy.

    • Expert Recommendation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction time or cautiously raising the temperature. Be mindful that excessive temperatures (>150°C) can promote side reactions and discoloration.[1]

  • Catalyst Inefficiency: While self-catalysis is an option, it is slow.[4]

    • Expert Recommendation: For faster conversion, use an acid catalyst such as p-toluenesulfonic acid (p-TSA) or sulfuric acid.[1][2]

Q2: GC-MS analysis reveals unreacted starting materials (2-methyl-1,3-propanediol and acetic acid) in my purified product. What is the best removal strategy?

The presence of starting materials post-purification points to either an incomplete reaction or, more likely, an inefficient work-up and purification protocol.

Possible Causes & Solutions:

  • Residual Acetic Acid: Acetic acid (BP: 118°C) can be challenging to remove by distillation alone without significant product loss.

    • Expert Recommendation: Implement a pre-distillation basic wash. After the reaction, cool the mixture and wash it with a dilute solution of sodium bicarbonate (5% NaHCO₃) or sodium carbonate.[5] The acid will be converted to its water-soluble sodium acetate salt. Continue washing until CO₂ evolution ceases, indicating complete neutralization. Follow this with a brine wash to remove residual salts and aid phase separation.[6]

  • Unreacted 2-Methyl-1,3-propanediol: This diol is significantly less volatile (BP: 212°C) than the diacetate product (BP: ~200-205°C).

    • Expert Recommendation: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for separating the more volatile NPGDA from the high-boiling diol, catalyst residues, and any oligomeric byproducts.[2][5] Using a fractionating column with a higher number of theoretical plates will improve separation efficiency.[5]

Q3: My final product has a distinct yellow tint. What causes this discoloration and how can it be prevented?

A colorless appearance is a key indicator of high purity. A yellow hue typically points to thermal degradation or residual catalyst.

Possible Causes & Solutions:

  • Thermal Degradation: Neopentyl glycol and its esters can degrade at elevated temperatures, forming colored impurities.[1] This is often due to "hot spots" in the heating mantle or an excessively high distillation temperature.

    • Expert Recommendation: Always perform distillation under reduced pressure. Lowering the pressure significantly lowers the boiling point, allowing for distillation at a safer temperature and minimizing thermal stress on the product.[5] Ensure the heating mantle temperature is only slightly higher than the vapor temperature.

  • Catalyst Residues: Acid catalysts like sulfuric acid, if not completely removed, can cause discoloration upon heating.[1]

    • Expert Recommendation: Ensure the basic wash described in Q2 is performed thoroughly to neutralize and remove all traces of the acid catalyst before distillation.

  • Impure Starting Materials: Colored impurities in the starting diol or acetic acid can persist in the final product.[1]

    • Expert Recommendation: Always verify the purity of your starting materials via GC-MS or other appropriate analytical methods before beginning the synthesis.[1]

Q4: I am observing unexpected peaks in my GC-MS analysis that do not correspond to starting materials or the monoacetate. What are they?

Unexpected peaks can arise from side reactions, especially under harsh conditions.

Possible Causes & Solutions:

  • Oligomers: At high temperatures, self-condensation or oligomerization of the diol and ester can occur.[1] These are typically higher-boiling compounds.

    • Expert Recommendation: Control the reaction temperature carefully. These non-volatile impurities are effectively removed by vacuum distillation.[5]

  • Disproportionation Products: A disproportionation reaction can occur where the diacetate and unreacted diol revert to form two molecules of the monoacetate.[3][7] This is an equilibrium process and is another reason why driving the initial reaction to completion is critical.

    • Expert Recommendation: The same strategies used to maximize diacetate yield (excess acid, water removal) will minimize the impact of disproportionation.

  • Impurities from Starting Diol Synthesis: The quality of the 2-methyl-1,3-propanediol is crucial. Impurities from its own synthesis, such as unreacted isobutyraldehyde or formaldehyde, can be carried over.[1]

    • Expert Recommendation: Source high-purity starting materials. If in-house synthesis of the diol is performed, ensure its purification is complete before use in the esterification step.

Key Experimental Protocols

Protocol 1: Work-up and Purification via Basic Wash and Vacuum Distillation

This protocol assumes the esterification reaction is complete.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate washing.

  • Neutralization: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate. Gently swirl and vent frequently. Continue washing until effervescence is no longer observed.[5]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water and salts.[6]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Vacuum Distillation: Assemble a fractional distillation apparatus for vacuum operation. Distill the crude product under reduced pressure to collect the pure 2-methylpropane-1,3-diyl diacetate.[2][5]

Purification_Workflow Start Crude Reaction Mixture Wash Basic Wash (NaHCO₃) + Brine Wash Start->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Waste1 Aqueous Waste (Salts, Acid) Wash->Waste1 Filter Filter to Remove Drying Agent Dry->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate Distill Fractional Vacuum Distillation Evaporate->Distill Product High-Purity Product Distill->Product Waste2 High-Boiling Residue (Diol, Oligomers) Distill->Waste2

Caption: Standard purification workflow for NPGDA.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the final product (e.g., 1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • GC Method: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the components. A typical program might be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS Analysis: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra against known standards or spectral libraries (e.g., NIST). Calculate purity by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[5]

Data Summary Table

ParameterCondition / ValueExpected Impact on PurityReference
Purity (Commercial) ≥98%Target specification for many applications.[8][9]
Molar Ratio (Acid:Diol) > 2.5:1 (up to 8:1)Increases diacetate yield, reduces monoacetate.[1][4]
Catalyst p-TSA, H₂SO₄Increases reaction rate significantly.[1][2]
Reaction Temperature 100 - 140°CBalances reaction rate against side reactions.[4]
Purification Method Vacuum DistillationEssential for removing non-volatile impurities.[2][5]

Frequently Asked Questions (FAQs)

Q: What is the primary industrial synthesis route for 2-methylpropane-1,3-diyl diacetate? A: The most common method is the direct esterification of 2-methyl-1,3-propanediol (neopentyl glycol) with acetic acid, typically using an acid catalyst.[1][2]

Q: What are the most common impurities I should expect? A: The most prevalent impurities are unreacted starting materials (2-methyl-1,3-propanediol, acetic acid) and the intermediate 2-methylpropane-1,3-diyl monoacetate.[1]

Q: What analytical methods are recommended for purity assessment? A: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile components and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation is highly recommended.[1][5] HPLC can also be used.[10]

Q: Can I use a simple water wash to remove unreacted acetic acid? A: A water wash is not very effective. A wash with a dilute basic solution like sodium bicarbonate is necessary to convert the acetic acid into its water-soluble salt for efficient removal.[5][6]

References

  • Side reactions and impurity profiling in Neopentyl glycol diacet
  • 2-Methylenepropane-1,3-diyl diacetate. LabSolutions | Lab Chemicals & Equipment.
  • Kinetics of neopentyl glycol esterification with different carboxylic acids. (2009). Industrial & Engineering Chemistry Research.
  • Synthesis of Neopentyl Glycol Diacetate: A Comprehensive Guide. (2023). Jiuan Chemical.
  • Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. (2024). Fine Chemical Technologies.
  • 2-Methylenepropane-1,3-diyl diacet
  • 2-Methylenepropane-1,3-diyl diacetate from Aladdin Scientific Corpor
  • Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. (2009).
  • Technical Support Center: High-Purity Neopentyl Glycol Diacet
  • Technical Support Center: Purification of Products from Diethyl Malon

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-methylpropane-1,3-diyl diacetate

Welcome to the Technical Support Center for the synthesis of 2-methylpropane-1,3-diyl diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-methylpropane-1,3-diyl diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions to enhance your experimental success.

Introduction

2-methylpropane-1,3-diyl diacetate, the di-acetylated form of 2-methyl-1,3-propanediol (MPO), is a molecule of interest in various chemical applications, including the synthesis of polymers and specialty chemicals. The esterification of the two primary hydroxyl groups of MPO enhances its utility in certain formulations. This guide provides a comprehensive overview of the synthesis, optimization, and troubleshooting of this reaction.

The most common method for synthesizing 2-methylpropane-1,3-diyl diacetate is the esterification of 2-methyl-1,3-propanediol with an acetylating agent, typically acetic anhydride, in the presence of a catalyst. The choice of catalyst and reaction conditions is critical to achieving high yield and purity.

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl groups of 2-methyl-1,3-propanediol act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. A catalyst is typically employed to increase the reactivity of the reactants.

Reaction_Pathway 2-Methyl-1,3-propanediol 2-Methyl-1,3-propanediol HO-CH2-CH(CH3)-CH2-OH Reaction Esterification 2-Methyl-1,3-propanediol->Reaction Acetic Anhydride Acetic Anhydride (CH3CO)2O Acetic Anhydride->Reaction Catalyst Catalyst Catalyst->Reaction 2-methylpropane-1,3-diyl diacetate 2-methylpropane-1,3-diyl diacetate CH3COO-CH2-CH(CH3)-CH2-OCOCH3 Reaction->2-methylpropane-1,3-diyl diacetate Acetic Acid Acetic Acid CH3COOH Reaction->Acetic Acid Byproduct

Caption: General reaction scheme for the synthesis of 2-methylpropane-1,3-diyl diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their purity for this synthesis?

A1: It is crucial to use high-purity starting materials to minimize side reactions and simplify purification.

  • 2-Methyl-1,3-propanediol (MPO): Use a grade with ≥99% purity. Ensure it is dry, as water can consume the acetylating agent and hinder the reaction.

  • Acetic Anhydride: A purity of ≥98% is recommended. Acetic anhydride is sensitive to moisture and will hydrolyze to acetic acid, reducing its effectiveness.[1]

  • Catalyst: The choice of catalyst depends on the desired reaction conditions. For base-catalyzed reactions, pyridine (dried over KOH) or 4-(dimethylamino)pyridine (DMAP) are common choices. For acid-catalyzed reactions, concentrated sulfuric acid or p-toluenesulfonic acid can be used.

  • Solvent: If a solvent is used, it should be anhydrous. Dichloromethane or ethyl acetate are suitable options.[2]

Q2: What is the optimal molar ratio of reactants?

A2: To drive the reaction towards the formation of the diacetate, it is recommended to use a slight excess of the acetylating agent. A molar ratio of 1:2.2 to 1:2.5 (2-methyl-1,3-propanediol to acetic anhydride) is a good starting point. This ensures that both hydroxyl groups are acetylated.

Q3: Which catalyst is more effective, a base like pyridine/DMAP or an acid catalyst?

A3: Both base and acid catalysts can be effective.

  • Pyridine/DMAP: Base-catalyzed acetylation with acetic anhydride is a very common and efficient method.[2] Pyridine often serves as both the catalyst and the solvent. DMAP is a more potent nucleophilic catalyst and is typically used in smaller, catalytic amounts (0.05-0.1 equivalents) along with a stoichiometric base like triethylamine to neutralize the acetic acid byproduct.[3] The DMAP-catalyzed reaction often proceeds under milder conditions.

  • Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid can catalyze the esterification. However, these conditions can sometimes lead to side reactions, such as dehydration, especially at higher temperatures.

For a clean and efficient reaction, a base-catalyzed approach with pyridine or DMAP is often preferred.

Q4: What are the typical reaction temperatures and times?

A4:

  • With Pyridine: The reaction can be run at room temperature, although gentle heating (40-60 °C) can increase the rate. Reaction times can range from a few hours to overnight.

  • With DMAP/Triethylamine: These reactions are often faster and can be complete within a few hours at room temperature.

  • With Acid Catalysts: These reactions typically require heating, often to reflux temperatures of the solvent, to proceed at a reasonable rate.

Reaction progress should always be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q5: How can I monitor the progress of the reaction?

A5:

  • TLC: This is a simple and effective way to monitor the disappearance of the starting diol and the appearance of the mono- and di-acetylated products. A suitable eluent system would be a mixture of hexane and ethyl acetate. The diol will have a low Rf, while the diacetate will have a high Rf.

  • GC-MS: Gas chromatography-mass spectrometry can provide a more detailed analysis of the reaction mixture, allowing for the quantification of starting material, monoacetate, and diacetate.[4] This is particularly useful for optimizing reaction conditions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-methylpropane-1,3-diyl diacetate.

Troubleshooting cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield / Incomplete Reaction Moisture Moisture in Reagents/Glassware Low_Yield->Moisture Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Catalyst_Issue Inactive or Insufficient Catalyst Low_Yield->Catalyst_Issue Temp_Time Insufficient Temperature/Time Low_Yield->Temp_Time Workup_Loss Product Loss During Workup Low_Yield->Workup_Loss Impurity Presence of Impurities Impurity->Moisture Side_Reactions Side Reactions Impurity->Side_Reactions Monoacetate Significant Monoacetate Formation Monoacetate->Stoichiometry Incomplete_Diacetylation Incomplete Diacetylation Monoacetate->Incomplete_Diacetylation Dry Thoroughly Dry Glassware & Reagents Moisture->Dry Adjust_Ratio Increase Acetic Anhydride Ratio Stoichiometry->Adjust_Ratio Check_Catalyst Use Fresh/More Catalyst Catalyst_Issue->Check_Catalyst Optimize_Conditions Increase Temperature or Reaction Time Temp_Time->Optimize_Conditions Control_Temp Maintain Optimal Temperature Side_Reactions->Control_Temp Careful_Workup Optimize Extraction/Purification Workup_Loss->Careful_Workup Push_Equilibrium Use Excess Acetic Anhydride/Longer Time Incomplete_Diacetylation->Push_Equilibrium

Caption: A workflow for troubleshooting common issues in the synthesis of 2-methylpropane-1,3-diyl diacetate.

Problem 1: Low Yield or Incomplete Reaction

  • Potential Cause: Presence of moisture in the reaction.

    • Explanation: Water reacts with acetic anhydride, consuming the reagent and reducing the amount available for the esterification.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the 2-methyl-1,3-propanediol is dry.

  • Potential Cause: Insufficient amount of acetylating agent.

    • Explanation: To ensure both hydroxyl groups are acetylated, a stoichiometric excess of acetic anhydride is necessary.

    • Solution: Increase the molar equivalents of acetic anhydride to 2.5-3.0 equivalents per equivalent of the diol.

  • Potential Cause: Inactive or insufficient catalyst.

    • Explanation: The catalyst is essential for achieving a reasonable reaction rate. If it is old or used in too small an amount, the reaction will be sluggish.

    • Solution: Use fresh, high-purity catalyst. For DMAP, a loading of 5-10 mol% is typically sufficient.[3]

  • Potential Cause: Inadequate reaction time or temperature.

    • Explanation: Esterification reactions can be slow, especially if one of the hydroxyl groups is sterically hindered.

    • Solution: Monitor the reaction by TLC or GC. If the reaction has stalled, consider increasing the temperature or allowing it to stir for a longer period.

Problem 2: Significant Amount of Monoacetate Byproduct

  • Potential Cause: Insufficient acetic anhydride or short reaction time.

    • Explanation: The formation of the monoacetate is the first step of the reaction. If there isn't enough acetylating agent or the reaction is stopped prematurely, a significant amount of the monoacetate will remain.

    • Solution: Use a larger excess of acetic anhydride and ensure the reaction goes to completion by monitoring with TLC or GC.

  • Potential Cause: Steric hindrance.

    • Explanation: While both hydroxyl groups are primary, the methyl group in the 2-position might slightly hinder the reaction of the second hydroxyl group compared to a linear diol.

    • Solution: Employing a more powerful catalytic system like DMAP can help overcome minor steric hindrance.[3] Longer reaction times may also be necessary.

Problem 3: Presence of Dark-Colored Impurities

  • Potential Cause: High reaction temperatures.

    • Explanation: Excessive heat can lead to decomposition of the reactants or products, resulting in colored impurities.

    • Solution: Maintain the reaction temperature within the recommended range. If using an acid catalyst, be particularly cautious with heating.

  • Potential Cause: Impure starting materials.

    • Explanation: Impurities in the starting diol or acetylating agent can lead to colored byproducts.

    • Solution: Use high-purity reagents.

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride and Pyridine

This protocol is a standard method for the acetylation of alcohols.[2]

Materials:

  • 2-Methyl-1,3-propanediol (1.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-1,3-propanediol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol to consume excess acetic anhydride.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Molar Ratio (Diol:Ac₂O)1 : 2.5Ensures complete di-acetylation.
CatalystPyridine (as solvent)Acts as both catalyst and base to neutralize the acetic acid byproduct.[1]
Temperature0 °C to Room TemperatureMild conditions to minimize side reactions.
Reaction Time12 - 24 hoursAllow sufficient time for complete conversion.
Work-upAqueous washesTo remove pyridine, acetic acid, and unreacted acetic anhydride.[5]

References

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6).
  • 2-METHYL-1,3-PROPANEDIOL - Ataman Kimya. (n.d.).
  • China 2, Methyl-1,3-propanediol(MPO) Manufacturer and Supplier. (n.d.).
  • Process for the preparation of 2-methyl-1,3-propanediol. (n.d.). Google Patents.
  • Synthesis of 2-methyl-1,3-propanediol - PrepChem.com. (n.d.).
  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.).
  • Acetic Anhydride - Sigma-Aldrich. (n.d.).
  • What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate.
  • 2-Methyl-1,3-propanediol (MPO) introduction and application. (2024, January 11).
  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2005, August 5). PubMed.
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011, April 19).
  • Acetic acid esterification by application of immobilized brønsted acidic ionic liquids, synthesis, characterization, and kinetic. (2024, October 2).
  • CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol - Google Patents. (n.d.).
  • 2-Methyl-1,3-propanediol (MPO). (n.d.).
  • Oxidative Esterification of Homologous 1,3-Propanediols | Request PDF. (n.d.). ResearchGate.
  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (n.d.).
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6).
  • DMAP-type Chiral Nucleophilic Catalyst for Enantioselective Acylation - Tokyo Chemical Industry. (n.d.).
  • Functionalized DMAP Catalysts for Regioselective Acetylation of Carbohydrates | Request PDF. (2025, August 6). ResearchGate.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (n.d.).
  • 2-Methylenepropane-1,3-diyl diacetate - SIELC Technologies. (2018, May 16).
  • Regioselective Acylation of Diols and Triols: The Cyanide Effect - ACS Publications. (2016, April 22).
  • Application Notes and Protocols: Acid-Catalyzed Esterification of Stearic Acid with 1,3-Propanediol - Benchchem. (n.d.).
  • Esterification of Acetic Acid with Methanol and Simultaneous Product Isolation by Liquid‐Liquid Extraction in a Taylor‐Couet - Graz University of Technology. (n.d.).
  • A novel separation and purification process for 1,3-propanediol - ResearchGate. (n.d.).
  • 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.).
  • Semi-empirical study of acetic acid esterification and methyl ester transesterification reactions with Nafion catalyst using PM7 level of theory - ResearchGate. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20).
  • GC Analysis of Glycols and Diols - Sigma-Aldrich. (n.d.).
  • Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application | The Journal of Organic Chemistry - ACS Publications. (2014, August 7).
  • Application Note: Quantitative Analysis of 1,3-Propanediol in Aqueous Matrices using GC-MS with a Deuterated Internal Standard - Benchchem. (n.d.).
  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023, March 15).
  • GC AND GC/MS. (n.d.).
  • 1,3-프로판디올(2-Methyl-1,3-Propanediol)의 제조방법 및 그에 의해 제조된 고순도 2-메틸. (n.d.).
  • A UPLC-MS/MS method for the determination of 2-nitro-1,3-propanediol, a metabolite of Bronopol, in human urine - Analytical Methods (RSC Publishing). (n.d.).
  • Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. (2025, May 23).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-methylpropane-1,3-diyl diacetate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Chemical Stability Division Executive Overview 2-methylpropane-1,3-diyl diacetate (often ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Chemical Stability Division

Executive Overview

2-methylpropane-1,3-diyl diacetate (often utilized as a pharmaceutical intermediate or prodrug component) is highly susceptible to hydrolytic degradation during storage. Because it is a diacetate ester, its degradation is not merely linear; it follows an auto-catalytic degradation loop . Understanding the thermodynamic and kinetic drivers of this cleavage is essential for maintaining batch purity and experimental reproducibility. This guide provides field-proven troubleshooting insights, empirical stability data, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Troubleshooting (FAQs)

Q1: We observe a steady drop in purity over time, even in unopened amber vials, accompanied by a noticeable drop in pH. What is driving this degradation? Causality: Esters like 2-methylpropane-1,3-diyl diacetate are highly sensitive to moisture-induced cleavage. Even trace amounts of water (ppm levels) act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This hydrolysis yields 2-methylpropane-1,3-diol and acetic acid. The generation of acetic acid lowers the micro-environmental pH, which initiates an auto-catalytic loop: the excess H+ ions protonate the carbonyl oxygen, making the ester carbon even more electrophilic and exponentially accelerating further hydrolysis (1[1], 2[2]).

Q2: Does storing the compound at -20°C guarantee long-term stability and halt hydrolysis? Causality: While lowering the temperature significantly reduces the kinetic rate of hydrolysis according to the Arrhenius equation, it does not thermodynamically stop the reaction if moisture is already present in the matrix (3[3]). Furthermore, improper handling during freeze-thaw cycles is a primary culprit for degradation. Opening a cold vial causes immediate atmospheric condensation, introducing water directly into the reagent and initiating the hydrolysis loop.

Q3: How do container materials influence the hydrolytic degradation of this diacetate? Causality: Standard plastics (e.g., LDPE, polystyrene) possess non-negligible Moisture Vapor Transmission Rates (MVTR). Over months of storage, atmospheric humidity permeates the container walls, increasing the relative humidity (RH) inside the vial. Because the degradation rate constant increases exponentially with RH, plastic storage invariably leads to ester cleavage (4[4]). Type I borosilicate glass with PTFE-lined septa must be used to provide an absolute barrier against moisture.

Degradation Pathway Visualization

HydrolysisMechanism Diacetate 2-methylpropane-1,3-diyl diacetate (Intact Ester) Tetrahedral Tetrahedral Intermediate (Unstable) Diacetate->Tetrahedral Nucleophilic Attack Moisture Moisture Ingress (H2O) Moisture->Tetrahedral Hydrolysis Diol 2-methylpropane-1,3-diol (Degradant) Tetrahedral->Diol Cleavage AceticAcid Acetic Acid (Byproduct) Tetrahedral->AceticAcid Cleavage AcidCatalysis Acid Catalysis (H+) Auto-acceleration AceticAcid->AcidCatalysis Lowers pH AcidCatalysis->Diacetate Catalyzes further hydrolysis

Figure 1: Auto-catalytic hydrolysis pathway of 2-methylpropane-1,3-diyl diacetate.

Quantitative Stability Matrix

The following table summarizes the impact of environmental variables on the degradation rate of 2-methylpropane-1,3-diyl diacetate.

Storage TemperatureMoisture Content (KF)Container MaterialEst. Degradation Rate (%/month)Projected Shelf Life (≥95% Purity)
25°C (Ambient)> 1000 ppmStandard LDPE4.50%< 2 Months
25°C (Ambient)< 50 ppmType I Glass (PTFE Septum)0.80%~ 6 Months
4°C< 50 ppmType I Glass (PTFE Septum)0.15%> 24 Months
-20°C < 50 ppm Type I Glass (PTFE Septum) < 0.05% > 60 Months
-20°C> 1000 ppm (Condensation)Type I Glass (PTFE Septum)1.20%~ 4 Months
Self-Validating Laboratory Protocols
Protocol 1: Anhydrous Aliquoting and Storage Preparation

Objective: Eliminate moisture ingress to prevent auto-catalytic hydrolysis. By removing the primary reactant (water), the hydrolysis pathway is thermodynamically starved. Self-Validation Check: The protocol begins with a Karl Fischer titration. If the initial moisture is high, the storage protocol will fail regardless of temperature, validating the necessity of the first step.

  • Moisture Verification: Perform Karl Fischer (KF) titration on the bulk 2-methylpropane-1,3-diyl diacetate. Proceed to aliquoting only if the water content is < 50 ppm.

  • Atmosphere Control: Transfer the bulk bottle to a glovebox purged with high-purity Argon ( H2​O < 1 ppm, O2​ < 1 ppm).

  • Aliquoting: Dispense the diacetate into pre-dried (oven-baked at 150°C for 4 hours) Type I borosilicate glass vials.

  • Sealing: Cap immediately with PTFE-lined silicone septa and crimp seals. (Causality: PTFE provides a near-zero Moisture Vapor Transmission Rate compared to standard polyethylene caps, preventing long-term atmospheric moisture diffusion).

  • Storage: Transfer sealed vials to a -20°C freezer.

  • Retrieval (Critical Step): Before use, remove the vial from the freezer and place it in a desiccator for 30 minutes to equilibrate to room temperature. (Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water and initiating the auto-catalytic loop).

Protocol 2: HPLC-UV Method for Degradation Monitoring

Objective: Quantify the intact ester and its primary degradant (2-methylpropane-1,3-diol) to accurately assess storage stability over time (1[1]). Self-Validation Check: A decrease in the diacetate peak must quantitatively correlate with an increase in the diol and acetic acid peaks. If mass balance is not achieved, it indicates an alternative degradation pathway (e.g., transesterification with a solvent) is occurring.

  • Sample Preparation: Dilute 10 µL of the stored diacetate in 990 µL of anhydrous acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : Water (HPLC Grade).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (captures the carbonyl absorbance).

    • Column Temperature: 30°C.

  • System Suitability: Inject a standard mix of 2-methylpropane-1,3-diyl diacetate and acetic acid. Ensure chromatographic resolution ( Rs​ ) > 2.0 between the degradant and the intact ester.

  • Analysis: Calculate the peak area percentage to determine the extent of hydrolysis.

References
  • Advances in the Ester Accumulation and Regulation in Grape Berries and Wine Source: MDPI URL:[Link]

  • Optimization of Storage and Manufacture Conditions for Imidapril Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy Source: PMC (National Institutes of Health) URL:[Link]

  • Storage Stability of Synthetic Lubricants (Ester Hydrolysis Mechanisms) Source: DTIC (Defense Technical Information Center) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification and Distillation of 2-Methylpropane-1,3-diyl Diacetate

Welcome to the technical support guide for the purification and distillation of 2-methylpropane-1,3-diyl diacetate. This document is designed for researchers, scientists, and professionals in drug development who are wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification and distillation of 2-methylpropane-1,3-diyl diacetate. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Given the specificity of this molecule, this guide synthesizes established principles from the purification of analogous diacetates and esters to provide a comprehensive and practical resource. Our goal is to equip you with the necessary information to troubleshoot common issues and optimize your purification workflow, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is 2-methylpropane-1,3-diyl diacetate and what are its key physical properties?

PropertyValue (for 2-methylenepropane-1,3-diyl diacetate)Reference
Molecular Formula C8H12O4[1]
Molar Mass 172.18 g/mol [1]
Boiling Point 101 °C at 12 Torr (16 mbar)[1]
Density 1.066 g/cm³ at 22 °C[1]
Refractive Index 1.433[1]
Solubility in Water 28.9 g/L at 20 °C[1]

Note: These properties are for an analogue and should be used as an estimation for experimental design.

Q2: Why is the purification of 2-methylpropane-1,3-diyl diacetate crucial?

High purity is essential for ensuring reproducibility in research and for meeting stringent quality standards in drug development. Impurities can lead to ambiguous analytical results, interfere with biological assays, and introduce variability in formulation studies.[2] Common impurities from synthesis, such as residual acids, unreacted alcohols, or water, can also promote degradation of the final product through hydrolysis.[2]

Q3: What are the most common impurities found in crude 2-methylpropane-1,3-diyl diacetate?

Following a typical esterification synthesis, the crude product is likely to contain:

  • Unreacted Starting Materials: 2-methyl-1,3-propanediol and the acetylating agent (e.g., acetic acid or acetic anhydride).

  • Catalyst Residues: If an acid catalyst was used.

  • Water: Either from the reaction itself or introduced during workup.

  • Acetic Acid: A common byproduct or excess reagent that can be difficult to remove.[3]

  • Byproducts: Including mono-acetylated species or oligomeric products.

Q4: What are the primary recommended techniques for purifying 2-methylpropane-1,3-diyl diacetate?

A multi-step approach is generally most effective:

  • Aqueous Workup/Washing: To remove water-soluble impurities like residual acids and salts, a preliminary wash with a dilute basic solution (e.g., 5% sodium carbonate) is recommended, followed by a brine wash.[3]

  • Drying: Thoroughly drying the organic phase with an anhydrous drying agent like magnesium sulfate or sodium sulfate is critical before distillation to prevent co-distillation of water.[3]

  • Fractional Vacuum Distillation: This is the most effective method for separating the diacetate from non-volatile impurities and components with different boiling points.[4][5] Using a vacuum is crucial to lower the boiling point and prevent thermal decomposition.[3]

  • Chromatography: For achieving very high purity or separating close-boiling impurities, preparative column chromatography can be employed as a final polishing step.[2][3]

Q5: Which analytical methods are best for assessing the purity of the final product?

A combination of techniques provides a comprehensive purity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities and can be adapted for preparative separations.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural isomers or byproducts.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification and distillation of 2-methylpropane-1,3-diyl diacetate.

Problem: My final product is discolored (yellow or brown).

  • Potential Cause 1: Thermal Degradation. Diacetates can be susceptible to thermal decomposition at high temperatures, leading to the formation of colored impurities.[3][7] The presence of residual acid or base can catalyze this degradation.

  • Recommended Solution:

    • Utilize Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, minimizing thermal stress on the compound.[3] For a compound with an estimated atmospheric boiling point well above 200°C, a vacuum of 1-10 Torr is a good starting point.

    • Precise Temperature Control: Use a temperature-controlled heating mantle with stirring to ensure even heating and avoid localized "hot spots."

    • Minimize Residence Time: Do not leave the compound at high temperatures for extended periods. Once distillation is complete, cool the distillation pot promptly.

Problem: GC-MS analysis shows low purity despite a sharp boiling point during distillation.

  • Potential Cause 1: Inefficient Separation. Your distillation setup may not have enough theoretical plates to separate impurities with boiling points close to that of your product.[3][5]

  • Recommended Solution:

    • Improve the Fractionating Column: Use a longer column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.[5]

    • Optimize the Reflux Ratio: A higher reflux ratio (more condensate returning to the column) improves separation but slows down the distillation rate. Finding the optimal balance is key.[3]

  • Potential Cause 2: Azeotrope Formation. An impurity may form an azeotrope with the product, causing them to co-distill at a constant temperature.

  • Recommended Solution:

    • Alter Distillation Pressure: The composition of an azeotrope can sometimes be changed by altering the distillation pressure.

    • Alternative Purification: If an azeotrope is suspected, techniques like preparative chromatography may be necessary to achieve the desired purity.[2]

Problem: My final product contains water.

  • Potential Cause: Incomplete Drying. The organic phase was not sufficiently dried before distillation.

  • Recommended Solution:

    • Use an Appropriate Drying Agent: Anhydrous magnesium sulfate is generally more efficient than sodium sulfate.[3]

    • Ensure Sufficient Contact Time: Gently swirl the organic phase with the drying agent for at least 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.

    • Filter Properly: Ensure the drying agent is completely removed by filtration before charging the distillation flask.

Problem: The pH of my product is acidic, indicating residual acetic acid.

  • Potential Cause: Insufficient Neutralization. The pre-distillation washing steps were not adequate to remove all acidic impurities.

  • Recommended Solution:

    • Perform a Thorough Basic Wash: Wash the crude product with a 5% sodium carbonate or sodium bicarbonate solution. Continue washing until CO₂ effervescence ceases, indicating that the acid has been neutralized.[3]

    • Follow with a Brine Wash: After the basic wash, wash with a saturated sodium chloride (brine) solution. This helps to break up emulsions and removes excess water from the organic layer before the final drying step.[3]

Problem: My overall yield is significantly lower than expected.

  • Potential Cause 1: Product Loss During Workup. Significant material can be lost during transfers between glassware and during aqueous extractions, especially if emulsions form.

  • Recommended Solution:

    • Meticulous Transfers: Be as quantitative as possible when transferring material. Rinse glassware with a small amount of the extraction solvent to recover residual product.

    • Emulsion Management: If an emulsion forms during washing, adding brine can help break it. In stubborn cases, filtering the emulsion through a pad of Celite can be effective.

  • Potential Cause 2: Inefficient Distillation. A significant portion of the product may have been left in the distillation pot (residue) or lost in the forerun.

  • Recommended Solution:

    • Optimize Distillation Cut Points: Collect fractions carefully based on the distillation temperature and refractive index (if available). A small, impure forerun is expected. Stop the distillation before the pot goes completely dry to avoid charring the residue.

    • Ensure Proper Insulation: Insulating the distillation column and head with glass wool or aluminum foil helps maintain the thermal gradient necessary for efficient fractionation.[8]

Experimental Protocols

Protocol 1: Pre-Distillation Aqueous Workup

This protocol is designed to remove acidic impurities and water-soluble byproducts from the crude product.

  • Transfer the crude 2-methylpropane-1,3-diyl diacetate to a separatory funnel of appropriate size.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and invert it, immediately opening the stopcock to vent the pressure from CO₂ evolution.

  • Shake gently, with frequent venting, until gas evolution ceases.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 5% NaHCO₃ solution (steps 2-5).

  • Add an equal volume of saturated sodium chloride (brine) solution, shake gently, allow the layers to separate, and drain the aqueous layer. This wash helps to remove residual water and salts from the organic phase.[3]

  • Drain the organic layer (your product) into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (MgSO₄) in portions, swirling the flask, until some of the drying agent remains free-flowing.

  • Allow the mixture to stand for at least 20 minutes with occasional swirling.

  • Filter the dried organic phase through a fluted filter paper or a small plug of cotton into a round-bottom flask suitable for distillation.

Protocol 2: Fractional Vacuum Distillation

This protocol separates the diacetate from non-volatile impurities and compounds with different boiling points.

  • Assemble a fractional distillation apparatus. Use a short Vigreux column for good efficiency with minimal product holdup. Ensure all glassware is completely dry.[9]

  • Add the dried, crude diacetate and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Slowly and carefully apply the vacuum. A target pressure of 1-20 Torr is a good starting point.[1][10]

  • Once the pressure is stable, begin heating the distillation flask using a heating mantle.

  • Collect a small initial fraction (the forerun), which may contain volatile impurities.

  • As the temperature at the distillation head stabilizes, begin collecting the main product fraction in a separate, pre-weighed receiving flask.

  • Monitor the temperature and pressure throughout the distillation. A stable temperature reading indicates that a pure compound is distilling.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Release the vacuum slowly before turning off the pump to prevent oil from being sucked into the system.

Suggested Distillation Parameters
ParameterSuggested Starting ValueRationale
Pressure 10-15 TorrBased on the boiling point of the analogue (101 °C @ 12 Torr), this should result in a manageable head temperature.[1]
Pot Temperature ~20-30 °C above head temp.Provides a sufficient energy gradient for vaporization without superheating.
Head Temperature ~95-105 °C (at 12 Torr)The expected boiling point of the pure product at the target pressure.

Visualizations

Purification Workflow Diagram

G cluster_0 Pre-Distillation Workup cluster_1 Purification & Analysis crude Crude Product wash_base Wash with 5% NaHCO3 crude->wash_base Neutralize Acid wash_brine Wash with Brine wash_base->wash_brine Remove Salts/Water dry Dry over MgSO4 wash_brine->dry Remove Water distill Fractional Vacuum Distillation dry->distill analyze Purity Analysis (GC-MS, NMR) distill->analyze pure_product High-Purity Product analyze->pure_product Purity Confirmed

Caption: General workflow for the purification of 2-methylpropane-1,3-diyl diacetate.

Troubleshooting Decision Tree

G start Low Purity or Yield? q_color Is product discolored? start->q_color a_color_yes Likely Thermal Decomposition q_color->a_color_yes Yes q_acid Is product acidic (pH)? q_color->q_acid No sol_color Reduce Pressure (Vacuum) Lower Mantle Temperature a_color_yes->sol_color end_node Re-purify or Proceed sol_color->end_node a_acid_yes Incomplete Neutralization q_acid->a_acid_yes Yes q_purity Low purity by GC/NMR? q_acid->q_purity No sol_acid Repeat NaHCO3 Wash Ensure No More CO2 Evolution a_acid_yes->sol_acid sol_acid->end_node a_purity_yes Inefficient Separation q_purity->a_purity_yes Yes q_water Water present? q_purity->q_water No sol_purity Use Better Fractionating Column Optimize Reflux Ratio a_purity_yes->sol_purity sol_purity->end_node a_water_yes Incomplete Drying q_water->a_water_yes Yes q_water->end_node No sol_water Use MgSO4 Ensure Sufficient Drying Time a_water_yes->sol_water sol_water->end_node

Caption: Troubleshooting decision tree for diacetate purification issues.

References

  • ChemBK. (2024). 1,3-Propanediol, 2-Methylene-, diacetate. Available at: [Link]

  • Scribd. 03-Fractional Distillation Esters. Available at: [Link]

  • MDPI. (2022). Molecular Entanglement Facilitated Improvement of Thermal Stability of Cellulose Diacetate. Available at: [Link]

  • SIELC Technologies. (2018). 2-Methylenepropane-1,3-diyl diacetate. Available at: [Link]

  • LabSolutions. 2-Methylenepropane-1,3-diyl diacetate. Available at: [Link]

  • AIP Publishing. (1938). The Thermal Decomposition of Methylene Diacetate, Ethylidene Diacetate and Paracetaldehyde at Low Pressures. The Journal of Chemical Physics. Available at: [Link]

  • Labcompare. 2-Methylenepropane-1,3-diyl diacetate from Aladdin Scientific Corporation. Available at: [Link]

  • SciELO. (2014). Thermal decomposition of mercerized linter cellulose and its acetates obtained from a homogeneous reaction. Available at: [Link]

  • California State University, Bakersfield. Lab 12: Synthesis of an Ester. Available at: [Link]

  • Canadian Science Publishing. (1968). Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Canadian Journal of Chemistry. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (2008). A Convenient Synthesis of the (E)-Monoacetates of 2-Alkylidenepropane-1,3-diols. Available at: [Link]

  • Cytiva. ÄKTAdesign Purification Troubleshooting Guide. Available at: [Link]

  • Google Patents. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Google Patents. CN101412705A - Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL. Available at: [Link]

  • ResearchGate. (2008). Solvent effect for E-hydrolysis of 2-benzylidenepropyl 1,3-diacetate 1a.... Available at: [Link]

  • PrepChem.com. Synthesis of 2-methyl-1,3-propanediol. Available at: [Link]

  • YouTube. (2018). How to make ethyl acetate| Part 2 (Fractional distillation). Available at: [Link]

Sources

Optimization

Section 1: Physicochemical Properties of 2-Methylpropane-1,3-diyl diacetate

An essential aspect of sustainable and cost-effective chemical research and pharmaceutical development is the efficient recovery and reuse of solvents.[1][2][3] 2-methylpropane-1,3-diyl diacetate, a diacetate ester, pres...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential aspect of sustainable and cost-effective chemical research and pharmaceutical development is the efficient recovery and reuse of solvents.[1][2][3] 2-methylpropane-1,3-diyl diacetate, a diacetate ester, presents unique challenges due to its high boiling point and potential for thermal degradation. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing its recovery.

This guide is structured to provide both quick answers through FAQs and in-depth solutions through detailed troubleshooting guides and protocols.

Understanding the fundamental properties of 2-methylpropane-1,3-diyl diacetate (also known as 2-Methylene-1,3-propanediol diacetate) is the first step in designing an effective recovery strategy. These properties dictate the optimal conditions for separation and purification.

PropertyValueSource
CAS Number 3775-29-9[4][5]
Molecular Formula C₈H₁₂O₄[4]
Molecular Weight 172.18 g/mol [6]
Physical Form Liquid[4]
Density 1.066 g/cm³ (at 22 °C)[5]
Boiling Point 101 °C (at 12 Torr)[5]
Flash Point 104.8 °C[5]
Water Solubility 28.9 g/L (at 20 °C)[5]
Vapor Pressure 3 Pa (at 25 °C)[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recovery of 2-methylpropane-1,3-diyl diacetate.

Q1: What is the most effective method for recovering 2-methylpropane-1,3-diyl diacetate from a reaction mixture?

A1: The most suitable method depends on the composition of your mixture.

  • For mixtures with non-volatile impurities or other high-boiling point compounds: Vacuum distillation is the preferred method.[1][7] By reducing the pressure, the boiling point of the diacetate is significantly lowered, which prevents thermal degradation and allows for efficient separation.[8]

  • For recovery from aqueous solutions: Liquid-liquid extraction is a highly effective technique. Given its moderate water solubility, an immiscible organic solvent should be used to extract the diacetate. The efficiency can often be improved by adding an inorganic salt to the aqueous phase (salting-out effect).[9]

Q2: Why is vacuum distillation necessary? Can I not distill it at atmospheric pressure?

A2: While the exact boiling point at atmospheric pressure is not readily published, it is expected to be significantly high, likely well over 200 °C, based on its boiling point at reduced pressure (101 °C at 12 Torr)[5]. Distilling at such high temperatures increases the risk of thermal decomposition, which can lead to impurities and reduced yield.[7] Vacuum distillation is a critical technique for purifying heat-sensitive compounds by allowing them to boil at much lower, safer temperatures.[8]

Q3: How can I assess the purity of my recovered 2-methylpropane-1,3-diyl diacetate?

A3: Purity can be assessed using standard analytical techniques. Gas Chromatography (GC) is an excellent method for determining the percentage purity and identifying any residual solvents or impurities.[10] High-Performance Liquid Chromatography (HPLC) can also be utilized for analysis.[11] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.

Q4: My recovered solvent is discolored. What is the likely cause?

A4: Discoloration often points to thermal degradation during the recovery process, which can create colored impurities.[10] This is a strong indicator that the distillation temperature was too high. Other causes can include residual catalysts or colored impurities from the starting materials.[10]

Section 3: Troubleshooting Guides

This section provides in-depth, Q&A-based solutions to specific problems you may encounter during the recovery process.

Issue 1: Low Recovery Yield

Q: I'm performing a vacuum distillation, but my yield of recovered 2-methylpropane-1,3-diyl diacetate is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield in vacuum distillation can stem from several factors. A systematic approach is needed to diagnose the issue.

Potential Cause 1: Vacuum Level is Too High (Pressure is Too Low)

  • Causality: If the vacuum is too strong, the solvent can vaporize too quickly and travel through the condenser without having enough residence time to condense back into a liquid.[12] This vapor then gets pulled into the vacuum pump, resulting in product loss.[12]

  • Troubleshooting Steps:

    • Monitor and Control the Vacuum: Use a vacuum controller or regulator to maintain a stable, optimal pressure.[12] For this compound, a pressure around 12 Torr is a good starting point, as its boiling point is known at this pressure (101 °C).[5]

    • Use a Cold Trap: Always install a cold trap (e.g., with dry ice/acetone) between your receiving flask and the vacuum pump. This will condense any vapors that bypass the primary condenser, protecting your pump and allowing for recovery of this fraction.

    • Optimize Condenser Temperature: Ensure your condenser is sufficiently cold. Use a circulating chiller with a coolant temperature significantly lower than the boiling point of your solvent at the operating pressure.

Potential Cause 2: System Leaks

  • Causality: Leaks in your distillation apparatus prevent the system from reaching and maintaining the target vacuum. This results in a higher-than-expected boiling point, potentially leading to incomplete distillation or the need for higher temperatures that cause degradation.

  • Troubleshooting Steps:

    • Inspect All Joints: Check all glass joints, seals, and tubing for cracks or poor fits.

    • Grease Joints Properly: Use a minimal amount of high-vacuum grease on all ground glass joints to ensure a proper seal.

    • Perform a Leak Test: Assemble the clean, dry apparatus and pull a vacuum. Close the connection to the pump and monitor the pressure with a manometer. A stable pressure indicates a leak-free system.

Potential Cause 3: Inefficient Heat Transfer

  • Causality: Uneven or insufficient heating can lead to unstable boiling ("bumping") or slow distillation rates, tempting the user to increase the temperature excessively, which can cause degradation.

  • Troubleshooting Steps:

    • Use a Heating Mantle with a Stirrer: Uniform heating is crucial. Use a heating mantle correctly sized for your flask and employ a magnetic stir bar to ensure even temperature distribution and smooth boiling.

    • Use an Oil Bath: For precise temperature control, an oil bath is superior to a heating mantle. This ensures the entire flask below the liquid line is at a consistent temperature.

Issue 2: Recovered Solvent is Contaminated

Q: My GC analysis shows that the recovered diacetate is contaminated with other components from my reaction mixture. How can I improve the purity?

A: Contamination indicates poor separation efficiency. The solution depends on the nature of the impurity.

Potential Cause 1: Impurities with Close Boiling Points

  • Causality: Simple distillation is ineffective at separating liquids with close boiling points.[1] During evaporation, the vapor will be a mixture of both components, leading to a contaminated distillate.

  • Troubleshooting Steps:

    • Use Fractional Distillation: Introduce a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a large surface area for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component (the one with the lower boiling point).[7]

    • Optimize Reflux Ratio: In more advanced setups, controlling the reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) can significantly enhance separation. A higher reflux ratio generally leads to better separation but a slower distillation rate.[13]

Potential Cause 2: Azeotrope Formation

  • Causality: An azeotrope is a mixture of two or more liquids that has a constant boiling point and composition throughout distillation.[1] If 2-methylpropane-1,3-diyl diacetate forms an azeotrope with a co-solvent, simple or fractional distillation will not be able to separate them beyond the azeotropic composition.

  • Troubleshooting Steps:

    • Azeotropic Distillation: This involves adding a third component (an "entrainer") that forms a new, lower-boiling azeotrope with one of the original components, allowing it to be removed.

    • Alternative Purification: If distillation is ineffective, consider other methods. Liquid-liquid extraction or chromatography could be used to break the azeotrope or purify the product.

Section 4: Standard Operating Protocols

Protocol 1: High-Purity Recovery via Vacuum Distillation

This protocol outlines the steps for recovering 2-methylpropane-1,3-diyl diacetate from a mixture containing non-volatile or less volatile impurities.

Materials:

  • Round-bottom flask

  • Heating mantle or oil bath with magnetic stirrer

  • Fractionating column (optional, for higher purity)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Cold trap

  • Vacuum pump with pressure regulator/gauge

  • Chilled water circulator

Procedure:

  • Assembly: Assemble the distillation apparatus, ensuring all glass joints are clean and lightly greased. Place the crude diacetate mixture into the round-bottom flask (do not fill more than two-thirds full) and add a magnetic stir bar.

  • System Seal: Ensure the system is completely sealed. Connect the condenser to the chilled water circulator. Place the cold trap in a Dewar flask filled with dry ice and a suitable solvent (e.g., acetone or isopropanol).

  • Initiate Vacuum: Turn on the stirrer and the condenser coolant. Slowly and carefully begin to evacuate the system using the vacuum pump.

  • Set Pressure: Adjust the vacuum regulator to achieve the desired pressure (e.g., ~12 Torr). A stable pressure reading indicates the system is not leaking.

  • Apply Heat: Slowly heat the distillation flask using the heating mantle or oil bath. Increase the temperature until the liquid begins to boil gently.

  • Equilibration (for Fractional Distillation): If using a fractionating column, allow the system to equilibrate by letting the vapor rise and condense within the column for a period before collecting any distillate. This establishes the temperature gradient necessary for efficient separation.

  • Collect Fractions: Monitor the temperature at the distillation head. Collect any initial low-boiling impurities in a separate flask. Once the temperature stabilizes at the expected boiling point of your product at that pressure (e.g., ~101 °C at 12 Torr), switch to a clean receiving flask to collect the purified 2-methylpropane-1,3-diyl diacetate.[5]

  • Shutdown: Once the distillation is complete (or a significant amount of non-volatile residue remains), turn off the heat and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

Protocol 2: Recovery from an Aqueous Solution via Liquid-Liquid Extraction

This protocol is for extracting the diacetate from a water-based solution.

Materials:

  • Separatory funnel

  • Extraction solvent (e.g., ethyl acetate, dichloromethane - select a solvent immiscible with water in which the diacetate is highly soluble)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Solvent Selection: Choose an appropriate extraction solvent. The ideal solvent should have high solubility for the diacetate, be immiscible with water, have a low boiling point for easy removal, and be relatively non-toxic.

  • Salting Out: Transfer the aqueous solution containing the diacetate to a separatory funnel. Add sodium chloride (approx. 10-20% w/v) and shake to dissolve. This increases the polarity of the aqueous phase and decreases the solubility of the organic diacetate, driving it into the organic phase during extraction.[9]

  • First Extraction: Add a volume of the organic extraction solvent to the separatory funnel. Stopper the funnel, and while inverting, open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower layer (the identity of which depends on the density of the extraction solvent relative to water) into a beaker. Drain the desired organic layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process 2-3 more times with fresh portions of the organic solvent to maximize recovery. Combine all organic extracts.

  • Wash and Dry: Wash the combined organic extracts with brine to remove residual water. Then, dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Remove the low-boiling extraction solvent using a rotary evaporator to yield the recovered 2-methylpropane-1,3-diyl diacetate.[14] Further purification by vacuum distillation (Protocol 1) may be necessary.

Section 5: Visual Workflows

Diagram 1: Recovery Method Selection

This diagram helps in choosing the appropriate initial recovery strategy based on the nature of the solvent mixture.

RecoverySelection Start Start: Crude Mixture Containing Diacetate IsAqueous Is the mixture an aqueous solution? Start->IsAqueous IsVolatile Are impurities significantly less volatile? IsAqueous->IsVolatile No (Organic Mixture) LLE Perform Liquid-Liquid Extraction (Protocol 2) IsAqueous->LLE Yes VacDist Perform Simple Vacuum Distillation (Protocol 1) IsVolatile->VacDist Yes FracDist Perform Fractional Vacuum Distillation IsVolatile->FracDist No (Close B.P.) PurifyFurther Further purification needed? LLE->PurifyFurther End Purified Diacetate VacDist->End FracDist->End PurifyFurther->VacDist Yes PurifyFurther->End No

Caption: Decision tree for selecting the optimal recovery method.

Diagram 2: Troubleshooting Low Purity in Distillate

This flowchart guides the user through diagnosing and solving issues related to contaminated recovered solvent after distillation.

PurityTroubleshooting Start Problem: Low Purity of Recovered Solvent CheckTemp Was distillation temperature stable at expected B.P.? Start->CheckTemp CheckSetup Is a fractionating column being used? CheckTemp->CheckSetup Yes (Temp Was Stable) Bumping Was boiling unstable or 'bumping'? CheckTemp->Bumping No (Temp Fluctuated) Sol_Fractionate Solution: - Add a fractionating column - Increase column efficiency (e.g., packing, length) CheckSetup->Sol_Fractionate No Sol_Degradation Indicates Thermal Degradation Solution: - Lower distillation temperature - Improve vacuum level CheckSetup->Sol_Degradation Yes Sol_Bumping Solution: - Improve stirring - Ensure even heating - Reduce heating rate Bumping->Sol_Bumping End Re-run Purification Sol_Bumping->End Sol_Fractionate->End Sol_Degradation->End

Caption: Troubleshooting flowchart for low solvent purity post-distillation.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Methylpropane-1,3-diyl Diacetate and Propylene Glycol Diacetate as Pharmaceutical Excipients

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical formulation, the selection of appropriate excipients is paramount to achieving desired drug solubility, stability, and bi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation, the selection of appropriate excipients is paramount to achieving desired drug solubility, stability, and bioavailability. This guide provides an in-depth technical comparison of two structurally similar diacetate esters: 2-methylpropane-1,3-diyl diacetate and the more commonly known propylene glycol diacetate (PGDA). While PGDA is a well-characterized excipient, data on 2-methylpropane-1,3-diyl diacetate is less prevalent. This guide will therefore leverage data on its parent diol, 2-methyl-1,3-propanediol, to infer its properties and performance, offering a comprehensive comparative analysis for formulation scientists.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

At a fundamental level, the performance of an excipient is dictated by its molecular structure. Both 2-methylpropane-1,3-diyl diacetate and propylene glycol diacetate are esters of short-chain diols with acetic acid. Their isomeric nature, however, gives rise to subtle yet significant differences in their physicochemical properties.

G cluster_0 2-Methylpropane-1,3-diyl Diacetate cluster_1 Propylene Glycol Diacetate (PGDA) a CH3-CH(CH3)-CH2-O-C(=O)-CH3 | CH2-O-C(=O)-CH3 b CH3-CH(O-C(=O)-CH3)-CH2-O-C(=O)-CH3

Caption: Chemical structures of 2-methylpropane-1,3-diyl diacetate and propylene glycol diacetate.

The key structural difference lies in the carbon backbone. Propylene glycol diacetate is derived from propane-1,2-diol, a secondary alcohol. In contrast, 2-methylpropane-1,3-diyl diacetate is derived from 2-methyl-1,3-propanediol, a primary diol. This seemingly minor variation can influence steric hindrance, polarity, and ultimately, the solvency and biocompatibility of the molecule.

Table 1: Comparative Physicochemical Properties

Property2-Methylpropane-1,3-diyl Diacetate (Inferred)Propylene Glycol Diacetate (PGDA)
Molecular Formula C8H14O4C7H12O4[1]
Molecular Weight 174.19 g/mol 160.17 g/mol [1]
Boiling Point ~200-210 °C190 °C[1]
Density ~1.03 g/mL1.059 g/mL at 20°C[1]
Water Solubility Moderately SolubleSoluble (76 g/L at 20°C)[2]
LogP ~1.00.8[1]

Note: Properties for 2-methylpropane-1,3-diyl diacetate are inferred based on the properties of its parent diol, 2-methyl-1,3-propanediol, and general principles of ester chemistry.

Performance as a Pharmaceutical Excipient: A Comparative Analysis

The utility of a pharmaceutical excipient is multifaceted, encompassing its ability to solubilize active pharmaceutical ingredients (APIs), its stability profile, and its safety.

Solubilization Capacity

The primary function of a solvent excipient is to dissolve the API. The solvency of a diacetate ester is influenced by its polarity and its ability to form hydrogen bonds.

  • Propylene Glycol Diacetate (PGDA): PGDA is known for its excellent solvency for a wide range of APIs.[3][4] Its two ester groups provide polar sites for interaction with drug molecules, while the hydrocarbon backbone contributes to its ability to dissolve less polar compounds. Its miscibility with a broad range of solvents further enhances its versatility in formulation development.[5]

  • 2-Methylpropane-1,3-diyl Diacetate (Inferred): The presence of a methyl branch on the carbon backbone of 2-methylpropane-1,3-diyl diacetate may slightly increase its lipophilicity compared to PGDA. This could potentially enhance its solubilizing capacity for highly lipophilic drugs. The arrangement of the ester groups at the 1 and 3 positions might also offer different steric access for drug molecules compared to the 1,2-disubstituted PGDA, potentially influencing drug-excipient interactions.

Stability and Compatibility

An ideal excipient must be stable under typical storage conditions and compatible with the API and other formulation components.

  • Propylene Glycol Diacetate (PGDA): PGDA is a stable compound under normal conditions.[6] However, like all esters, it can be susceptible to hydrolysis in the presence of strong acids or bases, or at elevated temperatures. This hydrolysis would yield propylene glycol and acetic acid.

  • 2-Methylpropane-1,3-diyl Diacetate (Inferred): It is anticipated that 2-methylpropane-1,3-diyl diacetate would exhibit a similar stability profile to PGDA. Hydrolysis would result in the formation of 2-methyl-1,3-propanediol and acetic acid. The branched structure might offer some steric protection to the ester linkages, potentially leading to a slightly slower rate of hydrolysis under certain conditions.

Biocompatibility and Toxicity

The safety of an excipient is a critical consideration in drug formulation.

  • Propylene Glycol Diacetate (PGDA): PGDA is considered to have a favorable toxicological profile.[3] It is rapidly hydrolyzed in the body to propylene glycol and acetic acid, both of which are endogenous or readily metabolized.[6] Propylene glycol itself has very low oral toxicity.

  • 2-Methylpropane-1,3-diyl Diacetate (Inferred): The parent diol, 2-methyl-1,3-propanediol, has been shown to have a low order of toxicity.[7] Acute toxicity testing found low toxicity via all routes of exposure.[7] It is expected that 2-methylpropane-1,3-diyl diacetate would also exhibit low toxicity, as it would be metabolized to the parent diol and acetic acid.

Experimental Protocol: Determination of API Solubility

To provide a practical framework for evaluating these excipients, the following is a detailed, step-by-step methodology for determining the equilibrium solubility of an API in a liquid excipient.

G start Start prep Prepare supersaturated solution of API in excipient start->prep equilibrate Equilibrate at constant temperature with agitation prep->equilibrate separate Separate solid API from the saturated solution (e.g., centrifugation, filtration) equilibrate->separate quantify Quantify API concentration in the supernatant (e.g., HPLC, UV-Vis) separate->quantify end End quantify->end

Caption: Experimental workflow for determining API solubility in a liquid excipient.

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the API to a known volume of the excipient (either 2-methylpropane-1,3-diyl diacetate or propylene glycol diacetate) in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved API.

    • Alternatively, filter the suspension through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove solid particles.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis:

    • Calculate the equilibrium solubility of the API in the excipient, typically expressed in mg/mL or µg/mL.

This self-validating system ensures that the measured concentration represents the true equilibrium solubility, as the continued presence of excess solid API confirms saturation.

Conclusion and Future Perspectives

Propylene glycol diacetate is a well-established and versatile pharmaceutical excipient with a strong safety record and excellent solvency for a wide range of APIs. While direct experimental data for 2-methylpropane-1,3-diyl diacetate is limited, inferences based on the properties of its parent diol, 2-methyl-1,3-propanediol, suggest it holds promise as a viable alternative. Its potentially enhanced lipophilicity may offer advantages for the formulation of poorly soluble, lipophilic drugs.

Further research is warranted to directly evaluate the performance of 2-methylpropane-1,3-diyl diacetate as a pharmaceutical excipient. Comparative studies focusing on API solubility, stability in different formulations, and in vivo performance are necessary to fully elucidate its potential. As the pharmaceutical industry continues to seek novel excipients to address the challenges of modern drug development, a deeper investigation into isomers of well-known excipients, such as 2-methylpropane-1,3-diyl diacetate, could unveil valuable new tools for the formulation scientist.

References

  • 1,2-Propylene Diacetate – High-Purity Industrial Solvent.
  • Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. PubMed. Available at: [Link]

  • Full Public Report - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • PROPYLENE GLYCOL DIACETATE. Ataman Kimya. Available at: [Link]

  • 2-Methylenepropane-1,3-diyl diacetate from Aladdin Scientific Corporation. Labcompare. Available at: [Link]

  • 2-Methylpropylene diacetate | C8H14O4. PubChem. Available at: [Link]

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Cole-Parmer. Available at: [Link]

  • SELF formulation protocol: Part I - Solubility determination in liquid and solid excipients. ResearchGate. Available at: [Link]

  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. PMC. Available at: [Link]

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available at: [Link]

  • Exploring Excipients: Enhancing Solubility in Modified Drug Release Systems Using Inexpensive Tableting and Dissolution Methods. Journal of Chemical Education. Available at: [Link]

  • Propylene Glycol Diacetate | C7H12O4. PubChem. Available at: [Link]

  • DOWANOL™ PGDA Propylene Glycol Diacetate. Dow Inc. Available at: [Link]

  • Pharmaceutical propylene glycol solvate compositions. Google Patents.
  • Osmolalities of propylene glycol-containing drug formulations for parenteral use. Should propylene glycol be used as a solvent? PubMed. Available at: [Link]

  • Synthesis of 2-methyl-1,3-propanediol. PrepChem.com. Available at: [Link]

  • Compound Propylene glycol diacetate (PGDA) Data collection sheet (1/1). European Commission. Available at: [Link]

Sources

Comparative

benchmarking 2-methylpropane-1,3-diyl diacetate against traditional VOC solvents

Benchmarking 2-Methylpropane-1,3-diyl Diacetate: A Next-Generation Green Solvent Alternative to Traditional VOCs In modern drug development and advanced materials science, the transition away from traditional Volatile Or...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-Methylpropane-1,3-diyl Diacetate: A Next-Generation Green Solvent Alternative to Traditional VOCs

In modern drug development and advanced materials science, the transition away from traditional Volatile Organic Compounds (VOCs) like toluene, xylene, and N-Methyl-2-pyrrolidone (NMP) is no longer optional—it is a regulatory and operational imperative . As a Senior Application Scientist, I frequently evaluate emerging green solvents to optimize synthesis and formulation pathways. One of the most promising candidates in the ester class is 2-methylpropane-1,3-diyl diacetate (also known as 2-methyl-1,3-propanediol diacetate or MPDA)[1].

This guide objectively benchmarks MPDA against traditional VOCs, detailing its physicochemical profile, mechanistic advantages, and providing self-validating experimental protocols to facilitate your solvent substitution workflows.

Mechanistic & Structural Analysis: The Causality of Solvency

The molecular architecture of 2-methylpropane-1,3-diyl diacetate (CAS: 55289-53-7) dictates its unique performance characteristics[2].

  • The Branched Methyl Group: The methyl group at the C2 position introduces steric hindrance that disrupts crystalline packing. Causality: This prevents the solvent from freezing at moderately low temperatures and maintains a low kinematic viscosity despite its relatively high molecular weight, ensuring excellent flow dynamics in reactor systems.

  • Dual Acetate Functionality: The two ester linkages provide strong hydrogen-bond acceptor capabilities and high dipole moments. Causality: This allows MPDA to mimic the polar aprotic nature of NMP, effectively dissolving complex active pharmaceutical ingredients (APIs) and polymers without the associated reproductive toxicity.

  • Low Vapor Pressure: With a high boiling point and exceptionally low vapor pressure at room temperature, MPDA falls outside the strict regulatory definition of a VOC in many jurisdictions, drastically reducing fugitive emissions .

Quantitative Benchmarking

To objectively evaluate MPDA, we must compare its physical properties against industry standards.

Property2-Methylpropane-1,3-diyl DiacetateToluene (Traditional VOC)NMP (Traditional Polar Aprotic)Butyl Acetate (Standard Ester)
Boiling Point (°C) ~220 - 225110.6202126
Flash Point (°C) >100 (Closed Cup)4.49122
Vapor Pressure (20°C) < 0.1 mmHg22.0 mmHg0.3 mmHg11.5 mmHg
Water Solubility ModerateInsolubleMiscibleModerate
Regulatory Status Low/Non-VOC, Non-toxicHigh VOC, ReprotoxicSVHC (Reprotoxic)High VOC

Experimental Protocols: Self-Validating Systems for Solvent Substitution

To establish trustworthiness in solvent substitution, we employ self-validating experimental systems. A self-validating protocol contains internal controls that instantly flag mechanical, instrumental, or chemical failures, ensuring that the data collected is an artifact of the solvent's true performance, not experimental error.

Protocol 1: Evaporation Rate & Film Formation Benchmarking

Objective: Quantify the evaporation kinetics of MPDA versus Toluene in a controlled environment. Causality: Understanding evaporation is critical for coatings and crystallization processes in drug formulation. Thermogravimetric Analysis (TGA) provides objective, gravimetric tracking of mass loss over time, eliminating the subjectivity of visual dry-time tests.

Step-by-Step Methodology:

  • Instrument Calibration (The Self-Validation Step): Load 10.0 mg of high-purity Butyl Acetate (reference standard, defined evaporation rate = 1.0) into the TGA pan. Run an isothermal program at 25°C under a 50 mL/min nitrogen flow. Validation Check: If the calculated evaporation rate deviates by >5% from standard literature norms, halt the experiment and recalibrate the TGA microbalance.

  • Sample Preparation: Deposit exactly 10.0 mg of MPDA into a clean platinum TGA pan.

  • Isothermal Evaporation: Maintain the system at 25°C with a constant N₂ purge. Record mass loss continuously until the mass derivative ( dm/dt ) reaches zero.

  • Comparative Run: Repeat steps 2-3 using Toluene.

  • Data Synthesis: Plot the normalized mass (%) versus time. MPDA will exhibit a shallow, linear slope characteristic of a low-VOC solvent, whereas Toluene will show rapid, exponential mass loss.

Protocol 2: Chemical Stability in Pd-Catalyzed Cross-Coupling

Objective: Evaluate MPDA as a replacement for NMP in a standard Suzuki-Miyaura cross-coupling reaction. Causality: Ester solvents can sometimes undergo hydrolysis or transesterification under basic catalytic conditions. We must verify that MPDA remains inert and supports the catalytic cycle, similar to its proven stability in other Pd-catalyzed acetoxylation environments[3].

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under argon, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent & Internal Standard Addition: Add 5.0 mL of anhydrous MPDA. Immediately add exactly 0.5 mmol of dodecane. Causality of Internal Standard (Self-Validation): Dodecane is completely inert. By measuring the ratio of product to dodecane via GC-FID, we account for any volume loss or injection errors. If the dodecane peak area fluctuates between runs, the injection protocol is flawed.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours with vigorous stirring.

  • Positive Control (Self-Validation): Set up an identical reaction using anhydrous NMP instead of MPDA. Validation Check: If the NMP reaction fails to reach >95% yield, the catalyst batch is degraded or the reagents are compromised, and the MPDA results must be discarded.

  • Analysis: Quench the reactions, extract with ethyl acetate, and analyze via GC-FID. Compare the conversion rates and impurity profiles to benchmark MPDA's efficacy.

Workflow Visualization

The following diagram illustrates the logical pathway for implementing and validating MPDA as a solvent replacement in your laboratory.

G A Candidate Solvent: 2-Methylpropane-1,3-diyl diacetate B Physicochemical Profiling (BP, VP, Flash Point) A->B C Toxicity & VOC Assessment (ECHA/EPA Guidelines) A->C D Performance Benchmarking (Solvency, Viscosity, Evaporation) B->D C->D F Application Testing (Coatings, Catalysis) D->F E Traditional VOCs (Toluene, NMP, Xylene) E->D Baseline Comparison G Validation & Scale-up (Self-Validating Protocol) F->G

Fig 1. Logical workflow for benchmarking and validating MPDA against traditional VOC solvents.

Conclusion

Benchmarking 2-methylpropane-1,3-diyl diacetate against traditional VOCs reveals a highly capable, environmentally responsible solvent. Its branched diacetate structure provides the solvency power required for complex organic synthesis and polymer formulations, while its low vapor pressure ensures compliance with stringent VOC regulations. By employing self-validating experimental designs, researchers can confidently transition away from hazardous solvents like NMP and Toluene without sacrificing chemical performance or analytical accuracy.

References

  • Title: Understanding Volatile Organic Compounds and SVHCs Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Green Chemistry: Basics and Principles Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Pd(II)-Catalyzed Chemoselective Acetoxylation of C(sp2)–H and C(sp3)–H Bonds in Tertiary Amides Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Archaeal Enzymes and Applications in Industrial Biocatalysts Source: NIH / PMC URL: [Link]

Sources

Validation

A Comparative FTIR Spectral Analysis of 2-Methylpropane-1,3-diyl Diacetate and Its Precursors

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2-methylpropane-1,3-diyl diacetate and its synthetic precursors, 2-methylpropane-1,3-diol and acetic anhydride. This analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2-methylpropane-1,3-diyl diacetate and its synthetic precursors, 2-methylpropane-1,3-diol and acetic anhydride. This analysis is crucial for researchers and scientists in drug development and organic synthesis to monitor reaction progress and verify product formation through the identification of key functional group transformations.

The synthesis of 2-methylpropane-1,3-diyl diacetate is a classic esterification reaction where the hydroxyl groups of 2-methylpropane-1,3-diol react with acetic anhydride to form the corresponding diacetate ester, with acetic acid as a byproduct. FTIR spectroscopy is an indispensable tool in this context, as it allows for the direct observation of the disappearance of the reactants' characteristic spectral features and the emergence of the product's signature peaks.

FTIR Spectral Analysis: A Tale of Functional Group Transformation

The power of FTIR spectroscopy lies in its ability to detect the vibrational frequencies of chemical bonds within a molecule. Each functional group exhibits a characteristic absorption band, or "peak," at a specific wavenumber. By comparing the spectra of the reactants and the product, we can track the chemical transformation.

The Precursors: Distinct Spectral Signatures

2-Methylpropane-1,3-diol: The FTIR spectrum of this diol is dominated by the presence of its hydroxyl (-OH) groups.

  • O-H Stretching: A prominent, broad absorption band is typically observed in the region of 3550-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups.

  • C-O Stretching: A strong peak corresponding to the C-O stretching vibration is expected around 1050-1000 cm⁻¹.

  • C-H Stretching and Bending: The aliphatic backbone gives rise to C-H stretching vibrations in the 3000-2850 cm⁻¹ region and C-H bending vibrations around 1470-1365 cm⁻¹.[1]

Acetic Anhydride: As an acid anhydride, this precursor has a unique spectral feature.[2]

  • C=O Stretching: The most characteristic feature is the presence of two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[3] For non-cyclic saturated anhydrides, these peaks typically appear around 1820 cm⁻¹ and 1750 cm⁻¹.[2]

  • C-O Stretching: A C-O stretching band is also present in the 1300-1000 cm⁻¹ range.[2]

The Product: 2-Methylpropane-1,3-diyl Diacetate

The formation of the diacetate is confirmed by the appearance of ester functional group peaks and the disappearance of the precursor peaks.

  • Disappearance of O-H Stretching: The most telling sign of a successful reaction is the disappearance of the broad O-H stretching band from the 2-methylpropane-1,3-diol spectrum.

  • Disappearance of Anhydride C=O Stretching: The two distinct carbonyl peaks of acetic anhydride will also be absent in the final product spectrum.

  • Appearance of Ester C=O Stretching: A new, strong carbonyl (C=O) stretching band will appear in the region of 1750-1735 cm⁻¹, which is characteristic of saturated esters.[4]

  • Appearance of Ester C-O Stretching: The spectrum will also show characteristic C-O stretching bands for the ester linkage, typically in the 1300-1000 cm⁻¹ region.[5]

Comparative Data Summary

The following table summarizes the key FTIR absorption bands for 2-methylpropane-1,3-diyl diacetate and its precursors.

CompoundFunctional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
2-Methylpropane-1,3-diol Hydroxyl (-OH)O-H Stretch (H-bonded)3550 - 3200 (broad, strong)
Alcohol (C-O)C-O Stretch~1050 - 1000 (strong)
Acetic Anhydride Anhydride (C=O)C=O Asymmetric Stretch~1820 (strong)[2]
Anhydride (C=O)C=O Symmetric Stretch~1750 (strong)[2]
Anhydride (C-O)C-O Stretch~1300 - 1000
2-Methylpropane-1,3-diyl Diacetate Ester (C=O)C=O Stretch~1750 - 1735 (strong)[4]
Ester (C-O)C-O Stretch~1300 - 1000 (two bands)[5]

Visualizing the Synthesis and Spectral Changes

The following diagrams illustrate the reaction workflow and the conceptual changes observed in the FTIR spectra.

G cluster_reactants Reactants cluster_products Products diol 2-Methylpropane-1,3-diol product 2-Methylpropane-1,3-diyl Diacetate diol->product + anhydride Acetic Anhydride anhydride->product + byproduct Acetic Acid

Caption: Reaction scheme for the synthesis of 2-methylpropane-1,3-diyl diacetate.

G cluster_diol 2-Methylpropane-1,3-diol Spectrum cluster_anhydride Acetic Anhydride Spectrum cluster_diacetate 2-Methylpropane-1,3-diyl Diacetate Spectrum diol_peak Broad O-H Stretch (3550-3200 cm⁻¹) disappears1 Disappears diol_peak->disappears1 anhydride_peaks Two C=O Stretches (~1820 & ~1750 cm⁻¹) disappears2 Disappears anhydride_peaks->disappears2 diacetate_peak Strong Ester C=O Stretch (~1740 cm⁻¹) appears Appears appears->diacetate_peak

Caption: Conceptual representation of FTIR spectral changes during the reaction.

Experimental Protocol: Acquiring FTIR Spectra

This protocol outlines a standard procedure for obtaining the FTIR spectra of the liquid samples discussed.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory is recommended for ease of use with liquid samples.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Analysis:

    • Place a small drop of the liquid sample (2-methylpropane-1,3-diol, acetic anhydride, or 2-methylpropane-1,3-diyl diacetate) onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Acquire the sample spectrum.

  • Data Acquisition Parameters (Typical):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal-to-noise ratio can be improved with more scans)

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent after each sample measurement to prevent cross-contamination.

  • Data Processing:

    • The acquired spectra should be baseline corrected and normalized for accurate comparison.

Conclusion

The comparison of FTIR spectra provides unequivocal evidence for the conversion of 2-methylpropane-1,3-diol and acetic anhydride into 2-methylpropane-1,3-diyl diacetate. The disappearance of the characteristic broad hydroxyl peak and the dual anhydride carbonyl peaks, coupled with the emergence of a strong, single ester carbonyl peak, serves as a reliable method for monitoring the reaction's progress and confirming the identity of the final product. This analytical approach underscores the utility of FTIR spectroscopy as a powerful, non-destructive tool in synthetic chemistry.

References

  • Spectroscopy Online. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. [Link]

  • Koyon. (2025, May 14). How can IR spectroscopy be used to identify anhydrides?. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of maleic anhydride. [Link]

  • MDPI. (2022, December 28). Synthesis and Characterization of Cellulose Diacetate-Graft-Polylactide via Solvent-Free Melt Ring-Opening Graft Copolymerization. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of diol 5 (a) observed (b) calculated by DFT /6-31G, 6-311G* method*. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. [Link]

  • Spectroscopy Online. (2022, December 1). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropane. [Link]

Sources

Comparative

comparative thermodynamic properties of 2-methylpropane-1,3-diyl diacetate

An In-Depth Guide to the Thermodynamic Properties of 2-Methylpropane-1,3-diyl Diacetate: A Comparative Analysis Introduction 2-Methylpropane-1,3-diyl diacetate (CAS No. 55289-53-7), also known as 2-methyl-1,3-propanediol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Thermodynamic Properties of 2-Methylpropane-1,3-diyl Diacetate: A Comparative Analysis

Introduction

2-Methylpropane-1,3-diyl diacetate (CAS No. 55289-53-7), also known as 2-methyl-1,3-propanediol diacetate, is a diester of growing interest in various chemical applications, including as a solvent, plasticizer, and an intermediate in chemical synthesis.[1] Its branched structure imparts unique physical and chemical properties that can be advantageous in formulations where viscosity, solvency, and thermal stability are critical parameters. For researchers and professionals in drug development, understanding the thermodynamic properties of such excipients is paramount for process design, formulation stability, and predicting drug-excipient interactions.

This guide provides a comparative analysis of the key thermodynamic properties of 2-methylpropane-1,3-diyl diacetate. It is designed to offer a practical and scientifically grounded resource, contrasting its performance with a structurally significant isomer, neopentyl glycol diacetate (2,2-dimethylpropane-1,3-diyl diacetate), and their parent diols. By presenting experimental data alongside detailed methodologies for their determination, this document aims to equip researchers with the knowledge to make informed decisions in material selection and process optimization.

Comparative Thermodynamic Data

The thermodynamic behavior of a compound is fundamentally linked to its molecular structure. In the case of 2-methylpropane-1,3-diyl diacetate and its isomer, neopentyl glycol diacetate, the seemingly minor difference in the position of a methyl group leads to notable variations in their physical properties. The following table summarizes key thermodynamic data for these compounds and their parent diols, providing a basis for comparison.

Property2-Methylpropane-1,3-diyl DiacetateNeopentyl Glycol Diacetate2-Methyl-1,3-propanediolNeopentyl Glycol (2,2-Dimethyl-1,3-propanediol)
CAS Number 55289-53-7[1]13431-57-7[2]2163-42-0[3]126-30-7[4]
Molecular Formula C₈H₁₄O₄[1]C₉H₁₆O₄[2]C₄H₁₀O₂[3]C₅H₁₂O₂[4]
Molecular Weight 174.19 g/mol [1]188.22 g/mol 90.12 g/mol [3]104.15 g/mol [4]
Boiling Point Not available~210 °C (est.)123-125 °C @ 20 mmHg[5]208 °C[6]
Melting Point Not availableNot available-91 °C[5]123-127 °C[6]
Vapor Pressure Not available0.1125 hPa @ 25°C (est.)[2]Not availableNot available
Enthalpy of Vaporization (ΔvapH) Not availableNot availableNot available79.4 kJ/mol @ 415 K[4]
Heat Capacity (Cp, solid) Not availableNot availableNot available183.18 J/mol·K @ 298.15 K[7]

Note: Experimental data for 2-methylpropane-1,3-diyl diacetate is limited in publicly available literature. The values for related compounds are presented for structural comparison. The estimation of some values highlights the need for experimental determination.

Experimental Determination of Thermodynamic Properties

Accurate thermodynamic data is foundational to chemical process design and safety.[8] The following sections detail robust experimental protocols for determining the principal thermodynamic properties discussed in this guide.

Vapor Pressure Determination

Vapor pressure is a critical property that dictates a substance's volatility and is essential for distillation, drying, and safety assessments.[9] It can be measured by various static or dynamic methods.[10][11] The Ramsay-Young method is a dynamic approach that measures the boiling point of a liquid at a series of controlled pressures.[11]

  • Apparatus Setup: Assemble the apparatus consisting of a boiling tube containing the sample (2-methylpropane-1,3-diyl diacetate), a thermometer or temperature probe positioned in the vapor phase above the liquid, a connection to a pressure-control system (manostat and vacuum pump), and a manometer for accurate pressure reading.[11] The thermometer bulb is typically wrapped in cotton wool soaked with the liquid to ensure it measures the temperature of the liquid-vapor equilibrium.[11]

  • System Evacuation: Reduce the pressure in the system to the lowest desired value using the vacuum pump.

  • Heating and Equilibration: Gently heat the liquid sample until it boils. The vapor will surround the thermometer bulb. Allow the system to stabilize, ensuring both the temperature and pressure readings are constant. This indicates that thermal and phase equilibrium has been reached.[11]

  • Data Recording: Record the equilibrium temperature (boiling point) and the corresponding pressure.

  • Incremental Pressure Increase: Incrementally increase the pressure in the system by slowly admitting a small amount of air or inert gas.

  • Repeat Measurements: For each new pressure setting, allow the system to re-equilibrate and record the new boiling temperature. Repeat this process to obtain a series of pressure-temperature data points over the desired range.

  • Data Analysis: The relationship between vapor pressure (P) and absolute temperature (T) is described by the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T will yield a straight line, from which the enthalpy of vaporization can also be derived.[11]

The reliability of this method hinges on achieving true liquid-vapor equilibrium. Wrapping the thermometer with a soaked wick ensures the measured temperature is that of the condensing vapor, not the bulk liquid, which may be superheated.[11] A slow heating rate and a well-stirred bath (if used) are crucial for uniform temperature and preventing bumping.[12] The pressure must be controlled precisely, and the manometer must be accurately calibrated.

G cluster_setup Apparatus Setup cluster_measurement Measurement Cycle (Repeat) cluster_analysis Data Analysis A Place Sample in Boiling Tube B Insert Temperature Probe (wrapped in soaked wick) A->B C Connect to Pressure Control System & Manometer B->C D Set and Stabilize System Pressure C->D E Gently Heat Sample to Boiling D->E Repeat for next data point F Record Equilibrium Temperature and Pressure E->F Repeat for next data point G Incrementally Increase Pressure F->G Repeat for next data point H Collect (P, T) Data Points F->H G->D Repeat for next data point I Plot ln(P) vs 1/T H->I J Fit Data to Clausius-Clapeyron Equation I->J

Caption: Workflow for vapor pressure determination using the Ramsay-Young method.

Enthalpy of Vaporization (ΔvapH) Determination

The enthalpy of vaporization (or latent heat of vaporization) is the energy required to transform a given quantity of a substance from a liquid into a gas at a constant pressure.[13] It is a direct measure of the strength of intermolecular forces. This property can be determined directly by calorimetry or indirectly from vapor pressure data.[13][14] Differential Scanning Calorimetry (DSC) offers a rapid and sample-efficient method.[14][15]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the liquid sample into a volatile sample pan.[14] To ensure equilibrium conditions and prevent evaporation before boiling, the sample can be mixed with an inert material like α-alumina.[14] Crimp the pan lid, ensuring it is hermetically sealed. Prepare an identical empty pan to be used as a reference.

  • DSC Analysis: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: Heat the sample at a constant, controlled rate (e.g., 10-25 °C/min) under a specific, controlled pressure.[15] The experiment is repeated at several different pressures.[15]

  • Data Acquisition: The DSC will record the heat flow into the sample as a function of temperature. A sharp endothermic peak will be observed at the boiling point, corresponding to the energy absorbed during vaporization.[15]

  • Data Analysis:

    • The onset temperature of the endothermic peak is taken as the boiling point (Tb) at that specific pressure.

    • The area under the peak is integrated to determine the total heat absorbed (Q).

    • The enthalpy of vaporization (ΔvapH) is calculated by dividing the absorbed heat by the mass of the sample.

  • Clausius-Clapeyron Plot: By obtaining boiling points at various pressures, a plot of ln(P) vs 1/Tb can be constructed to verify the data and calculate ΔvapH, providing a self-validating system.

The accuracy of the DSC method depends critically on precise calibration and preventing any sample loss before the boiling transition. Using hermetically sealed pans is essential.[15] The heating rate can influence the peak shape and temperature; therefore, a consistent rate should be used across all experiments.[10] Running the experiment at multiple pressures provides a more robust dataset and allows for validation via the Clausius-Clapeyron relationship.[15]

G cluster_prep Preparation cluster_dsc DSC Measurement (at Pressure P1) cluster_repeat Repeat at Different Pressures (P2, P3...) cluster_analysis Data Analysis A Calibrate DSC with Indium Standard B Accurately Weigh Sample into Volatile Sample Pan A->B C Hermetically Seal Pan B->C D Prepare Empty Reference Pan B->D E Place Sample & Reference Pans in DSC Cell C->E D->E F Heat at a Constant Rate under Controlled Pressure E->F G Record Heat Flow vs. Temperature (Endotherm) F->G H Repeat Steps E-G G->H I Integrate Peak Area to get Enthalpy (Q) G->I K Calculate ΔvapH = Q / mass I->K J Determine Boiling Temp (Tb) from Peak Onset L Plot ln(P) vs 1/Tb to Validate J->L

Caption: Workflow for determining the enthalpy of vaporization using DSC.

Heat Capacity (Cp) Determination

The specific heat capacity at constant pressure (Cp) is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[16] This property is vital for designing heating and cooling systems, conducting thermal hazard analysis, and understanding molecular motion in the liquid state.[8][17] Adiabatic calorimetry is a highly accurate method for this measurement.

  • Calorimeter Preparation: The heat capacity of the calorimeter vessel itself (the "water value") must first be determined.[18] This is typically done by measuring the temperature change resulting from a known electrical energy input or by mixing known masses of water at different temperatures.[18]

  • Sample Loading: A precisely known mass of the liquid sample is placed into the thermally insulated calorimeter vessel.[18] The vessel is sealed to prevent evaporation.

  • Thermal Equilibration: The sample is allowed to reach a stable, initial temperature (T1), which is recorded accurately. A magnetic stirrer is used to ensure the temperature is uniform throughout the liquid.[18]

  • Energy Input: A known quantity of electrical energy (Q) is supplied to the sample through an immersed heating coil. The voltage (U), current (I), and heating time (t) are measured precisely (Q = U * I * t).[16]

  • Final Temperature Measurement: After the heating is stopped, the liquid is allowed to equilibrate again. The final, stable temperature (T2) is recorded.

  • Calculation: The total heat supplied (Q) is equal to the heat absorbed by the liquid plus the heat absorbed by the calorimeter.

    • Q = (m_sample * Cp_sample * ΔT) + (C_calorimeter * ΔT)

    • Where ΔT = T2 - T1

  • Solving for Cp: The specific heat capacity of the sample can then be calculated:

    • Cp_sample = [ (Q / ΔT) - C_calorimeter ] / m_sample

The "adiabatic" nature of the calorimeter is the cornerstone of this method's accuracy; it aims to eliminate heat loss to the surroundings.[18] In practice, no calorimeter is perfectly adiabatic, so corrections for heat loss must be made, often by observing the temperature drift before and after heating. Ensuring uniform temperature with constant stirring is critical to avoid localized heating near the coil.[18] Precise measurement of the sample mass, electrical energy input, and temperature change is paramount for obtaining reliable Cp values.[16]

G cluster_calib Calibration cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation A Determine Heat Capacity of Calorimeter (C_calorimeter) B Add Known Mass (m_sample) of Liquid to Calorimeter A->B C Seal Vessel and Ensure Uniform Stirring D Allow System to Reach Initial Equilibrium Temp (T1) C->D E Supply a Precise Amount of Electrical Energy (Q) D->E F Allow System to Reach Final Equilibrium Temp (T2) E->F G Calculate Temp Change (ΔT = T2 - T1) F->G H Apply Energy Balance Equation: Q = (mCpΔT) + (C_cal*ΔT) G->H I Solve for Specific Heat Capacity (Cp_sample) H->I

Caption: Workflow for measuring specific heat capacity using adiabatic calorimetry.

References

  • Gironi, F., & Fiaschi, A. (2003). Fast method for the experimental determination of vaporization enthalpy by differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 72, 1387-1392.

  • Zábranský, M., Růžička, V., & Majer, V. (2010). Chapter 2: Calorimetric Methods for Measuring Heat Capacities of Liquids and Liquid Solutions. In Heat Capacities: Liquids, Solutions and Vapours (pp. 28-40). Royal Society of Chemistry.

  • Mele, G., et al. (2019). Determination of Vapor Pressures of FAME Industrial Mixtures by Ebullioscopic and Thermogravimetric Experimental Methods. AIR Unimi.

  • tec-science. (2021, January 14). Calorimeter to determine the specific heat capacities of liquids.

  • Zaitsau, D. H., & Paulechka, E. (n.d.). CHAPTER 6 Calorimetric Determination of Enthalpies of Vaporization.

  • Bahr, S., et al. (2014). Absolute Saturation Vapor Pressures of Three Fatty Acid Methyl Esters around Room Temperature. The Journal of Physical Chemistry A, 118(48), 11466-11475.

  • PHYWE SYSTEME GMBH & Co. KG. (n.d.). Determination of the enthalpy of vaporization of liquids.

  • University of Szeged. (n.d.). Determination of enthalpy of vaporization of water by Ramsay-Young method.

  • ResearchGate. (n.d.). Chapter 2. Calorimetric Methods for Measuring Heat Capacities of Liquids and Liquid Solutions.

  • Ait-Kaci, A., et al. (2011). Experimental Vapor Pressures of Five Saturated Fatty Acid Ethyl Ester (FAEE) Components of Biodiesel. Journal of Chemical & Engineering Data, 56(11), 4254-4259.

  • Budapest University of Technology and Economics. (n.d.). Calorimetric measurements Measurement of heat capacity.

  • Stepanov, S. V., et al. (2012). Experimental values for saturated vapor pressure of esters of glycerol and carboxylic acids C1-C5. Russian Journal of Physical Chemistry A, 86, 1084-1088.

  • Flogeras, J., et al. (2011). Determination of Accurate Specific Heat Capacities of Liquids in a Reaction Calorimeter, by Statistical Design. Organic Process Research & Development, 15(4), 861-867.

  • ChemBK. (2024, April 11). 1,3-Propanediol, 2-Methylene-, diacetate.

  • Santos, J. C., et al. (2011). Determination of the vapor pressure of ethyl esters by Differential Scanning Calorimetry. Thermochimica Acta, 517(1-2), 49-55.

  • Johns Hopkins University. (2021). ENTHALPY OF VAPORIZATION OF WATER.

  • NIST. (n.d.). 1,3-Propanediol, 2-methyl-, diacetate. In NIST Chemistry WebBook.

  • NIST. (n.d.). Neopentyl glycol. In NIST Chemistry WebBook.

  • LabSolutions. (n.d.). 2-Methylenepropane-1,3-diyl diacetate.

  • SIELC Technologies. (2018, May 16). 2-Methylenepropane-1,3-diyl diacetate.

  • Cheméo. (n.d.). 2-Methyl-1-(1,1-dimethylethyl)-2-methylpropanoic acid, 1,3-propanediyl ester.

  • Sigma-Aldrich. (n.d.). 2-Methylenepropane-1,3-diyl diacetate.

  • ChemicalBook. (2025, July 16). 2-methylenepropane-1,3-diyl diacetate.

  • NIST. (n.d.). Neopentyl glycol. In NIST Chemistry WebBook.

  • Cheméo. (n.d.). Chemical Properties of Propane-1,3-diol, 2-methyl-.

  • CAMEO Chemicals. (n.d.). 2,2-DIMETHYLPROPANE-1,3-DIOL.

  • ChemicalBook. (n.d.). 2-メチレン-1,3-プロパンジオールジアセタート.

  • LookChem. (n.d.). NEOPENTYL GLYCOL.

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  • Cheméo. (n.d.). Chemical Properties of Propoxylated neopentyl glycol diacrylate.

  • NIST. (n.d.). Propane-1,3-diol, 2-methyl-. In NIST Chemistry WebBook.

  • NIST. (n.d.). 2-hydroxypropane-1,3-diyl diacetate. In NIST Chemistry WebBook.

  • BLD Pharm. (n.d.). 2,2-Dimethylpropane-1,3-diyl diacetate.

  • NIST. (n.d.). Welcome to the NIST WebBook.

  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylpropane-1,3-diyl diacetate

Disclaimer: This document is a guide based on general principles of chemical waste management for acetate esters. It is imperative to consult the specific Safety Data Sheet (SDS) for 2-Methylpropane-1,3-diyl diacetate pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is a guide based on general principles of chemical waste management for acetate esters. It is imperative to consult the specific Safety Data Sheet (SDS) for 2-Methylpropane-1,3-diyl diacetate provided by the manufacturer and to adhere strictly to the protocols established by your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations supersede any general guidance provided herein.

Part 1: Waste Characterization - The Foundation of Safe Disposal

Before any disposal procedure can begin, a thorough hazard assessment is required. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[1] This "cradle-to-grave" responsibility means you must understand the material's properties from creation to final disposal.

For 2-Methylpropane-1,3-diyl diacetate, we must evaluate it against the EPA's defined characteristics of hazardous waste.[2]

Table 1: Hazard Assessment Profile for 2-Methylpropane-1,3-diyl diacetate Waste

Hazard Characteristic Assessment for 2-Methylpropane-1,3-diyl diacetate Justification & Causality
Ignitability Probable. Acetate esters are often combustible or flammable liquids.[3]The ester functional groups and hydrocarbon backbone contribute to its potential combustibility. It must be kept away from ignition sources like heat, sparks, or open flames.[3]
Corrosivity Unlikely. The compound is not an acid or a base and is unlikely to have a pH in the corrosive range (≤2 or ≥12.5).[2]
Reactivity Generally Low. While stable under normal conditions, esters can react exothermically with strong acids, bases, and oxidizing agents.[4][5] Segregation is key to preventing unintended reactions in the waste container.
Toxicity Potential. The SDS for a similar compound, 2-methylenepropane-1,3-diyl diacetate, indicates it is "Harmful if swallowed."[6] It may also cause skin and eye irritation.[7][8]Some esters are known to be harmful to aquatic life.[7] Therefore, it must not be disposed of down the drain, as this can have long-lasting environmental effects.[6][7]

Based on this assessment, waste containing 2-Methylpropane-1,3-diyl diacetate should be managed as Hazardous Waste .

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any chemical waste, ensuring personal safety through appropriate PPE is non-negotiable. The goal is to create a barrier between you and the potential hazard.

Table 2: Required PPE for Handling 2-Methylpropane-1,3-diyl diacetate Waste

PPE Item Specification Reasoning
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that could cause serious eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which may cause irritation or allergic reactions.[4][7] Contaminated gloves should be removed and disposed of properly.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.[9]
Ventilation Work within a certified chemical fume hood.Minimizes inhalation of vapors, which is a primary route of exposure.[9]

Part 3: Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most effective way to prevent dangerous reactions and ensure efficient disposal.[9] Do not mix waste streams unless you have confirmed their compatibility.

Protocol: Waste Collection

  • Select the Correct Container:

    • Use a dedicated, leak-proof container that is chemically compatible with organic esters. High-density polyethylene (HDPE) or glass containers are typically suitable.[9]

    • Ensure the container is in good condition, free of cracks, and has a secure, tight-fitting lid.[10]

  • Label the Container (Before Use):

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "2-Methylpropane-1,3-diyl diacetate ".[9]

    • List all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Ignitable," "Toxic").

  • Dispense Waste:

    • Carefully transfer the waste into the labeled container, avoiding splashes.

    • Use a funnel if necessary to prevent spills.

    • Crucially, keep the waste container closed at all times , except when actively adding waste.[10] This minimizes the release of vapors and prevents contamination.

  • Segregate Incompatibles:

    • Store the 2-Methylpropane-1,3-diyl diacetate waste container away from incompatible materials. OSHA requires employers to identify and separate incompatible substances based on the SDS.[11]

    • Do Not Store With:

      • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

      • Strong Acids (e.g., sulfuric acid, hydrochloric acid)

      • Strong Bases (e.g., sodium hydroxide, potassium hydroxide)

      • Reactive Metals

Part 4: Spill and Emergency Response

Preparedness is essential for mitigating the impact of an accidental release. Every laboratory handling hazardous waste must have an emergency response plan.[12]

Protocol: Small Spill Cleanup (<100 mL)

  • Alert & Secure:

    • Alert personnel in the immediate vicinity.

    • Control all ignition sources. Extinguish open flames and turn off nearby equipment.[9][13]

  • Don PPE:

    • Wear the appropriate PPE as outlined in Table 2.

  • Contain the Spill:

    • Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad to surround and cover the spill.[9][13]

  • Collect Absorbed Material:

    • Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[9]

    • Place the material into a designated, sealable container for hazardous waste disposal. Label it clearly as "Spill Debris containing 2-Methylpropane-1,3-diyl diacetate."

  • Decontaminate the Area:

    • Clean the spill surface with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[9]

  • For Large Spills (>100 mL) or if you feel unsafe, evacuate the area immediately and contact your institution's EHS or emergency response team.

Part 5: Storage and Final Disposal Workflow

The final stages of the disposal process are governed by strict regulatory timelines and procedures.

On-Site Storage:

  • Satellite Accumulation Area (SAA): Waste containers should be stored at or near the point of generation in an SAA.[10] This area must be under the control of the operator.

  • Secondary Containment: The waste container must be kept in a secondary containment unit (such as a spill pallet or tray) that can hold 110% of the largest container's volume or 10% of the total volume, whichever is greater.[11][14] This prevents a leak from spreading.

  • Central Accumulation Area (CAA): Once a container is full, it must be moved to a designated CAA for pickup. Adhere to your institution's specific time limits for accumulation (e.g., 180 days for Small Quantity Generators).

Final Disposal:

  • Licensed Transporter: Final disposal must be conducted through a licensed hazardous waste company that has an EPA identification number.[2]

  • Hazardous Waste Manifest: For off-site transport, a Uniform Hazardous Waste Manifest is required. This document tracks the waste from your facility to its final destination, ensuring a complete chain of custody as mandated by RCRA.[15]

Visualization of the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 2-Methylpropane-1,3-diyl diacetate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage & Transport cluster_final Final Disposal A 1. Consult SDS & EHS Protocols B 2. Characterize Waste (Ignitable, Toxic) A->B C 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Is Hazardous D 4. Select & Label Compatible Container C->D E 5. Collect Waste in Fume Hood D->E F 6. Keep Container Closed E->F G 7. Segregate from Incompatibles F->G H 8. Store in Secondary Containment in Satellite Area G->H I 9. Container Full? H->I I->H No J 10. Move to Central Accumulation Area I->J Yes K 11. Schedule Pickup with Licensed Waste Vendor J->K L 12. Complete Hazardous Waste Manifest K->L M 13. Licensed Vendor Transports to TSDF* L->M Spill Spill Occurs Spill_Proc Execute Spill Cleanup Protocol Spill->Spill_Proc Spill_Proc->D Collect Spill Debris Footer *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 2-Methylpropane-1,3-diyl diacetate.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . U.S. Compliance.

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . IDR Environmental Services.

  • OSHA Rules for Chemical Hazards . DuraLabel.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech.

  • Safety data sheet according to 1907/2006/EC, Article 31 . (General SDS for a mixture containing acrylates).

  • SAFETY DATA SHEET - Evonik . Evonik Industries.

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency.

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency.

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency.

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards . Occupational Safety and Health Administration.

  • What Are OSHA Requirements for Hazardous Chemical Storage? . U.S. Chemical Storage.

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  • Safety Data Sheet: Acetic acid ethyl ester . Carl ROTH.

  • Safety Data Sheet: Propane-1,2-diyl diacetate . 3D-basics.

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol . Cole-Parmer.

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